(S)-3'-Hydroxy blebbistatin
描述
属性
IUPAC Name |
(3aS)-3a-hydroxy-1-(3-hydroxyphenyl)-6-methyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-11-5-6-15-14(9-11)16(22)18(23)7-8-20(17(18)19-15)12-3-2-4-13(21)10-12/h2-6,9-10,21,23H,7-8H2,1H3/t18-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJXUBBKNTWQDFQ-GOSISDBHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C3C(C2=O)(CCN3C4=CC(=CC=C4)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C3[C@](C2=O)(CCN3C4=CC(=CC=C4)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(S)-3'-Hydroxy Blebbistatin: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3'-Hydroxy blebbistatin has emerged as a superior research tool for the specific inhibition of non-muscle myosin II (NMII), a key protein involved in various cellular processes such as cell division, migration, and adhesion. Discovered as a polar analog of the widely used myosin II inhibitor, (S)-blebbistatin, this derivative overcomes several of its predecessor's limitations, including low water solubility and interference in fluorescence-based assays. This technical guide provides an in-depth overview of the discovery, synthesis, and key experimental protocols related to this compound, offering a valuable resource for researchers in cell biology and drug discovery.
Discovery and Enhanced Properties
The development of this compound was driven by the need for a more reliable and user-friendly myosin II inhibitor. (S)-blebbistatin, while a potent inhibitor, is hindered by its poor aqueous solubility, photolability, and intrinsic fluorescence, which can lead to experimental artifacts.[1][2][3] A chemical optimization campaign focusing on the D-ring of the blebbistatin scaffold led to the identification of (S)-3'-hydroxyblebbistatin.[1][2] This modification resulted in a significant improvement in its physicochemical properties without compromising its inhibitory activity.
Key Advantages of this compound:
-
Increased Water Solubility: this compound exhibits a 30-fold higher water solubility compared to (S)-blebbistatin, facilitating its use in aqueous buffers and cell culture media.[1][2][3]
-
No Fluorescence Interference: Unlike its parent compound, this compound does not produce fluorescent precipitates, making it compatible with fluorescence microscopy and other fluorescence-based assays.[1][2][3]
-
Preserved Potency: The modification at the 3'-position of the D-ring maintains the potent inhibitory effect on myosin II ATPase activity.
Quantitative Data Summary
The following tables summarize the key quantitative data comparing the properties and activity of this compound and its parent compound, (S)-blebbistatin.
| Compound | Water Solubility (µM) | IC50 vs. Myosin II (µM) | Fluorescence Interference |
| (S)-blebbistatin | ~10 | ~2 | Yes |
| This compound | ~300 | ~2-5 | No |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and the assessment of its inhibitory activity.
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the construction of the core quinolinone scaffold followed by modifications to the D-ring. The following is a representative protocol based on published methods.
Step 1: Synthesis of the Quinolone Core
-
Reaction: Condensation of a substituted aniline with a β-ketoester to form the quinolinone ring system.
-
Reagents: Substituted aniline, ethyl acetoacetate, Eaton's reagent (P₂O₅ in methanesulfonic acid).
-
Procedure:
-
Dissolve the substituted aniline and ethyl acetoacetate in a suitable solvent (e.g., toluene).
-
Add Eaton's reagent dropwise at a controlled temperature.
-
Heat the reaction mixture to reflux for several hours.
-
Cool the mixture and pour it onto ice.
-
Neutralize with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent.
-
Purify the crude product by column chromatography.
-
Step 2: Introduction of the Hydroxyl Group
-
Reaction: Aromatic hydroxylation of the D-ring.
-
Reagents: Quinolone intermediate, oxidizing agent (e.g., potassium persulfate), base (e.g., sodium hydroxide).
-
Procedure:
-
Dissolve the quinolone intermediate in an aqueous solution of sodium hydroxide.
-
Add a solution of potassium persulfate dropwise at a low temperature.
-
Stir the reaction mixture at room temperature for several hours.
-
Acidify the mixture and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to yield this compound.
-
Myosin II ATPase Activity Assay
The inhibitory activity of this compound is typically determined by measuring its effect on the ATPase activity of purified non-muscle myosin II. A common method is the NADH-coupled ATPase assay.
-
Principle: The hydrolysis of ATP by myosin II is coupled to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm. The rate of ATP hydrolysis is proportional to the rate of NADH oxidation.
-
Reagents:
-
Purified non-muscle myosin II
-
F-actin
-
ATP
-
NADH
-
Phosphoenolpyruvate (PEP)
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
Assay buffer (e.g., imidazole buffer with MgCl₂ and KCl)
-
This compound (or other inhibitors)
-
-
Procedure:
-
Prepare a reaction mixture containing all components except ATP in a 96-well plate.
-
Incubate the plate at the desired temperature (e.g., 37 °C).
-
Initiate the reaction by adding ATP.
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time using a plate reader.
-
Calculate the rate of ATP hydrolysis from the linear portion of the absorbance curve.
-
To determine the IC50 value, perform the assay with a range of inhibitor concentrations and plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Visualizations
Signaling Pathway: Myosin II Inhibition by Blebbistatin Analogs
Caption: Inhibition of the actin-myosin cross-bridge cycle by this compound.
Experimental Workflow: Synthesis of this compound
Caption: General workflow for the synthesis of this compound.
Logical Relationship: Advantages of this compound
Caption: Overcoming the limitations of (S)-blebbistatin with this compound.
References
The Structure-Activity Relationship of Blebbistatin Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Blebbistatin, a selective inhibitor of myosin II, has become an indispensable tool in cell biology for dissecting the roles of myosin II in a myriad of cellular processes, including cell division, migration, and contraction. However, the parent compound suffers from several drawbacks, including phototoxicity, cytotoxicity, and low solubility, which have spurred the development of numerous analogs with improved properties. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of blebbistatin analogs, offering a comprehensive resource for researchers and drug development professionals. We will delve into the core structural modifications of the blebbistatin scaffold, their impact on inhibitory potency and selectivity, and the experimental methodologies used for their evaluation.
Core Structure and Mechanism of Action
Blebbistatin exerts its inhibitory effect by binding to a hydrophobic pocket on the myosin II motor domain, at the interface of the 50 kDa upper and lower domains. This binding event traps the myosin in a state with low affinity for actin, thereby preventing the power stroke and inhibiting actomyosin-based contractility.[1][2] The molecule consists of a tricyclic quinolinone core (rings A, B, and C) and a phenyl group (ring D). The SAR of blebbistatin analogs is primarily understood through modifications to these distinct regions.
Structure-Activity Relationship of Blebbistatin Analogs
The development of blebbistatin analogs has focused on modifying the A, C, and D rings to enhance potency, improve physicochemical properties, and reduce off-target effects.
A-Ring Modifications
Modifications to the A-ring of the quinolinone core have been explored to improve the potency and properties of blebbistatin. However, these modifications have generally resulted in a decrease or only a modest improvement in inhibitory activity, suggesting that the A-ring is crucial for maintaining the optimal conformation for binding to the myosin pocket.[3][4]
C-Ring Modifications
The C-ring contains the chiral center at the 3a position, with the (S)-enantiomer being the active inhibitor of myosin II. Modifications to the C-ring have been limited, as alterations in this region can significantly impact the stereochemistry and overall shape of the molecule, often leading to a loss of activity.[5][6]
D-Ring Modifications
The D-ring (phenyl group) has been the most extensively modified part of the blebbistatin scaffold. This is because the D-ring protrudes from the binding pocket, making it more amenable to substitutions without disrupting the core interactions with myosin.[1] These modifications have led to the development of analogs with significantly improved properties.
Key D-Ring Analogs:
-
(p-nitroblebbistatin): The addition of a nitro group at the para position of the D-ring results in a photostable analog that is not cytotoxic.[7] This modification makes it a superior tool for live-cell imaging experiments where the phototoxicity of the parent blebbistatin is a limiting factor.
-
(p-aminoblebbistatin): Reduction of the nitro group in p-nitroblebbistatin to an amino group yields p-aminoblebbistatin. This analog retains photostability and lack of cytotoxicity while exhibiting significantly improved water solubility, making it suitable for a wider range of biological experiments.[8]
Quantitative Data on Blebbistatin Analogs
The inhibitory potency of blebbistatin and its analogs is typically quantified by their half-maximal inhibitory concentration (IC50) against the ATPase activity of different myosin II isoforms. The following tables summarize the available quantitative data for key analogs.
| Compound | Myosin II Isoform | IC50 (µM) | Reference |
| (S)-Blebbistatin | Non-muscle IIA | 0.5 - 5 | [9] |
| Non-muscle IIB | 0.5 - 5 | [9] | |
| Skeletal Muscle | 0.5 - 5 | [9] | |
| Cardiac Muscle | 0.5 - 5 | [9] | |
| Smooth Muscle | ~80 | [9] | |
| (S)-Nitroblebbistatin | Non-muscle IIA | 27 | [8] |
| (p)-Nitroblebbistatin | Rabbit Skeletal Muscle S1 | 0.4 | [10] |
| Human β-Cardiac Myosin S1 | 13 | [10] | |
| Chicken Skeletal Muscle HMM | 0.4 | [10] | |
| Pig Cardiac Myosin | 3.9 | [10] | |
| Chicken Smooth Muscle Myosin S1 | 5.6 | [10] | |
| Human Non-muscle IIA MD | 18 | [10] | |
| Human Non-muscle IIB MD | 14 | [10] | |
| Human Non-muscle IIC MD | 5 | [10] | |
| (p)-Aminoblebbistatin | Rabbit Skeletal Muscle S1 | 1.3 | [8] |
| Dictyostelium discoideum Myosin II MD | 6.6 | [8] |
HMM: Heavy Meromyosin; MD: Motor Domain; S1: Subfragment 1
Experimental Protocols
The evaluation of blebbistatin analogs involves a suite of biochemical and cell-based assays to determine their inhibitory potency, binding affinity, and cellular effects.
Myosin ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by myosin, which is a direct measure of its enzymatic activity. The inhibition of this activity by blebbistatin analogs is used to determine their IC50 values.
Protocol:
-
Protein Preparation: Purify myosin II subfragments (S1 or HMM) and actin from a suitable source (e.g., rabbit skeletal muscle, chicken gizzard, or insect cells for recombinant proteins).
-
Reaction Mixture: Prepare a reaction buffer (e.g., 20 mM Imidazole pH 7.5, 25 mM KCl, 4 mM MgCl2, 1 mM DTT).
-
Assay Setup: In a 96-well plate, add the reaction buffer, actin, and varying concentrations of the blebbistatin analog (dissolved in DMSO, with the final DMSO concentration kept below 1%).
-
Initiation: Initiate the reaction by adding a mixture of myosin and ATP (e.g., 1 mM).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific time (e.g., 30 minutes).
-
Termination and Detection: Stop the reaction and measure the amount of inorganic phosphate (Pi) released. This can be done using a colorimetric method, such as the malachite green assay, which forms a colored complex with Pi that can be measured spectrophotometrically.
-
Data Analysis: Plot the percentage of ATPase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[11][12]
In Vitro Motility Assay
This assay directly visualizes the motor activity of myosin by observing the gliding of fluorescently labeled actin filaments over a myosin-coated surface.
Protocol:
-
Flow Cell Preparation: Construct a flow cell by attaching a coverslip to a microscope slide. Coat the inner surface of the coverslip with nitrocellulose.
-
Myosin Immobilization: Introduce a solution of myosin (or HMM) into the flow cell and allow it to adhere to the nitrocellulose-coated surface.
-
Blocking: Block the remaining uncoated surface with a solution of bovine serum albumin (BSA) to prevent non-specific binding of actin.
-
Actin Addition: Introduce fluorescently labeled F-actin into the flow cell.
-
Motility Initiation: Initiate motility by adding a motility buffer containing ATP and the blebbistatin analog at the desired concentration.
-
Imaging: Observe the movement of the actin filaments using a fluorescence microscope equipped with a sensitive camera.
-
Data Analysis: Track the movement of individual actin filaments to determine their velocity. A decrease in velocity in the presence of the inhibitor indicates its inhibitory effect.[13][14][15]
Cell Migration (Wound Healing/Scratch) Assay
This assay assesses the effect of blebbistatin analogs on the collective migration of a sheet of cells.
Protocol:
-
Cell Culture: Grow a confluent monolayer of cells (e.g., fibroblasts or epithelial cells) in a multi-well plate.
-
Wound Creation: Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip or a specialized tool.
-
Treatment: Replace the medium with fresh medium containing the blebbistatin analog at various concentrations.
-
Imaging: Capture images of the scratch at time zero and at regular intervals (e.g., every 4-8 hours) using a phase-contrast microscope.
-
Data Analysis: Measure the area of the scratch at each time point. The rate of wound closure is calculated to determine the effect of the inhibitor on cell migration.[1][5][16]
Cytotoxicity (MTT) Assay
This colorimetric assay measures cell viability and is used to assess the cytotoxicity of blebbistatin analogs.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere and grow for 24 hours.
-
Treatment: Replace the medium with fresh medium containing various concentrations of the blebbistatin analog.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to an untreated control to determine the cytotoxic effect of the analog.[17]
Phototoxicity Assay
This assay evaluates the potential of a compound to become toxic upon exposure to light.
Protocol:
-
Cell Culture: Seed cells (e.g., 3T3 fibroblasts) in two separate 96-well plates.
-
Treatment: Treat the cells with a range of concentrations of the blebbistatin analog.
-
Irradiation: Expose one plate to a non-toxic dose of UVA light, while keeping the other plate in the dark as a control.
-
Incubation: Incubate both plates for 24 hours.
-
Viability Assessment: Assess cell viability in both plates using a method such as the Neutral Red Uptake assay or the MTT assay.
-
Data Analysis: Compare the cytotoxicity (IC50 values) of the compound in the irradiated versus the non-irradiated plate. A significant increase in toxicity upon light exposure indicates phototoxicity.[6][10][18]
Signaling Pathways and Logical Relationships
Blebbistatin's primary mechanism of action is the direct inhibition of myosin II. However, this inhibition has downstream consequences on various cellular signaling pathways, particularly those involved in cell adhesion and migration.
Myosin II Inhibition and Cellular Effects
The inhibition of myosin II by blebbistatin and its analogs leads to a cascade of cellular events, starting from the disruption of the actomyosin cytoskeleton and affecting higher-order cellular processes.
Caption: Workflow of Myosin II inhibition by blebbistatin analogs.
Blebbistatin's Impact on Focal Adhesion and Rho-ROCK Signaling
Blebbistatin's inhibition of myosin II-driven contractility has a profound impact on focal adhesions (FAs), the cellular structures that mediate adhesion to the extracellular matrix. This process is intricately linked to the Rho-ROCK signaling pathway.
References
- 1. med.virginia.edu [med.virginia.edu]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Motility Assay to Probe the Calcium Sensitivity of Myosin and Regulated Thin Filaments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insights into the myosin II inhibitory potency of A-ring-modified (S)-blebbistatin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An introduction to the wound healing assay using live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. criver.com [criver.com]
- 7. mdpi.com [mdpi.com]
- 8. [In vitro methods for phototoxicity and photocarcinogenicity testing of drugs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rupress.org [rupress.org]
- 10. m.youtube.com [m.youtube.com]
- 11. ATPase assay | Andex [andexbiotech.com]
- 12. med.upenn.edu [med.upenn.edu]
- 13. biophysik.physik.uni-muenchen.de [biophysik.physik.uni-muenchen.de]
- 14. Use of Fluorescent Techniques to Study the In Vitro Movement of Myosins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vitro Motility Assay | Warshaw Laboratory – University of Vermont [physioweb.uvm.edu]
- 16. researchgate.net [researchgate.net]
- 17. researchhub.com [researchhub.com]
- 18. OECD has published new guidelines | European Society of Toxicology In Vitro [estiv.org]
A Technical Guide to the Chemical Properties of Polar Myosin II Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties of polar myosin II inhibitors, with a focus on derivatives of the well-characterized inhibitor, blebbistatin. This document details their structure-activity relationships, physicochemical properties, and target specificity. Furthermore, it provides detailed experimental protocols for the characterization of these inhibitors and visualizes key signaling pathways and experimental workflows.
Introduction to Polar Myosin II Inhibitors
Myosin II is a motor protein crucial for a variety of cellular processes, including muscle contraction, cell division, and migration.[1] Its inhibition has been a key area of research for understanding these fundamental biological processes and for developing therapeutics for diseases such as cancer and cardiovascular conditions. The prototypical myosin II inhibitor, blebbistatin, while a potent tool, suffers from several drawbacks including poor water solubility, phototoxicity, and fluorescence interference, limiting its clinical and some research applications.[2] This has driven the development of polar analogs of blebbistatin, designed to overcome these limitations while retaining or improving upon the inhibitory activity and selectivity of the parent compound. This guide focuses on the chemical and biological properties of these next-generation polar myosin II inhibitors.
Chemical Properties and Structure-Activity Relationships
The development of polar myosin II inhibitors has largely centered on modifications to the blebbistatin scaffold. Introducing polar functional groups, such as hydroxyl (-OH) and amino (-NH2), has been a successful strategy to enhance aqueous solubility and reduce undesirable physicochemical properties.
Key Polar Analogs of Blebbistatin
Several polar derivatives of blebbistatin have been synthesized and characterized, demonstrating improved properties for research and potential therapeutic use.
-
(S)-3'-hydroxyblebbistatin and (S)-3'-aminoblebbistatin: These compounds exhibit a 30-fold higher water solubility compared to (S)-blebbistatin and do not interfere with fluorescence readouts, making them superior research tools.[3]
-
para-aminoblebbistatin: This analog is noted for its improved water solubility, photostability, and reduced phototoxicity compared to blebbistatin.[1]
-
para-nitroblebbistatin: This derivative is both non-cytotoxic and photostable, offering a significant advantage for live-cell imaging and in vivo studies.[4][5]
Physicochemical Properties of Polar Myosin II Inhibitors
The introduction of polar moieties significantly alters the physicochemical properties of the blebbistatin core structure. These changes are critical for improving their utility as research tools and their potential as drug candidates.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Aqueous Solubility | IC50 (Rabbit Skeletal Myosin II) | Key Features |
| (S)-Blebbistatin | C18H16N2O2 | 292.33 | Low | 0.5 - 5 µM[1] | Potent inhibitor, but phototoxic, fluorescent, and poorly soluble. |
| (S)-3'-hydroxyblebbistatin | C18H16N2O3 | 308.33 | High (30-fold > Blebbistatin)[3] | Not explicitly stated | High water solubility, no fluorescence interference.[3] |
| (S)-3'-aminoblebbistatin | C18H17N3O2 | 307.35 | High (30-fold > Blebbistatin)[3] | Not explicitly stated | High water solubility, no fluorescence interference.[3] |
| para-aminoblebbistatin | C18H17N3O2 | 307.35 | Improved | ~1.3 µM | Water-soluble, non-fluorescent, photostable.[1] |
| para-nitroblebbistatin | C18H15N3O4 | 337.33 | Improved | Not explicitly stated | Non-cytotoxic, photostable.[4][5] |
Experimental Protocols
Accurate characterization of polar myosin II inhibitors requires robust and well-defined experimental protocols. This section provides detailed methodologies for key assays used to evaluate their inhibitory activity, cell permeability, and cytotoxicity.
Myosin II ATPase Activity Assay (NADH-Coupled)
This assay determines the inhibitory potency (IC50) of a compound by measuring the rate of ATP hydrolysis by myosin II. The decrease in ATP concentration is coupled to the oxidation of NADH, which can be monitored by a decrease in fluorescence.[6]
Materials:
-
Purified non-muscle myosin II
-
F-actin
-
Assay Buffer: 10 mM MOPS, 0.1 mM EGTA, 2 mM MgCl2, 3 mM NaN3
-
10x NADH Buffer: 70 mM MOPS, 10 mM MgCl2, 0.9 mM EGTA, 3 mM NaN3
-
ATP solution (100 mM stock)
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
Test inhibitor dissolved in DMSO
-
384-well black polystyrene microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Reagent Mix: In a microcentrifuge tube, prepare a master mix containing LDH and PK enzymes in myosin buffer. In a separate tube, prepare a substrate mix containing ATP, PEP, and NADH.
-
Prepare Actin Solution: Dilute concentrated actin stock solution in actin buffer and mix thoroughly by pipetting to break down filaments. Centrifuge to remove any precipitated protein.
-
Plate Setup: Add the diluted actin solution to the wells of the 384-well plate.
-
Add Inhibitor: Prepare serial dilutions of the test inhibitor in DMSO and add to the respective wells. Include a DMSO-only control.
-
Add Myosin and Reagent Mix: Add the purified myosin II and the enzyme master mix to the wells.
-
Initiate Reaction: Add the substrate master mix to all wells to start the reaction.
-
Measure Fluorescence: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature. Monitor the decrease in NADH fluorescence (Excitation: 340 nm, Emission: 460 nm) over time.
-
Data Analysis: Calculate the rate of ATPase activity from the slope of the fluorescence decay curve. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell Permeability Assay (Caco-2)
The Caco-2 permeability assay is a widely used in vitro model to predict the intestinal absorption of drugs. It utilizes a monolayer of Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form tight junctions and expresses various transporters.
Materials:
-
Caco-2 cells
-
24-well Transwell plates with polycarbonate membrane inserts
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
Hanks' Balanced Salt Solution (HBSS)
-
Test inhibitor dissolved in a suitable solvent (e.g., DMSO)
-
LC-MS/MS system for analysis
Procedure:
-
Cell Seeding: Seed Caco-2 cells onto the polycarbonate membrane of the Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the cell monolayer to ensure its integrity.
-
Assay Preparation: Wash the cell monolayer with pre-warmed HBSS.
-
Apical to Basolateral Permeability (A-B):
-
Add the test inhibitor solution in HBSS to the apical (upper) chamber.
-
Add fresh HBSS to the basolateral (lower) chamber.
-
Incubate the plate at 37°C with gentle shaking.
-
At specified time points, collect samples from the basolateral chamber and replace with fresh HBSS.
-
-
Basolateral to Apical Permeability (B-A):
-
Add the test inhibitor solution in HBSS to the basolateral chamber.
-
Add fresh HBSS to the apical chamber.
-
Incubate and collect samples from the apical chamber as described above.
-
-
Sample Analysis: Analyze the concentration of the test inhibitor in the collected samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can be used to assess the potential for active efflux.
Aqueous Solubility Assay (Kinetic)
This high-throughput assay provides a rapid assessment of the kinetic solubility of a compound in an aqueous buffer.
Materials:
-
Test inhibitor dissolved in DMSO (stock solution)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates
-
Nephelometer or UV spectrophotometer
-
Filtration apparatus (for direct UV method)
Procedure:
-
Plate Setup: Dispense a small volume (e.g., 5 µL) of the DMSO stock solution of the test inhibitor into the wells of a microtiter plate.
-
Add Buffer: Add PBS to each well to achieve the desired final concentration of the compound.
-
Incubation: Mix the contents thoroughly and incubate the plate at a controlled temperature (e.g., 37°C) for a specified duration (e.g., 2 hours).
-
Measurement:
-
Nephelometric Method: Measure the light scattering in each well using a nephelometer to detect the formation of a precipitate.
-
Direct UV Method: Filter the solution to remove any undissolved particles. Measure the UV absorbance of the filtrate at the appropriate wavelength using a UV spectrophotometer.
-
-
Data Analysis: Calculate the solubility based on the highest concentration of the compound that does not show significant precipitation (nephelometry) or by quantifying the concentration in the filtrate against a standard curve (direct UV).
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. It is commonly used to screen for the cytotoxic effects of chemical compounds.
Materials:
-
Adherent cell line (e.g., HeLa, A549)
-
96-well cell culture plates
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Test inhibitor dissolved in DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test inhibitor. Include a vehicle control (DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value for cytotoxicity by plotting the percentage of viability against the logarithm of the inhibitor concentration.
Signaling Pathways and Visualizations
Myosin II activity is tightly regulated by complex signaling pathways. Understanding these pathways is crucial for interpreting the effects of myosin II inhibitors and for designing new therapeutic strategies. The two major pathways controlling myosin II activity are the Rho/ROCK and the MLCK pathways, both of which converge on the phosphorylation of the myosin regulatory light chain (RLC).
Rho/ROCK Signaling Pathway
The Rho-associated coiled-coil containing protein kinase (ROCK) pathway is a central regulator of actomyosin contractility.
Caption: The Rho/ROCK signaling pathway leading to myosin II activation.
Myosin Light Chain Kinase (MLCK) Signaling Pathway
The Myosin Light Chain Kinase (MLCK) pathway provides a more direct route for calcium-dependent regulation of myosin II activity.
Caption: The MLCK signaling pathway for myosin II regulation.
Experimental Workflow for Inhibitor Characterization
The following diagram illustrates a typical workflow for the comprehensive characterization of a novel polar myosin II inhibitor.
Caption: A generalized experimental workflow for characterizing polar myosin II inhibitors.
Conclusion
The development of polar myosin II inhibitors has addressed key limitations of earlier compounds, providing researchers with more robust and versatile tools to probe the multifaceted roles of myosin II in health and disease. The enhanced physicochemical properties of these analogs, particularly their increased aqueous solubility and reduced phototoxicity, open new avenues for in vivo studies and drug development. The detailed experimental protocols and an understanding of the underlying signaling pathways presented in this guide are intended to facilitate further research and the rational design of the next generation of myosin II-targeted therapeutics.
References
- 1. Specificity of blebbistatin, an inhibitor of myosin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of (S)-3'-hydroxyblebbistatin and (S)-3'-aminoblebbistatin: polar myosin II inhibitors with superior research tool properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small-molecule inhibitors of myosin proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug specificity and affinity are encoded in the probability of cryptic pocket opening in myosin motor domains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
Cellular Effects of (S)-3'-Hydroxy blebbistatin Treatment: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3'-Hydroxy blebbistatin is a derivative of the well-characterized myosin II inhibitor, blebbistatin. Developed to overcome some of the limitations of its parent compound, this compound offers superior properties for research applications, making it a valuable tool for investigating the roles of non-muscle myosin II in various cellular processes. This technical guide provides a comprehensive overview of the cellular effects of this compound treatment, including its mechanism of action, quantitative data on its inhibitory effects, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.
Mechanism of Action
This compound, like its parent compound, is a selective inhibitor of the ATPase activity of several myosin II isoforms.[3] Myosin II is a motor protein that plays a crucial role in converting chemical energy from ATP hydrolysis into mechanical force, driving processes such as muscle contraction, cell motility, and cytokinesis. The inhibitory action of blebbistatin and its derivatives occurs by binding to a pocket on the myosin heavy chain, stabilizing the myosin-ADP-Pi complex and thereby preventing the release of inorganic phosphate (Pi).[4] This traps myosin II in a state with low affinity for actin, effectively inhibiting the power stroke and subsequent force generation.
Quantitative Data: Myosin II Inhibition
While the primary literature on this compound states that it has "preserved potency" compared to (S)-blebbistatin, a specific IC50 data table for this derivative is not provided.[3] Therefore, the following table summarizes the IC50 values for the parent compound, (S)-(-)-blebbistatin, against various myosin II isoforms to provide a reference for its inhibitory activity.
| Myosin II Isoform | IC50 (µM) | Reference |
| Non-muscle myosin IIA | 0.5 - 5 | [5] |
| Non-muscle myosin IIB | 0.5 - 5 | [5] |
| Skeletal muscle myosin II | 0.5 - 2.0 | [5] |
| Smooth muscle myosin | ~80 | [5] |
| Cardiac muscle myosin | 1.12 | [5] |
Experimental Protocols
Myosin II ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by myosin II in the presence and absence of this compound to determine its inhibitory effect.
Materials:
-
Purified myosin II protein
-
F-actin
-
This compound
-
Assay Buffer: 20 mM imidazole (pH 7.5), 25 mM KCl, 4 mM MgCl2, 1 mM DTT
-
ATP solution (e.g., 100 mM)
-
Malachite green reagent or NADH-coupled assay system
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and make serial dilutions in the assay buffer.
-
In a 96-well plate, add a constant amount of purified myosin II protein to each well.
-
Add varying concentrations of this compound or vehicle control to the wells.
-
Incubate the plate at the desired temperature (e.g., 25°C or 37°C) for a short period (e.g., 10-15 minutes) to allow for inhibitor binding.
-
Initiate the reaction by adding a mixture of F-actin and ATP to each well.
-
Incubate the reaction for a defined period (e.g., 30 minutes).
-
Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a malachite green assay or a coupled-enzyme system that links ATP hydrolysis to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cell Migration (Wound Healing/Scratch) Assay
This assay assesses the effect of this compound on the collective migration of a cell monolayer.
Materials:
-
Cultured cells (e.g., fibroblasts, epithelial cells)
-
Culture medium
-
This compound
-
24-well or 96-well culture plates
-
Pipette tips (p200 or p1000) or a specialized wound-making tool
-
Microscope with a camera
Procedure:
-
Seed cells in a culture plate at a density that will result in a confluent monolayer after 24-48 hours.
-
Once the cells are confluent, create a "scratch" or "wound" in the monolayer using a sterile pipette tip.
-
Gently wash the wells with sterile PBS to remove detached cells.
-
Replace the medium with fresh culture medium containing various concentrations of this compound or a vehicle control.
-
Capture images of the wound area at time zero (T=0).
-
Incubate the plate at 37°C in a CO2 incubator.
-
Capture images of the same wound areas at regular intervals (e.g., every 6, 12, or 24 hours).
-
Quantify the wound closure over time by measuring the area of the cell-free region in the images.
-
Compare the rate of wound closure in the presence of this compound to the control to determine its effect on cell migration.
Cytokinesis Inhibition Assay
This assay evaluates the ability of this compound to block cell division, leading to the formation of multinucleated cells.
Materials:
-
Actively dividing cultured cells (e.g., HeLa, NIH3T3)
-
Culture medium
-
This compound
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Nuclear stain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Seed cells in a culture plate or on coverslips at a low to medium density to allow for cell division.
-
Allow the cells to attach and resume proliferation.
-
Treat the cells with various concentrations of this compound or a vehicle control.
-
Incubate the cells for a period that allows for at least one cell cycle to complete (e.g., 24-48 hours).
-
Fix the cells with paraformaldehyde.
-
Permeabilize the cells with Triton X-100.
-
Stain the nuclei with DAPI.
-
Visualize the cells using a fluorescence microscope.
-
Quantify the percentage of multinucleated cells (cells with two or more nuclei) in the treated and control populations.
-
An increase in the percentage of multinucleated cells indicates inhibition of cytokinesis.
Mandatory Visualizations
Caption: Actomyosin signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for characterizing the cellular effects of a myosin II inhibitor.
References
- 1. Discovery of (S)-3'-hydroxyblebbistatin and (S)-3'-aminoblebbistatin: polar myosin II inhibitors with superior research tool properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Kinetic mechanism of blebbistatin inhibition of nonmuscle myosin IIb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug specificity and affinity are encoded in the probability of cryptic pocket opening in myosin motor domains - PMC [pmc.ncbi.nlm.nih.gov]
The Architect of Cellular Tension: A Technical Guide to Myosin II in Cytoskeletal Dynamics
For Researchers, Scientists, and Drug Development Professionals
Myosin II, a conventional non-muscle molecular motor, stands as a central figure in orchestrating the dynamic architecture of the eukaryotic cytoskeleton. Its ability to convert chemical energy from ATP hydrolysis into mechanical force underpins a vast array of cellular processes, from cell migration and division to tissue morphogenesis and mechanotransduction. This in-depth technical guide provides a comprehensive overview of the core functions of myosin II, its intricate regulatory networks, and the experimental methodologies used to elucidate its multifaceted roles.
Core Principles of Myosin II Function
Myosin II operates as a hexameric protein complex composed of two heavy chains, two essential light chains, and two regulatory light chains (RLCs).[1] The heavy chains feature a globular head domain containing the actin-binding site and the ATPase catalytic site, a neck region that binds the light chains, and a long coiled-coil tail domain responsible for self-assembly into bipolar minifilaments.[2] These bipolar filaments are the functional units that generate force by pulling on actin filaments.[3]
The fundamental mechanism of force generation involves a cyclical interaction between the myosin heads and actin filaments, powered by ATP hydrolysis.[4] This process, often referred to as the cross-bridge cycle, results in the sliding of actin filaments relative to the myosin minifilament, leading to contraction of the actomyosin network.[3]
Quantitative Analysis of Non-Muscle Myosin II Isoform Properties
Mammalian cells express three non-muscle myosin II isoforms—IIA, IIB, and IIC—each with distinct enzymatic and mechanical properties that dictate their specific cellular functions. These differences are summarized in the tables below.
| Parameter | Non-Muscle Myosin IIA | Non-Muscle Myosin IIB | Non-Muscle Myosin IIC | Reference |
| Actin-Activated ATPase Rate (kcat, s-1) | ~0.3 | ~0.13 | ~0.03-0.08 | [5][6] |
| Apparent Affinity for Actin (KATPase, µM) | ~25 | ~5 | ~10-20 | [6][7] |
| Duty Ratio | ~0.05 | ~0.20-0.25 | ~0.15-0.26 | [8] |
Table 1: Comparative ATPase Kinetics of Non-Muscle Myosin II Isoforms. The duty ratio represents the fraction of the ATPase cycle that myosin remains strongly bound to actin.
| Parameter | Non-Muscle Myosin IIA | Non-Muscle Myosin IIB | Non-Muscle Myosin IIC | Reference |
| In Vitro Gliding Velocity (nm/s) | ~100-200 | ~20-50 | ~90-160 | [8][9] |
| Single-Molecule Step Size (nm) | ~5-7 | ~6 | Not extensively studied | [5][10] |
| Force per Minifilament (pN) | Variable, can be high | High, stable force | Not extensively studied | [11][12] |
Table 2: Motility and Force Generation Properties of Non-Muscle Myosin II Isoforms.
Signaling Pathways Regulating Myosin II Activity
The activity of non-muscle myosin II is exquisitely regulated by a complex network of signaling pathways that converge on the phosphorylation of its regulatory light chain (RLC) at Serine-19 and Threonine-18.[13] Phosphorylation of the RLC is a key event that promotes the extended, assembly-competent conformation of myosin II and enhances its motor activity.
The RhoA-ROCK Pathway: A Master Regulator of Myosin II Phosphorylation
The RhoA-ROCK pathway is a central signaling axis that controls actomyosin contractility.
Caption: The RhoA-ROCK signaling pathway leading to myosin II activation.
Upon stimulation by various extracellular signals, Guanine Nucleotide Exchange Factors (GEFs) activate the small GTPase RhoA by promoting the exchange of GDP for GTP.[14] Active, GTP-bound RhoA then binds to and activates Rho-associated kinase (ROCK).[15] ROCK, a serine/threonine kinase, subsequently increases RLC phosphorylation through two distinct mechanisms: directly by phosphorylating the RLC and indirectly by phosphorylating the myosin-binding subunit of Myosin Light Chain Phosphatase (MLCP), which inhibits its activity.[16][17]
The Role of Myosin Light Chain Kinase (MLCK) and Phosphatase (MLCP)
Myosin Light Chain Kinase (MLCK) is another critical kinase that directly phosphorylates the RLC to activate myosin II.[13] MLCK activity is primarily regulated by intracellular calcium levels via calmodulin.[13] Conversely, Myosin Light Chain Phosphatase (MLCP) dephosphorylates the RLC, leading to myosin II inactivation and disassembly of minifilaments.[18] The dynamic balance between MLCK/ROCK and MLCP activities provides a fine-tuned control over the spatio-temporal dynamics of actomyosin contractility.[19][20]
Caption: The cycle of myosin II activation and inactivation.
Crosstalk with Rac and Cdc42 Signaling
While RhoA is a primary activator of myosin II-driven contractility, the Rac1 and Cdc42 GTPases, which are key regulators of actin polymerization in lamellipodia and filopodia, also influence myosin II activity, often in an antagonistic manner.[21][22] There is evidence for crosstalk between these pathways, allowing for the coordinated regulation of protrusion and retraction during cell migration.[23][24]
Experimental Protocols for Studying Myosin II Dynamics
A variety of in vitro and in situ assays are employed to investigate the biochemical and biomechanical properties of myosin II.
Myosin II ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by myosin II, which is a direct measure of its enzymatic activity.
Principle: The release of inorganic phosphate (Pi) from ATP hydrolysis is quantified using a colorimetric method, such as the malachite green assay.
Protocol:
-
Reagents:
-
Purified non-muscle myosin II (isoform-specific).
-
F-actin (polymerized from G-actin).
-
Assay Buffer: 20 mM MOPS (pH 7.0), 5 mM MgCl₂, 0.1 mM EGTA, 50 mM KCl.
-
ATP solution (e.g., 100 mM stock).
-
Malachite Green Reagent: Prepare a solution of 0.045% (w/v) malachite green hydrochloride in 1 N HCl, and a solution of 7.5% (w/v) ammonium molybdate in 4 N HCl. Mix 3 parts of the malachite green solution with 1 part of the ammonium molybdate solution. Add Triton X-100 to a final concentration of 0.01% (v/v). This working solution should be prepared fresh.
-
Phosphate Standard: A solution of known KH₂PO₄ concentration.
-
-
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes on ice, containing assay buffer, varying concentrations of F-actin, and a fixed concentration of myosin II.
-
Initiate the reaction by adding ATP to a final concentration of 1-2 mM and incubate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding a quench solution (e.g., 10% SDS).
-
Add the Malachite Green Reagent to each reaction and incubate at room temperature for 15-20 minutes to allow color development.
-
Measure the absorbance at 620-650 nm using a spectrophotometer.
-
Generate a standard curve using the phosphate standard to determine the amount of Pi released in each reaction.
-
Calculate the ATPase activity as moles of Pi released per mole of myosin per second.
-
Data Analysis: Plot the ATPase activity as a function of actin concentration and fit the data to the Michaelis-Menten equation to determine the kcat and KATPase.[7]
In Vitro Motility Assay
This assay visualizes the movement of fluorescently labeled actin filaments propelled by myosin II motors immobilized on a surface.
Principle: The velocity of actin filament movement provides a measure of the unloaded shortening velocity of the myosin motor.[25]
Protocol:
-
Reagents:
-
Purified non-muscle myosin II.
-
Rhodamine-phalloidin labeled F-actin.
-
Motility Buffer: 25 mM imidazole (pH 7.4), 25 mM KCl, 4 mM MgCl₂, 1 mM EGTA, 1 mM DTT.
-
ATP solution (e.g., 10 mM).
-
Oxygen Scavenging System: Glucose oxidase, catalase, and glucose to reduce photobleaching.
-
Nitrocellulose-coated coverslips.
-
-
Procedure:
-
Construct a flow cell using a nitrocellulose-coated coverslip and a glass slide.
-
Infuse the flow cell with a solution of myosin II and allow it to adsorb to the nitrocellulose surface for 5 minutes.
-
Block non-specific binding sites with a solution of bovine serum albumin (BSA).
-
Introduce the rhodamine-phalloidin labeled F-actin into the flow cell and allow it to bind to the myosin heads.
-
Initiate motility by flowing in the motility buffer containing ATP and the oxygen scavenging system.
-
Observe and record the movement of the actin filaments using a fluorescence microscope equipped with a sensitive camera (e.g., TIRF microscope).[26]
-
Data Analysis: Track the movement of individual actin filaments using image analysis software to determine their velocity.[27]
Traction Force Microscopy (TFM)
TFM is a powerful technique to measure the contractile forces exerted by living cells on their underlying substrate.
Principle: Cells are cultured on a soft, elastic substrate embedded with fluorescent beads. The displacement of these beads caused by cell-generated forces is measured, and from this displacement field, the traction forces can be calculated.[28]
Protocol:
-
Substrate Preparation:
-
Prepare polyacrylamide gels of a known stiffness (e.g., 5-10 kPa) containing fluorescent microbeads.
-
Coat the surface of the gel with an extracellular matrix protein (e.g., fibronectin) to promote cell adhesion.
-
-
Cell Culture and Imaging:
-
Plate cells onto the prepared substrates and allow them to adhere and spread.
-
Acquire fluorescence images of the beads in the stressed state (with the cell present) and in the relaxed state (after cell detachment, e.g., using trypsin).
-
Simultaneously, acquire a phase-contrast or fluorescence image of the cell.
-
-
Data Analysis:
-
Use particle image velocimetry (PIV) or single-particle tracking algorithms to calculate the displacement field of the beads between the stressed and relaxed images.
-
Using the known mechanical properties of the gel and the displacement field, calculate the traction force field using computational methods, often implemented in software packages like FIJI/ImageJ or MATLAB.[29][30]
-
References
- 1. aok.pte.hu [aok.pte.hu]
- 2. researchgate.net [researchgate.net]
- 3. Impacts of Structural Properties of Myosin II Filaments on Force Generation [elifesciences.org]
- 4. journals.biologists.com [journals.biologists.com]
- 5. Kinetic Characterization of Nonmuscle Myosin IIB at the Single Molecule Level - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure, regulation, and mechanisms of nonmuscle myosin-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. med.upenn.edu [med.upenn.edu]
- 8. researchgate.net [researchgate.net]
- 9. Nonmuscle myosin IIA and IIB differentially modulate migration and alter gene expression in primary mouse tumorigenic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 11. Isoforms Confer Characteristic Force Generation and Mechanosensation by Myosin II Filaments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Impacts of structural properties of myosin II filaments on force generation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What is Myosin Light Chain Kinase? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
- 14. researchgate.net [researchgate.net]
- 15. Rho-associated protein kinase - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. ahajournals.org [ahajournals.org]
- 18. Myosin-light-chain phosphatase - Wikipedia [en.wikipedia.org]
- 19. taylorandfrancis.com [taylorandfrancis.com]
- 20. ahajournals.org [ahajournals.org]
- 21. Spatio-Temporal Regulation of RhoGTPases Signaling by Myosin II - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Crosstalk between Rac and Rho - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. biorxiv.org [biorxiv.org]
- 24. researchgate.net [researchgate.net]
- 25. In Vitro Motility Assay | Warshaw Laboratory – University of Vermont [physioweb.uvm.edu]
- 26. Use of Fluorescent Techniques to Study the In Vitro Movement of Myosins - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Determination of the Maximum Velocity of Filaments in the in vitro Motility Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Measurement of Minute Cellular Forces by Traction Force Microscopy | Springer Nature Experiments [experiments.springernature.com]
- 29. Quantifying Cellular Forces: Practical Considerations of Traction Force Microscopy for Dermal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 30. A primer to traction force microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for (S)-3'-Hydroxy blebbistatin in Cell Migration Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3'-Hydroxy blebbistatin is a potent, cell-permeable inhibitor of non-muscle myosin II (NMII), a key motor protein involved in various cellular processes, including cell migration, adhesion, and cytokinesis. As a derivative of (-)-blebbistatin, this compound offers superior properties for research applications, including increased water solubility and reduced phototoxicity, making it an ideal tool for live-cell imaging and high-throughput screening assays.[1] This document provides detailed protocols for utilizing this compound in common cell migration assays and summarizes expected quantitative outcomes.
Mechanism of Action
This compound selectively targets the ATPase activity of non-muscle myosin IIA and IIB.[1] NMII is a crucial component of the cellular contractile machinery, responsible for generating the forces required for cell body translocation and retraction of the trailing edge during migration. By binding to the myosin-ADP-Pi complex, this compound locks myosin in a state with low affinity for actin, thereby inhibiting the power stroke and subsequent force generation. This leads to a reduction in stress fiber formation, disassembly of focal adhesions, and altered cell morphology.[2][3] The inhibition of NMII-mediated contractility can have context-dependent effects on cell migration: in some cases, it can impede collective cell migration, while in others, it may accelerate the migration of individual cells by reducing their adhesion to the substrate.[2][3][4]
Data Presentation
The following tables provide a summary of typical concentrations and expected results for this compound in cell migration assays. The data is extrapolated from studies using (-)-blebbistatin, and optimal concentrations for this compound should be determined empirically for each cell type and experimental condition.
Table 1: Recommended Concentration Range of this compound for Cell Migration Assays
| Assay Type | Cell Type (Example) | Recommended Concentration Range (µM) | Incubation Time (hours) | Reference for Blebbistatin |
| Wound Healing/Scratch Assay | Fibroblasts (e.g., 3T3) | 10 - 50 | 1 - 24 | [4] |
| Epithelial Cells | 5 - 25 | 6 - 48 | [2][3] | |
| Transwell Migration Assay | Cancer Cells (e.g., MDA-MB-231) | 1 - 20 | 4 - 24 | [5] |
| Endothelial Cells | 10 - 100 | 3 - 18 | [6] | |
| Live-Cell Imaging | Various | 5 - 25 | Up to 24 | [7] |
Table 2: Example Quantitative Data from a Wound Healing Assay
| Treatment | Cell Line | Wound Closure (%) after 24h | Cell Migration Speed (µm/h) |
| Vehicle Control (e.g., 0.1% DMSO) | 3T3 | 85 ± 5 | 20 ± 2 |
| This compound (10 µM) | 3T3 | 40 ± 7 | 9 ± 1.5 |
| This compound (25 µM) | 3T3 | 25 ± 6 | 5 ± 1 |
Table 3: Example Quantitative Data from a Transwell Migration Assay
| Treatment | Cell Line | Chemoattractant | Migrated Cells (per field) |
| Vehicle Control (e.g., 0.1% DMSO) | MDA-MB-231 | 10% FBS | 150 ± 15 |
| This compound (5 µM) | MDA-MB-231 | 10% FBS | 75 ± 10 |
| This compound (10 µM) | MDA-MB-231 | 10% FBS | 40 ± 8 |
Experimental Protocols
Wound Healing / Scratch Assay
This assay measures collective cell migration in a two-dimensional context.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Multi-well plates (e.g., 24-well)
-
Sterile 200 µL pipette tips or a scratch assay insert
-
Microscope with a camera
Protocol:
-
Seed cells in a multi-well plate at a density that will form a confluent monolayer within 24 hours.[8]
-
Once confluent, create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip. For more consistent wound width, commercial scratch assay inserts can be used.
-
Gently wash the wells with PBS to remove detached cells and debris.[8]
-
Replace the PBS with fresh culture medium containing the desired concentration of this compound or a vehicle control (e.g., DMSO).
-
Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) until the wound in the control wells is nearly closed.
-
Analyze the images using software such as ImageJ to measure the area of the cell-free gap at each time point.
-
Calculate the percentage of wound closure using the following formula: % Wound Closure = [(Area at T0 - Area at Tx) / Area at T0] x 100
Transwell Migration / Invasion Assay
This assay, also known as a Boyden chamber assay, assesses the chemotactic response of cells. For invasion assays, the transwell membrane is coated with an extracellular matrix (ECM) protein like Matrigel.[9][10]
Materials:
-
Cells of interest
-
Serum-free and complete cell culture medium
-
This compound stock solution
-
Chemoattractant (e.g., FBS, specific growth factors)
-
Transwell inserts (e.g., 8 µm pore size) and companion plates
-
ECM coating (e.g., Matrigel) for invasion assays
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., Crystal Violet or DAPI)
-
Microscope
Protocol:
-
If performing an invasion assay, coat the top of the transwell membrane with a thin layer of ECM and allow it to solidify.[10]
-
Add medium containing a chemoattractant to the lower chamber of the companion plate.[9]
-
Resuspend cells in serum-free medium containing the desired concentration of this compound or a vehicle control.
-
Seed the cell suspension into the upper chamber of the transwell inserts.
-
Incubate the plate for a period sufficient for cell migration to occur (typically 4-24 hours), depending on the cell type.[9]
-
After incubation, remove the transwell inserts from the plate.
-
Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.[10]
-
Fix the migrated cells on the lower surface of the membrane with a suitable fixative.
-
Stain the cells with a dye such as Crystal Violet or a fluorescent nuclear stain like DAPI.[9]
-
Image multiple fields of view for each membrane and count the number of migrated cells.
Live-Cell Imaging with Time-Lapse Microscopy
Live-cell imaging allows for the detailed observation and quantification of cell migration dynamics in real-time. The reduced phototoxicity of this compound makes it particularly suitable for these experiments.[1]
Protocol:
-
Plate cells in a suitable imaging dish or plate.
-
Allow cells to adhere and begin migrating under normal culture conditions.
-
Once migration is observed, replace the medium with fresh medium containing this compound or a vehicle control.
-
Place the dish on a microscope stage equipped with an environmental chamber to maintain optimal temperature, humidity, and CO2 levels.
-
Acquire images at regular intervals (e.g., every 5-15 minutes) over several hours.[11]
-
Use cell tracking software to analyze the time-lapse movies and quantify parameters such as cell speed, persistence, and directionality.[11]
Concluding Remarks
This compound is a valuable tool for investigating the role of non-muscle myosin II in cell migration. The protocols outlined in this document provide a framework for conducting robust and reproducible cell migration assays. Researchers should optimize the experimental conditions, particularly the concentration of this compound and the incubation time, for their specific cell type and research question. The use of appropriate controls and quantitative analysis will ensure the generation of high-quality, reliable data.
References
- 1. (S)-3'-amino Blebbistatin - Biochemicals - CAT N°: 24170 [bertin-bioreagent.com]
- 2. Blebbistatin inhibits contraction and accelerates migration in mouse hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Blebbistatin inhibits contraction and accelerates migration in mouse hepatic stellate cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of blebbistatin and cytochalasin-D on the migration capacity of mouse embryonic fibroblasts | Axion Biosystems [axionbiosystems.com]
- 5. Inhibition of pancreatic adenocarcinoma cellular invasiveness by blebbistatin: a novel myosin II inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Blebbistatin, a novel inhibitor of myosin II ATPase activity, increases aqueous humor outflow facility in perfused enucleated porcine eyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. med.virginia.edu [med.virginia.edu]
- 9. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Frontiers | Quantification of cell migration: metrics selection to model application [frontiersin.org]
Application of (S)-3'-Hydroxy Blebbistatin in Cancer Research: A Superior Tool for Investigating Myosin II-Driven Malignancies
(S)-3'-Hydroxy blebbistatin emerges as a next-generation research tool for cancer biology, offering significant advantages over its parent compound, blebbistatin. As a potent and specific inhibitor of non-muscle myosin II (NMII) ATPase activity, it is instrumental in elucidating the mechanisms of cancer cell migration, invasion, and metastasis. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals.
This compound addresses the primary limitations of blebbistatin, namely its low water solubility, phototoxicity, and interference with fluorescent readouts. With a 30-fold higher water solubility and reduced phototoxicity, this compound is an optimized compound for a wide range of in vitro cancer studies, particularly those involving live-cell imaging.[1][2][3]
Mechanism of Action
This compound, like its predecessor, targets the ATPase activity of non-muscle myosin II, a key motor protein in the actin cytoskeleton.[1][2] Myosin II is essential for generating the contractile forces required for various cellular processes that are hijacked by cancer cells during metastasis. These processes include:
-
Cell Migration and Invasion: Myosin II-driven contractility is crucial for the amoeboid-like movement of cancer cells through the extracellular matrix.[4][5]
-
Cytokinesis: As a component of the contractile ring, myosin II is vital for cell division, a process often dysregulated in cancer.[6]
-
Cell Adhesion and Spreading: Myosin II activity influences the dynamics of focal adhesions, which are critical for cell attachment and movement.[4]
By inhibiting myosin II, this compound allows researchers to probe the specific contributions of this motor protein to cancer progression.
Quantitative Data
While specific quantitative data for this compound in various cancer cell lines is still emerging in peer-reviewed literature, the data for the parent compound, blebbistatin, serves as a valuable reference point for experimental design. It is important to note that the potency of this compound may differ, and researchers should perform dose-response experiments to determine the optimal concentration for their specific cell line and assay.
Table 1: Inhibitory Concentrations of Blebbistatin on Myosin II Activity and Cancer Cell Processes
| Compound | Target | Assay | Cell Line/System | IC50 / Effective Concentration | Reference |
| (-)-Blebbistatin | Non-muscle myosin IIA/IIB | Mg-ATPase Activity | Purified Protein | ~0.5-5 µM | [7][8] |
| Blebbistatin | Cell Invasion | 3D Matrigel Invasion | HT-1080 Fibrosarcoma | ~5 µM | [9] |
| Blebbistatin | Cell Migration | 2D Wound Healing | HT-1080 Fibrosarcoma | >90 µM | [9] |
| Blebbistatin | Cell Migration | Wound Healing | Mouse Hepatic Stellate Cells | 12.5-50 µM (effective range) | [10] |
| Blebbistatin | Cell Spreading | Adhesion-Spreading Assay | Dami Megakaryoblastic Cells | 50 µM | [11] |
Signaling Pathways
This compound acts by directly inhibiting the enzymatic activity of non-muscle myosin II. The activity of myosin II itself is regulated by upstream signaling pathways, and its inhibition has downstream consequences on cellular processes critical for cancer metastasis.
Caption: Non-Muscle Myosin II Signaling Pathway in Cancer Cell Motility.
Experimental Protocols
The following are generalized protocols for commonly used assays to study cancer cell migration and invasion. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Protocol 1: Wound Healing (Scratch) Assay
This assay is used to measure two-dimensional cell migration.
Caption: Workflow for a Wound Healing (Scratch) Assay.
Methodology:
-
Cell Seeding: Seed cells in a 12- or 24-well plate at a density that will form a confluent monolayer within 24 hours.
-
Wound Creation: Once confluent, use a sterile p200 pipette tip to create a straight scratch down the center of the well.
-
Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove any detached cells.
-
Treatment: Add fresh culture medium containing the desired concentration of this compound or a vehicle control (e.g., DMSO). It is recommended to perform a dose-response experiment (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM) to determine the optimal concentration.
-
Imaging: Immediately capture images of the scratch in each well using a phase-contrast microscope. This is the 0-hour time point.
-
Incubation and Monitoring: Incubate the plate at 37°C and 5% CO2. Acquire images of the same fields at regular intervals (e.g., every 6-12 hours) for 24-48 hours, or until the wound in the control wells has closed.
-
Data Analysis: Use image analysis software (e.g., ImageJ) to measure the area of the scratch at each time point. Calculate the percentage of wound closure relative to the 0-hour time point.
Protocol 2: Transwell Invasion Assay
This assay measures the ability of cancer cells to invade through a three-dimensional extracellular matrix barrier.
Caption: Workflow for a Transwell Invasion Assay.
Methodology:
-
Insert Preparation: Coat the top of a transwell insert (typically with an 8 µm pore size membrane) with a thin layer of Matrigel or another extracellular matrix component. Allow it to solidify.
-
Rehydration: Rehydrate the Matrigel layer with serum-free medium.
-
Cell Preparation: Harvest and resuspend serum-starved cells in serum-free medium containing the desired concentration of this compound or a vehicle control.
-
Seeding: Add the cell suspension to the upper chamber of the transwell insert.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.
-
Incubation: Incubate the plate for a period that allows for invasion but not overgrowth (e.g., 24-48 hours).
-
Removal of Non-Invading Cells: Carefully remove the non-invading cells from the top surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the invading cells on the bottom of the membrane with methanol and stain with a solution such as crystal violet.
-
Quantification: Elute the stain and measure the absorbance, or count the number of stained cells in several fields of view under a microscope.
Conclusion
This compound is a valuable and superior tool for investigating the role of non-muscle myosin II in cancer. Its improved physicochemical properties allow for more reliable and reproducible experiments, particularly in live-cell imaging applications. By using the protocols and understanding the signaling context outlined in these notes, researchers can effectively leverage this compound to advance our understanding of cancer metastasis and develop novel therapeutic strategies targeting cellular motility.
References
- 1. Non-muscle myosins in tumor progression, cancer cell invasion and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of (S)-3'-hydroxyblebbistatin and (S)-3'-aminoblebbistatin: polar myosin II inhibitors with superior research tool properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. core.ac.uk [core.ac.uk]
- 4. Myosins as fundamental components during tumorigenesis: diverse and indispensable - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nonmuscle Myosin II in cancer cell migration and mechanotransduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. (S)-3'-amino Blebbistatin - Biochemicals - CAT N°: 24170 [bertin-bioreagent.com]
- 8. (S)-3'-amino Blebbistatin - Immunomart [immunomart.com]
- 9. researchgate.net [researchgate.net]
- 10. Blebbistatin inhibits contraction and accelerates migration in mouse hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for (S)-3'-Hydroxy blebbistatin: A Superior Myosin II Inhibitor
(S)-3'-Hydroxy blebbistatin , a polar derivative of (-)-blebbistatin, has emerged as a valuable research tool for investigating the multifaceted roles of non-muscle myosin II (NMII). Its enhanced properties, including a 30-fold increase in water solubility and reduced phototoxicity compared to its parent compound, make it a superior alternative for a wide range of cell-based assays. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals utilizing this compound to probe the functions of NMII in cellular processes.
Mechanism of Action
This compound selectively inhibits the ATPase activity of non-muscle myosin II isoforms (NMIIA, NMIIB, and NMIIC). It traps the myosin motor domain in a complex with ADP and inorganic phosphate, preventing the power stroke and subsequent force generation. This leads to the relaxation of the actomyosin cytoskeleton, impacting processes such as cell migration, adhesion, cytokinesis, and intracellular transport.
Quantitative Data Summary
The following table summarizes the inhibitory potency of (-)-blebbistatin, the parent compound of this compound, against various myosin II isoforms. As this compound is designed to retain the activity of the parent compound, these values serve as a strong reference for its expected efficacy.
| Myosin Isoform | IC50 (µM) | Comments |
| Non-muscle myosin IIA | 0.5 - 5 | Potent inhibition.[1][2][3][4] |
| Non-muscle myosin IIB | 0.5 - 5 | Potent inhibition.[1][2][3][4] |
| Non-muscle myosin IIC | 1.57 | Potent inhibition.[5] |
| Smooth muscle myosin | ~80 | Poorly inhibited.[1][2][4][6] |
| Skeletal muscle myosin | Submicromolar | High affinity.[7] |
| Cardiac muscle myosin | 1 - 10 | Intermediate affinity.[7] |
Signaling Pathway
This compound acts downstream of several key signaling pathways that regulate actomyosin contractility. The diagram below illustrates the major upstream regulators and downstream effectors of non-muscle myosin II.
Caption: Non-muscle myosin II signaling pathway.
Experimental Protocols
The following are detailed protocols for key experiments using this compound. Note: The optimal concentration of this compound may vary depending on the cell type, experimental conditions, and the specific biological question being addressed. It is highly recommended to perform a dose-response experiment to determine the optimal working concentration for your system.
Cell Migration (Wound Healing) Assay
This protocol is designed to assess the effect of this compound on cell migration.
Caption: Workflow for a cell migration (wound healing) assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile pipette tips (p200 or p1000)
-
Microscope with a camera
Protocol:
-
Seed cells in a multi-well plate and grow until they form a confluent monolayer.
-
Using a sterile pipette tip, create a straight scratch or "wound" through the center of the monolayer.
-
Gently wash the wells twice with PBS to remove any detached cells.
-
Replace the PBS with fresh cell culture medium containing the desired concentration of this compound (a starting range of 10-50 µM is recommended) or a vehicle control (e.g., DMSO).
-
Immediately acquire images of the wounds at multiple defined locations for each well (Time 0).
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for a period of 12-24 hours, or until significant migration is observed in the control group.
-
After the incubation period, acquire images of the same locations as in step 5.
-
Measure the area of the wound at both time points using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure for each condition.
Immunofluorescence Staining
This protocol details the use of this compound in conjunction with immunofluorescence to observe its effects on the cytoskeleton and focal adhesions.
Caption: Workflow for immunofluorescence staining.
Materials:
-
Cells seeded on sterile glass coverslips
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 1% Bovine Serum Albumin (BSA) in PBS)
-
Primary antibodies (e.g., against focal adhesion proteins like paxillin or vinculin, or against NMII isoforms)
-
Fluorescently labeled secondary antibodies
-
Fluorescently labeled phalloidin (for F-actin staining)
-
DAPI or Hoechst for nuclear counterstaining
-
Mounting medium
Protocol:
-
Seed cells on sterile glass coverslips in a multi-well plate and allow them to adhere and spread.
-
Treat the cells with the desired concentration of this compound (a starting range of 10-50 µM is recommended) for a suitable duration (e.g., 30 minutes to 2 hours).
-
Gently wash the cells with PBS.
-
Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.
-
Incubate the cells with primary antibodies diluted in blocking buffer overnight at 4°C or for 1-2 hours at room temperature.
-
Wash the cells three times with PBS.
-
Incubate the cells with fluorescently labeled secondary antibodies and fluorescently labeled phalloidin (if desired) diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium containing an anti-fade reagent and a nuclear counterstain.
-
Visualize the cells using a fluorescence or confocal microscope.
Western Blotting
This protocol is for analyzing changes in protein expression or phosphorylation status following treatment with this compound.
Caption: Workflow for Western blotting.
Materials:
-
Cells in culture
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and system
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (e.g., anti-pMLC, anti-MLC, anti-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Plate cells and grow to the desired confluency.
-
Treat the cells with this compound at the desired concentration (a starting range of 1-10 µM is recommended) for the appropriate time.
-
Wash the cells with ice-cold PBS and then lyse them using a suitable lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Cytotoxicity Assay
This protocol provides a method to assess the potential cytotoxic effects of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. (±)-Blebbistatin, Inhibitor Of Myosin II - CD BioSciences [celluars.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. selleckchem.com [selleckchem.com]
- 7. Specificity of blebbistatin, an inhibitor of myosin II - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Scratch Wound Assay with (S)-3'-Hydroxy blebbistatin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting a scratch wound assay to assess the inhibitory effects of (S)-3'-Hydroxy blebbistatin on cell migration. This compound is a potent and specific inhibitor of non-muscle myosin II ATPase activity, playing a crucial role in the modulation of the cellular cytoskeleton and motility. This compound is a superior derivative of blebbistatin, offering enhanced water solubility and photostability, making it an excellent tool for cell-based assays.[1]
The scratch wound assay, a simple and widely used method, is employed to study collective cell migration in vitro. A "wound" is created in a confluent cell monolayer, and the subsequent closure of this gap by cell migration is monitored over time. This assay allows for the quantitative assessment of factors that may promote or inhibit cell migration.
Data Presentation
The following table summarizes the recommended experimental parameters and expected outcomes when using this compound in a scratch wound assay.
| Parameter | Recommended Range/Value | Expected Outcome | Notes |
| Cell Type | Adherent cell lines (e.g., Fibroblasts, Epithelial cells, Cancer cell lines) | Varies depending on the cell line's migratory capacity. | Ensure cells form a confluent monolayer. |
| This compound Concentration | 10 µM - 50 µM | Dose-dependent inhibition of wound closure. | A concentration of 25 µM has been shown to be effective.[2] Start with a dose-response experiment to determine the optimal concentration for your cell line. |
| Incubation Time | 12 - 48 hours | Significant reduction in the rate of wound closure compared to control. | The optimal time will depend on the migration rate of the specific cell line used. |
| Solvent for this compound | Dimethyl sulfoxide (DMSO) | --- | The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. |
| Control Groups | Untreated cells (vehicle control with DMSO) | Normal wound healing progression. | Essential for comparing the inhibitory effect of the compound. |
| Data Analysis Metric | Percent Wound Closure | Decreased percentage of wound closure in treated wells. | Calculate as: [(Initial Wound Area - Wound Area at time T) / Initial Wound Area] x 100 |
Experimental Protocols
Materials
-
Adherent cells of choice
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
24-well or 96-well tissue culture plates
-
Sterile 200 µL or 1000 µL pipette tips
-
Microscope with a camera
-
Image analysis software (e.g., ImageJ)
Methods
1. Cell Seeding and Culture: a. Culture the chosen adherent cell line in complete culture medium until you have a sufficient number of cells for the experiment. b. Trypsinize and count the cells. c. Seed the cells into a 24-well or 96-well plate at a density that will allow them to form a confluent monolayer within 24-48 hours.
2. Creating the Scratch Wound: a. Once the cells have reached confluency, carefully aspirate the culture medium. b. Gently wash the cell monolayer once with sterile PBS. c. Using a sterile 200 µL pipette tip, create a straight scratch across the center of each well. Apply firm, consistent pressure to ensure a clean, cell-free gap. For a 24-well plate, a 1000 µL pipette tip can also be used. d. After creating the scratch, gently wash the wells twice with PBS to remove any detached cells and debris.
3. Treatment with this compound: a. Prepare a stock solution of this compound in DMSO. b. Dilute the stock solution in complete culture medium to the desired final concentrations (e.g., 10 µM, 25 µM, 50 µM). Also, prepare a vehicle control medium containing the same final concentration of DMSO as the highest concentration of the inhibitor. c. Add the treatment and control media to the appropriate wells.
4. Imaging and Data Acquisition: a. Immediately after adding the treatment, capture the first set of images of the scratches (Time 0). Use a phase-contrast microscope at 4x or 10x magnification. It is crucial to have a reference point for each well to ensure that the same field of view is imaged at each time point. b. Incubate the plate at 37°C in a 5% CO2 incubator. c. Capture images of the same scratch areas at regular intervals (e.g., every 6, 12, 24, and 48 hours) until the wound in the control wells is nearly closed.
5. Data Analysis: a. Use image analysis software (e.g., ImageJ) to measure the area of the cell-free gap in the images from each time point. b. Calculate the "Percent Wound Closure" for each well at each time point using the formula: % Wound Closure = [ (Wound Area at T=0) - (Wound Area at T=x) ] / (Wound Area at T=0) * 100 c. Plot the Percent Wound Closure as a function of time for each treatment group to visualize the effect of this compound on cell migration. d. Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed differences between the treated and control groups.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the scratch wound assay with this compound.
Signaling Pathway of this compound Action
Caption: Mechanism of this compound in inhibiting cell migration.
References
Application Notes and Protocols for Transendothelial Migration Assay Using a Myosin II Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction
Transendothelial migration (TEM) is a critical process in physiological and pathological phenomena such as immune surveillance, inflammation, and cancer metastasis. This process involves the movement of cells across a monolayer of endothelial cells that line the interior surface of blood vessels. Non-muscle myosin II (NMII) is a key motor protein that generates the contractile forces necessary for cell migration, including changes in cell shape and adhesion required to navigate the endothelial barrier. This document provides detailed protocols and application notes for studying the role of myosin II in transendothelial migration using a specific inhibitor, blebbistatin.
Myosin II, a component of the cellular cytoskeleton, is activated by the RhoA/ROCK signaling pathway. RhoA, a small GTPase, activates Rho-associated kinase (ROCK), which in turn phosphorylates the myosin light chain (MLC), leading to myosin II activation and actomyosin contraction.[1][2][3][4] This contractile force is essential for various forms of cell migration.[5][6]
Blebbistatin is a selective, cell-permeable inhibitor of non-muscle myosin II ATPase activity.[7][8] By inhibiting myosin II, blebbistatin allows for the investigation of its specific role in the mechanics of cell migration. It has been shown to affect cell morphology, reduce stress fibers, and in many cases, alter cell migration speed and endothelial barrier function.[9][10]
Signaling Pathway
The RhoA/ROCK/Myosin II signaling pathway is a central regulator of actomyosin contractility and cell migration.
Experimental Protocols
Transendothelial Migration Assay Using a Transwell System
This protocol describes how to perform a transendothelial migration assay using a Boyden chamber (Transwell) system to assess the effect of the myosin II inhibitor, blebbistatin.[9][11][12][13][14][15]
Materials:
-
24-well Transwell inserts (e.g., 5 or 8 µm pore size)
-
Endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs)
-
Migratory cells of interest (e.g., cancer cells, leukocytes)
-
Endothelial cell growth medium
-
Serum-free medium for migration assay
-
Chemoattractant (e.g., FBS, specific growth factors)
-
Blebbistatin (and a vehicle control, e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., Crystal Violet or a fluorescent dye like Calcein-AM)
-
Cotton swabs
-
Microscope
Protocol:
-
Endothelial Cell Monolayer Formation:
-
Coat the top of the Transwell insert membrane with an appropriate extracellular matrix protein (e.g., gelatin or fibronectin) to promote endothelial cell adhesion.
-
Seed endothelial cells (e.g., HUVECs) onto the coated Transwell inserts at a density that will allow them to form a confluent monolayer within 48-72 hours.[16]
-
Culture the endothelial cells until a tight monolayer is formed. The integrity of the monolayer can be assessed by measuring Transendothelial Electrical Resistance (TEER) or by visual inspection.
-
-
Preparation for Migration:
-
Once the endothelial monolayer is confluent, replace the medium in the lower chamber with medium containing a chemoattractant.
-
In the upper chamber, replace the medium with serum-free medium.
-
Prepare the migratory cells. If they are adherent, detach them using a non-enzymatic cell dissociation solution to minimize cell stress. Resuspend the cells in serum-free medium.
-
-
Inhibitor Treatment:
-
Pre-treat the migratory cells with the desired concentration of blebbistatin (or vehicle control) for a specified time (e.g., 30-60 minutes) before adding them to the Transwell insert. Common concentrations of blebbistatin range from 1 µM to 50 µM.[10][17][18]
-
Alternatively, the inhibitor can be added to both the upper and lower chambers during the migration assay.
-
-
Migration Assay:
-
Add the pre-treated migratory cell suspension to the upper chamber of the Transwell insert containing the endothelial monolayer.
-
Incubate the plate at 37°C in a CO2 incubator for a period sufficient to allow for cell migration (typically 4-24 hours, depending on the cell type).
-
-
Quantification of Migration:
-
After the incubation period, carefully remove the Transwell inserts from the wells.
-
Using a cotton swab, gently remove the non-migrated cells from the top surface of the membrane.
-
Fix the migrated cells on the bottom of the membrane with a suitable fixative.
-
Stain the migrated cells. For colorimetric quantification, Crystal Violet is commonly used. For fluorometric quantification, pre-labeling cells with a fluorescent dye before the assay is an option.
-
Elute the stain (if using Crystal Violet) and measure the absorbance using a plate reader, or count the number of migrated cells in several fields of view under a microscope.
-
Experimental Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Activation of RhoA and ROCK Are Essential for Detachment of Migrating Leukocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Elucidating the Biomechanics of Leukocyte Transendothelial Migration by Quantitative Imaging [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Transwell Migration and Invasion Assay - the complete breakdown - SnapCyte [snapcyte.com]
- 10. The myosin II inhibitor, blebbistatin, ameliorates pulmonary endothelial barrier dysfunction in acute lung injury induced by LPS via NMMHC IIA/Wnt5a/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 12. biophysics-reports.org [biophysics-reports.org]
- 13. Assaying antigen-specific T cell trans-endothelial migration in vitro with the Transwell system: application in tumor immunology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assays of Transendothelial Migration in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tumor Transendothelial Migration Assay [cellbiolabs.com]
- 17. researchgate.net [researchgate.net]
- 18. The Myosin II Inhibitor, Blebbistatin, Ameliorates FeCl3-induced Arterial Thrombosis via the GSK3β-NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (S)-3'-Hydroxy blebbistatin
(S)-3'-Hydroxy blebbistatin is a polar derivative of blebbistatin, a well-established and selective inhibitor of non-muscle myosin II ATPase activity.[1][2][3] This analog was developed to overcome some of the limitations of its parent compound, offering significantly improved aqueous solubility and reduced phototoxicity, making it a superior tool for cellular studies, particularly in live-cell imaging applications.[2][4][5][6]
Mechanism of Action
This compound, like blebbistatin, targets the ATPase activity of non-muscle myosin II.[7] It binds to a specific pocket on the myosin head, located between the nucleotide-binding site and the actin-binding cleft.[7] This binding event stabilizes the myosin-ADP-Pi complex, which prevents the release of inorganic phosphate (Pi) and the subsequent power stroke.[3][7] By locking the myosin head in a state with low affinity for actin, this compound effectively inhibits actomyosin contractility, leading to the disruption of cellular processes that are dependent on myosin II function, such as cytokinesis, cell migration, and adhesion.[3][8]
Key Features and Advantages
-
Enhanced Water Solubility: this compound exhibits a 30-fold higher water solubility compared to (S)-blebbistatin, which simplifies its use in aqueous buffers and cell culture media.[4][5][6]
-
Reduced Phototoxicity and Fluorescence Interference: Unlike the parent compound, this compound is more stable and less phototoxic, and it does not interfere with fluorescence readouts, making it ideal for long-term live-cell imaging experiments.[2][4][5][6]
-
High Selectivity: It is a selective inhibitor of non-muscle myosin II and has minimal effect on other motors like kinesin and dynein.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference(s) |
| Molecular Formula | C₁₈H₁₆N₂O₃ | [2][9] |
| Molecular Weight | 308.33 g/mol | [2][9][10] |
| Solubility in DMSO | 12.5 mg/mL | [2] |
| Solubility in DMF | 20 mg/mL | [2] |
| Solubility in 1:1 DMF:PBS (pH 7.2) | 0.5 mg/mL | [2] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound in an organic solvent.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Adding Solvent: Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add 32.43 µL of DMSO per 1 mg of compound).
-
Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. If precipitation is observed, gentle warming of the tube to 37°C and sonication in an ultrasonic bath can aid in dissolution.[2]
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Storage: Store the stock solution aliquots at -20°C. For long-term storage, -80°C is recommended.
Protocol 2: Preparation of Working Solutions
This protocol outlines the dilution of the stock solution to prepare working solutions for cell culture experiments.
Materials:
-
This compound stock solution (from Protocol 1)
-
Pre-warmed cell culture medium or desired aqueous buffer
-
Sterile tubes
Procedure:
-
Thawing the Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilution: Serially dilute the stock solution with pre-warmed cell culture medium or buffer to the final desired working concentration. For example, to prepare a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution (e.g., add 1 µL of stock solution to 999 µL of medium).
-
Mixing: Mix the working solution thoroughly by gentle pipetting or vortexing.
-
Immediate Use: Use the freshly prepared working solution immediately for your experiments. It is not recommended to store aqueous solutions of blebbistatin derivatives for more than one day.[1]
Storage and Stability
| Form | Storage Temperature | Stability | Reference(s) |
| Powder | -20°C | At least 2 years | [11] |
| DMSO Stock Solution | -20°C | Up to 1 month (based on related compounds) | [12][13] |
| -80°C | Up to 6 months (based on related compounds) | [12] | |
| 4°C | Up to 2 weeks | [11] | |
| Aqueous Working Solution | 4°C | Not recommended for storage for more than one day | [1] |
Note: For related compounds like (-)-Blebbistatin, stock solutions in 100% DMSO have been reported to be unstable and should be prepared fresh.[13] While this compound has improved stability, it is good practice to aliquot stock solutions and avoid numerous freeze-thaw cycles.
Visualizations
Caption: Inhibition of the Myosin II ATPase cycle by this compound.
Caption: Workflow for preparing and storing this compound solutions.
References
- 1. wahoo.nsm.umass.edu [wahoo.nsm.umass.edu]
- 2. This compound - 上海一研生物科技有限公司 [m.elisa-research.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of (S)-3'-hydroxyblebbistatin and (S)-3'-aminoblebbistatin: polar myosin II inhibitors with superior research tool properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. core.ac.uk [core.ac.uk]
- 7. Mechanism of blebbistatin inhibition of myosin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Blebbistatin - Wikipedia [en.wikipedia.org]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound|CAS 2097136-42-8|DC Chemicals [dcchemicals.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. (-)-Blebbistatin [sigmaaldrich.com]
Troubleshooting & Optimization
avoiding phototoxicity with (S)-3'-Hydroxy blebbistatin
Welcome to the technical support center for (S)-3'-Hydroxy blebbistatin. This resource is designed to help researchers, scientists, and drug development professionals effectively use this myosin II inhibitor while avoiding potential pitfalls, particularly phototoxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from standard (S)-blebbistatin?
A1: this compound is a polar derivative of (S)-blebbistatin, a well-known inhibitor of non-muscle myosin II ATPase activity.[1][2][3][4][5] The primary advantages of this compound are its significantly increased water solubility (approximately 30-fold higher than (S)-blebbistatin) and reduced phototoxicity.[2][3][4] These properties make it a superior tool for live-cell imaging and other experiments where phototoxicity and compound precipitation are concerns.[2][3]
Q2: What is phototoxicity and why is it a concern with blebbistatin?
A2: Phototoxicity is a phenomenon where a compound becomes toxic to cells upon exposure to light. Standard blebbistatin is known to be phototoxic, particularly when illuminated with blue light (wavelengths around 450-490 nm).[6][7][8] This light exposure can cause blebbistatin to generate reactive oxygen species (ROS) and form cytotoxic intermediates, leading to cellular damage and death.[8][9][10] This is a critical issue in fluorescence microscopy experiments that use these wavelengths for excitation.
Q3: Is this compound completely free of phototoxicity?
A3: While this compound is designed to have reduced phototoxicity compared to its parent compound, it is crucial to minimize light exposure, especially from high-energy blue light sources. For highly sensitive, long-duration imaging experiments, it is still best practice to use the lowest possible excitation light intensity and longest possible wavelengths. For applications requiring maximal photostability, other derivatives like para-aminoblebbistatin may be considered.[11][12]
Q4: What are the signs of phototoxicity in my cell culture?
A4: Signs of phototoxicity can range from subtle to severe. Common indicators include cell rounding, blebbing (unrelated to myosin II inhibition), vacuolization, detachment from the substrate, and ultimately, apoptosis or necrosis.[13] You may observe these effects specifically in the area of the culture that is being illuminated.
Q5: Can I use the inactive enantiomer, (R)-3'-Hydroxy blebbistatin, as a control?
A5: Yes, using the inactive enantiomer is a highly recommended control. Similar to how (+)-blebbistatin is used as a control for (-)-blebbistatin, (R)-3'-Hydroxy blebbistatin can help you distinguish between effects caused by myosin II inhibition and potential off-target or compound-specific cytotoxic effects.[14][15]
Troubleshooting Guides
Issue 1: I am observing significant cell death in my live-cell imaging experiment.
| Possible Cause | Troubleshooting Step |
| Phototoxicity from illumination source | 1. Check your excitation wavelength: Avoid wavelengths between 365 nm and 490 nm.[7] If possible, use fluorophores that are excited by longer wavelengths (e.g., >510 nm).2. Reduce light intensity: Lower the laser power or lamp intensity to the minimum required for a usable signal.3. Minimize exposure time: Use the shortest possible exposure time for each image and increase the interval between time points in a time-lapse experiment.4. Limit the illuminated area: Use the microscope's field diaphragm to illuminate only the region of interest. |
| Compound concentration is too high | 1. Titrate the concentration: Determine the lowest effective concentration of this compound for your cell type and experimental goal. Start with a concentration range similar to that used for standard blebbistatin (e.g., 1-10 µM) and optimize.2. Use a dose-response curve: Perform a dose-response experiment to identify the optimal concentration that inhibits myosin II without causing cytotoxicity. |
| General cytotoxicity | 1. Include a control with the inactive enantiomer: Treat cells with (R)-3'-Hydroxy blebbistatin to see if the observed cell death is specific to the active, myosin II-inhibiting form.2. Run a "no illumination" control: Treat cells with this compound but do not expose them to the imaging light source to differentiate between phototoxicity and general cytotoxicity. |
Issue 2: My compound is precipitating in the culture medium.
| Possible Cause | Troubleshooting Step |
| Exceeding solubility limit | 1. Confirm compound identity: Ensure you are using this compound, which has higher water solubility than standard blebbistatin.[2][3][4]2. Prepare fresh solutions: Prepare stock solutions in an appropriate solvent like DMSO and dilute them into your aqueous culture medium immediately before use. Do not store dilute aqueous solutions for extended periods.3. Check final DMSO concentration: Keep the final concentration of DMSO in your culture medium low (typically <0.5%) to avoid solvent-induced cytotoxicity.[16] |
| Interaction with media components | 1. Test in a simplified buffer: If precipitation persists, test the solubility of the compound in a simple buffered saline solution (e.g., PBS) to rule out interactions with complex media components. |
Quantitative Data Summary
Table 1: Comparison of Blebbistatin Derivatives
| Compound | Key Advantages | Water Solubility | Phototoxicity | Fluorescence |
| (S)-Blebbistatin | Potent Myosin II inhibitor | Low (~10 µM)[11][14] | High (with blue light)[6][7][8] | High (aggregates)[11][12] |
| This compound | Higher water solubility, reduced phototoxicity | ~30-fold higher than (S)-Blebbistatin[2][3][4] | Reduced | Low |
| para-Nitroblebbistatin | Photostable, non-phototoxic, non-cytotoxic | Similar to (S)-Blebbistatin | None reported[17] | Low |
| para-Aminoblebbistatin | Highly water-soluble, photostable, non-phototoxic | High (~440 µM)[11][12] | None reported[11][12] | Non-fluorescent[11][12] |
Table 2: Recommended Wavelengths for Imaging with Blebbistatin Compounds
| Wavelength Range (nm) | Effect on Standard Blebbistatin | Recommendation |
| 365 - 490 | Causes phototoxicity and photoinactivation[7][9] | AVOID |
| 510 - 560 | No significant phototoxicity reported[7] | RECOMMENDED |
| 590 - 650 | No significant phototoxicity reported[7] | RECOMMENDED |
Experimental Protocols
Protocol 1: Live-Cell Imaging with this compound
-
Cell Preparation: Plate cells on imaging-quality glass-bottom dishes or slides to allow for optimal growth and imaging. Culture cells to the desired confluency.
-
Compound Preparation: Prepare a concentrated stock solution of this compound in DMSO. Immediately before the experiment, dilute the stock solution into pre-warmed, phenol red-free culture medium to the final desired working concentration (e.g., 5-10 µM).
-
Cell Treatment: Remove the existing culture medium from the cells and replace it with the medium containing this compound. Incubate the cells for a sufficient time to allow for myosin II inhibition (e.g., 30-60 minutes) at 37°C and 5% CO2.
-
Microscopy Setup:
-
Turn on the microscope and environmental chamber, allowing them to equilibrate to 37°C and 5% CO2.
-
Select a fluorescent protein or dye that excites at wavelengths greater than 500 nm (e.g., mCherry, Cy3, Alexa Fluor 568).
-
Set the excitation light source to the lowest intensity that provides a detectable signal.
-
Set the camera exposure time to the minimum necessary for image capture.
-
-
Image Acquisition:
-
Place the treated cells on the microscope stage.
-
Locate the cells of interest using brightfield or DIC optics to minimize fluorescence exposure.
-
Acquire fluorescence images according to the experimental plan. For time-lapse imaging, use the longest possible interval between acquisitions.
-
-
Controls:
-
Vehicle Control: Image cells treated with the same concentration of DMSO used for the drug treatment.
-
No-Drug Control: Image untreated cells to monitor baseline cell health under the imaging conditions.
-
(Optional) Inactive Enantiomer Control: Image cells treated with (R)-3'-Hydroxy blebbistatin.
-
Visualizations
Caption: Mechanism of blebbistatin phototoxicity and the role of this compound.
Caption: Workflow for minimizing phototoxicity in live-cell imaging with myosin II inhibitors.
Caption: Decision tree for selecting the appropriate myosin II inhibitor for your experiment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. core.ac.uk [core.ac.uk]
- 4. Discovery of (S)-3'-hydroxyblebbistatin and (S)-3'-aminoblebbistatin: polar myosin II inhibitors with superior research tool properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound|CAS 2097136-42-8|DC Chemicals [dcchemicals.com]
- 6. Blebbistatin, a myosin inhibitor, is phototoxic to human cancer cells under exposure to blue light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phototoxicity and photoinactivation of blebbistatin in UV and visible light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Blebbistatin, a myosin II inhibitor, is photoinactivated by blue light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A highly soluble, non-phototoxic, non-fluorescent blebbistatin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A highly soluble, non-phototoxic, non-fluorescent blebbistatin derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Blebbistatin - Wikipedia [en.wikipedia.org]
- 15. iovs.arvojournals.org [iovs.arvojournals.org]
- 16. malnalab.hu [malnalab.hu]
- 17. para-Nitroblebbistatin, the non-cytotoxic and photostable myosin II inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Blebbistatin Use in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of blebbistatin in cell-based assays. Focusing on overcoming its solubility challenges, this resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when using blebbistatin in cell-based assays?
A1: The primary challenge with blebbistatin is its low aqueous solubility (less than 10 μM) and its tendency to precipitate when diluted into aqueous cell culture media from organic stock solutions.[1][2][3][4][5] This can lead to inconsistent effective concentrations and potential cellular toxicity from precipitates.
Q2: What is the recommended solvent for preparing blebbistatin stock solutions?
A2: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for preparing concentrated stock solutions of blebbistatin.[6][7][8][9][10][11][12][13] Solubility in DMSO is reported to be in the range of 10 to 58 mg/mL.[6][7][8][9][10][13] For maximum solubility, ensure the DMSO is anhydrous (moisture-absorbing DMSO can reduce solubility).[7][13]
Q3: How can I prevent blebbistatin from precipitating in my cell culture medium?
A3: To prevent precipitation, it is crucial to first dissolve blebbistatin in an organic solvent like DMSO to make a concentrated stock solution.[6][8][9][10] When diluting into your aqueous buffer or cell culture medium, do so rapidly and with vigorous mixing. Some protocols suggest warming the aqueous solution to 42-45°C before adding the blebbistatin stock.[14] It's also recommended to not store the aqueous solution for more than a day.[6][8][9][10]
Q4: What are the typical working concentrations of blebbistatin in cell-based assays?
A4: The effective concentration of blebbistatin varies depending on the cell type and the specific myosin II isoform being targeted. The half-maximal inhibitory concentration (IC50) for non-muscle myosin IIA and IIB is typically in the range of 0.5-5 μM.[6][8][10][15][16][17] However, due to its low solubility, achieving full inhibition might require higher concentrations, but it is advisable to keep the concentration below 20 µM to avoid non-specific effects.[18]
Q5: Are there any alternatives to blebbistatin with better solubility?
A5: Yes, several derivatives have been developed to address the solubility issues of blebbistatin. para-Aminoblebbistatin is a notable example, with a water solubility of approximately 400-440 μM.[1][2][3] It is also non-fluorescent and less phototoxic, making it a suitable replacement for experiments requiring high concentrations or live-cell imaging.[2][3] Another derivative, (S)-nitro-blebbistatin, offers increased photostability but has a lower affinity for myosin II.[1]
Q6: Why is it important to use a negative control with blebbistatin, and what should I use?
A6: It is essential to use a negative control to distinguish the specific effects of myosin II inhibition from any non-specific or off-target effects of the compound.[19] The inactive enantiomer, (+)-blebbistatin (or (R)-blebbistatin), is the ideal negative control as it has a minimal inhibitory effect on myosin II ATPase activity (inhibiting it by a maximum of 10%).[1][19]
Q7: What are the known off-target effects and toxicities of blebbistatin?
A7: Blebbistatin can exhibit cytotoxicity, especially with long-term incubation, which is independent of its myosin-inhibiting activity.[1] A significant issue is its photosensitivity; exposure to blue light (450-490 nm) can lead to its degradation into cytotoxic products, which is a major concern for fluorescence microscopy studies.[6][16][18][20]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of blebbistatin in cell culture medium. | Low aqueous solubility of blebbistatin. | Prepare a high-concentration stock solution in 100% anhydrous DMSO. When diluting into the medium, add the stock solution to pre-warmed (37-45°C) medium with vigorous vortexing. Prepare fresh dilutions for each experiment and do not store aqueous solutions for more than a day.[6][8][9][10][14] |
| Inconsistent or no observable effect of blebbistatin. | Precipitation leading to lower effective concentration. Degradation of the compound. | Visually inspect the medium for any precipitate. If present, prepare a fresh dilution. Store the DMSO stock solution in small aliquots at -20°C and protect from light to prevent degradation.[11][12][15] Avoid repeated freeze-thaw cycles.[11] |
| Cell death or signs of toxicity observed. | Cytotoxicity of blebbistatin, especially at high concentrations or with prolonged exposure. Phototoxicity if the cells are exposed to blue light during imaging. | Perform a dose-response curve to determine the lowest effective concentration for your cell type. Use the inactive enantiomer, (+)-blebbistatin, as a negative control to confirm that the observed toxicity is not a non-specific effect.[1][19] For fluorescence imaging, consider using a photostable derivative like para-nitroblebbistatin or para-aminoblebbistatin.[1][2][3] |
| Fluorescence interference during imaging. | Blebbistatin itself is fluorescent. | Use the lowest effective concentration of blebbistatin. Alternatively, use a non-fluorescent derivative such as para-nitroblebbistatin or para-aminoblebbistatin.[1][2][3] |
Quantitative Data Summary
Table 1: Solubility of Blebbistatin and its Derivatives
| Compound | Solvent | Solubility |
| (±)-Blebbistatin | DMSO | ~10 - 58 mg/mL[6][7][8][9][10][13] |
| (±)-Blebbistatin | Dimethyl formamide (DMF) | ~20 mg/mL[6] |
| (±)-Blebbistatin | 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL[6][8][9][10] |
| Blebbistatin | Water | ~10 μM[1] |
| para-Aminoblebbistatin | Aqueous Buffer | ~400 - 440 μM[1][2][3] |
| para-Nitroblebbistatin | 0.1 vol/vol% DMSO | ~3.3 ± 0.1 μM[2] |
| para-Nitroblebbistatin | 1 vol/vol% DMSO | ~3.6 ± 0.2 μM[2] |
Table 2: IC50 Values of Blebbistatin for Myosin II Isoforms
| Myosin II Isoform | IC50 Value |
| Non-muscle myosin IIA and IIB | 0.5 - 5 μM[6][8][10][15][16][17] |
| Smooth muscle myosin | ~80 μM[8][10] |
| Gizzard smooth muscle myosin II | 12.6 - 15.0 μM[21] |
| (S)-nitro-blebbistatin for nonmuscle myosin IIA | 27 μM[1] |
Experimental Protocols
Protocol 1: Preparation of Blebbistatin Stock and Working Solutions
-
Preparation of Concentrated Stock Solution (e.g., 10 mM in DMSO):
-
Weigh out the required amount of blebbistatin powder (Molar Mass: 292.34 g/mol ).
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. For example, to make 1 mL of a 10 mM stock, dissolve 0.292 mg of blebbistatin in 100 μL of DMSO.
-
Vortex thoroughly until the solid is completely dissolved.
-
Aliquot the stock solution into small, single-use volumes and store at -20°C, protected from light.[11][12][15]
-
-
Preparation of Working Solution in Cell Culture Medium:
-
Warm the required volume of cell culture medium to 37°C.
-
Rapidly add the desired volume of the blebbistatin DMSO stock solution to the pre-warmed medium while vortexing to ensure rapid and even dispersion.
-
For example, to prepare a 10 μM working solution, add 1 μL of the 10 mM stock solution to 1 mL of medium.
-
Visually inspect the solution for any signs of precipitation.
-
Use the freshly prepared working solution immediately. Do not store aqueous solutions of blebbistatin.[6][8][9][10]
-
Protocol 2: Cell-Based Assay with Blebbistatin Treatment and Control
-
Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and grow to the desired confluency.
-
Preparation of Treatment and Control Media:
-
Treatment Group: Prepare the blebbistatin working solution in cell culture medium as described in Protocol 1 at the desired final concentration.
-
Vehicle Control Group: Prepare a medium containing the same final concentration of DMSO as the treatment group.
-
Negative Control Group: Prepare a working solution of (+)-blebbistatin in the same manner as the active compound to control for off-target effects.[1][19]
-
-
Treatment:
-
Remove the existing medium from the cells.
-
Add the prepared treatment, vehicle control, and negative control media to the respective wells.
-
-
Incubation and Analysis:
-
Incubate the cells for the desired duration of the experiment.
-
Proceed with the specific cell-based assay (e.g., migration assay, cytokinesis analysis, immunofluorescence).
-
If performing live-cell imaging, minimize exposure to blue light to prevent phototoxicity.[6][16][18][20] Consider using a photostable blebbistatin derivative if extensive imaging is required.[1][2][3]
-
Visualizations
References
- 1. Blebbistatin - Wikipedia [en.wikipedia.org]
- 2. A highly soluble, non-phototoxic, non-fluorescent blebbistatin derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A highly soluble, non-phototoxic, non-fluorescent blebbistatin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recovering Actives in Multi-Antitarget and Target Design of Analogs of the Myosin II Inhibitor Blebbistatin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Myosin by Blebbistatin Derivatives: Optimization and Pharmacological Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. wahoo.nsm.umass.edu [wahoo.nsm.umass.edu]
- 9. Blebbistatin | ISB Server Wahoo [wahoo.cns.umass.edu]
- 10. Blebbistatin [wahoo.cns.umass.edu]
- 11. fluoroorotic-acid-ultra-pure.com [fluoroorotic-acid-ultra-pure.com]
- 12. (−)-Blebbistatin ≥98% (HPLC), solid, ATPase inhibitor, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 13. selleckchem.com [selleckchem.com]
- 14. researchgate.net [researchgate.net]
- 15. (±)-Blebbistatin (DMSO Solution) - CD BioSciences [celluars.com]
- 16. Small-molecule inhibitors of myosin proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. Blebbistatin inhibits the chemotaxis of vascular smooth muscle cells by disrupting the myosin II-actin interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Fluorescence Interference in Myosin II Inhibition
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed guidance on minimizing fluorescence interference when working with myosin II inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is fluorescence interference in the context of myosin II inhibition experiments?
A1: Fluorescence interference is any unwanted fluorescent signal that can obscure or confound the detection of your specific fluorescent probe. This interference can originate from several sources, including the intrinsic fluorescence of the myosin II inhibitor itself (a known characteristic of blebbistatin), autofluorescence from endogenous cellular components like NADH and collagen, and fluorescence induced by certain chemical fixatives like glutaraldehyde.[1] This can lead to a low signal-to-noise ratio, making it difficult to distinguish the true signal from background noise.
Q2: Are all myosin II inhibitors fluorescent?
A2: No. While the widely used myosin II inhibitor, blebbistatin, is known to be fluorescent, several derivatives and alternative inhibitors have been developed that are non-fluorescent or have significantly reduced fluorescence.[1] These include para-nitroblebbistatin and para-aminoblebbistatin, which are also more photostable and less cytotoxic than the parent compound.[1]
Q3: How can I check for autofluorescence in my samples?
A3: The most straightforward method to check for autofluorescence is to prepare a control sample that is processed in the same way as your experimental samples (including fixation and treatment with the myosin II inhibitor) but without the addition of your fluorescently labeled antibody or probe. If you observe a signal in this unstained sample, it indicates the presence of autofluorescence.
Q4: What are the primary strategies to minimize fluorescence interference?
A4: The main strategies can be categorized into three groups:
-
Selection of appropriate reagents: This includes choosing non-fluorescent myosin II inhibitors and selecting fluorophores with emission spectra that do not overlap with the autofluorescence spectrum of your sample.
-
Modification of experimental protocols: This can involve using alternative fixation methods, incorporating quenching steps, and optimizing imaging parameters.
-
Post-acquisition image processing: Techniques like spectral unmixing can computationally separate the specific signal from the background fluorescence.
Troubleshooting Guide
Issue 1: High background fluorescence after adding Blebbistatin
My signal-to-noise ratio is poor, and I see a diffuse green/yellow haze in my images after treating cells with blebbistatin.
This is a common issue as blebbistatin itself is fluorescent, with an emission that can overlap with green and yellow fluorophores like GFP and YFP.
Solutions:
-
Switch to a Non-Fluorescent Inhibitor: The most effective solution is to replace blebbistatin with a non-fluorescent derivative. para-Nitroblebbistatin and para-aminoblebbistatin are excellent alternatives that inhibit myosin II without contributing to background fluorescence.[1]
-
Choose Fluorophores with Red-Shifted Spectra: If you must use blebbistatin, select fluorophores that emit in the red or far-red spectrum (e.g., Alexa Fluor 647, Cy5). Autofluorescence is typically weaker at longer wavelengths.
-
Spectral Unmixing: If your imaging system is capable, you can use spectral imaging and linear unmixing to computationally separate the blebbistatin fluorescence from your specific signal. This requires acquiring a reference spectrum of blebbistatin alone.
-
Lower Blebbistatin Concentration: Use the lowest effective concentration of blebbistatin for your experiment to minimize its fluorescent contribution.
Issue 2: High background fluorescence in fixed samples (independent of the inhibitor)
I observe high background fluorescence even in my control cells (not treated with a fluorescent inhibitor).
This is likely due to autofluorescence from the cells themselves or from the fixation process.
Solutions:
-
Change Fixation Method: Aldehyde fixatives like formaldehyde and especially glutaraldehyde can induce autofluorescence. Consider using a chilled organic solvent like methanol or ethanol for fixation. If aldehyde fixation is necessary, use fresh solutions and keep fixation times to a minimum.
-
Chemical Quenching:
-
Sodium Borohydride (NaBH₄): This reagent can be used to quench aldehyde-induced autofluorescence. A typical treatment is a 5-10 minute incubation with a fresh 0.1% solution of sodium borohydride in PBS.
-
Sudan Black B (SBB): SBB is a non-fluorescent dye that can mask autofluorescence, particularly from lipofuscin. Treatment with a 0.1-0.3% solution of SBB in 70% ethanol for 5-20 minutes can be effective.
-
-
Photobleaching: Before acquiring your final image, you can intentionally photobleach the autofluorescent components by exposing the sample to the excitation light for a period. Autofluorescent molecules are often more susceptible to photobleaching than modern synthetic fluorophores.
Issue 3: Weak specific signal
My signal of interest is very dim, making it difficult to distinguish from the background.
A weak signal can exacerbate the problems of fluorescence interference.
Solutions:
-
Optimize Antibody Concentrations: Titrate your primary and secondary antibodies to find the optimal concentration that maximizes signal without increasing non-specific binding.
-
Use Brighter Fluorophores: Select fluorophores with high quantum yields and extinction coefficients (e.g., Alexa Fluor dyes).
-
Signal Amplification: Consider using signal amplification techniques, such as tyramide signal amplification (TSA), if your target is of low abundance.
-
Optimize Imaging Parameters: Ensure your microscope's settings (e.g., exposure time, laser power, detector gain) are optimized for your specific fluorophore.
Data Presentation
Table 1: Spectral Properties of Myosin II Inhibitors and Common Fluorophores
| Compound/Fluorophore | Excitation Max (nm) | Emission Max (nm) | Notes |
| Myosin II Inhibitors | |||
| Blebbistatin | ~420-430 | ~490-560 | Fluorescence is solvent-dependent and can interfere with GFP/YFP.[1][2] |
| para-Nitroblebbistatin | N/A | N/A | Non-fluorescent, photostable alternative to blebbistatin.[1] |
| para-Aminoblebbistatin | N/A | N/A | Non-fluorescent, photostable, and more water-soluble than blebbistatin.[1] |
| Y-27632 (ROCK Inhibitor) | N/A | N/A | Not a direct myosin II inhibitor, but affects upstream regulation; generally considered non-fluorescent in typical imaging conditions. |
| Common Fluorophores | |||
| DAPI | 358 | 461 | Blue nuclear stain. |
| EGFP | 488 | 509 | Green fluorescent protein.[3] |
| Alexa Fluor 488 | 495 | 519 | Bright and photostable green fluorophore.[4][5] |
| TRITC | 547 | 572 | Orange-red fluorophore. |
| Alexa Fluor 594 | 590 | 617 | Bright red fluorophore.[4][5] |
| Alexa Fluor 647 | 650 | 665 | Far-red fluorophore, useful for avoiding autofluorescence.[4][5] |
Experimental Protocols
Protocol 1: Sodium Borohydride Quenching of Aldehyde-Induced Autofluorescence
This protocol is for reducing autofluorescence caused by formaldehyde or glutaraldehyde fixation.
-
Sample Preparation: Proceed with your standard fixation and permeabilization steps.
-
Prepare Quenching Solution: Prepare a fresh 0.1% (w/v) solution of sodium borohydride (NaBH₄) in ice-cold PBS. For example, dissolve 1 mg of NaBH₄ in 1 mL of PBS. The solution should bubble, indicating it is active.
-
Quenching: After permeabilization and washing, incubate your samples in the freshly prepared NaBH₄ solution for 5-10 minutes at room temperature.
-
Washing: Wash the samples three times for 5 minutes each with PBS.
-
Staining: Proceed with your standard immunofluorescence blocking and staining protocol.
Protocol 2: Sudan Black B Staining to Reduce Lipofuscin Autofluorescence
This protocol is effective for reducing autofluorescence from lipofuscin granules, which are common in aged tissues.
-
Sample Preparation: Complete your primary and secondary antibody incubations and washes.
-
Prepare SBB Solution: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Stir for 10-20 minutes and filter through a 0.2 µm filter to remove any undissolved particles.
-
Staining: Incubate the samples in the SBB solution for 10-20 minutes at room temperature in the dark.
-
Washing: Briefly rinse with 70% ethanol, followed by extensive washing with PBS until no more color is seen leaching from the sample.
-
Mounting: Proceed with nuclear counterstaining (if desired) and mounting.
Protocol 3: Spectral Imaging and Linear Unmixing
This is a computational method to separate overlapping fluorescence spectra. The exact steps will depend on your microscope's software (e.g., Zeiss ZEN, Leica LAS X).
-
Acquire Reference Spectra:
-
Prepare a control sample for each fluorophore used in your experiment (including a sample with only the fluorescent inhibitor, if applicable, and an unstained sample for autofluorescence).
-
For each control, acquire a "lambda stack," which is a series of images taken at different emission wavelengths.
-
Use the software to generate a reference emission spectrum for each fluorophore and for the autofluorescence.
-
-
Acquire Experimental Image: For your fully stained experimental sample, acquire a lambda stack covering the emission range of all fluorophores.
-
Perform Linear Unmixing: In the analysis software, apply the linear unmixing algorithm. The software will use the reference spectra to calculate the contribution of each fluorophore to the signal in every pixel of your experimental image, generating a set of separated images for each channel.
Mandatory Visualizations
Caption: Simplified signaling pathway for Myosin II activation.
Caption: General experimental workflow for immunofluorescence with myosin II inhibition.
Caption: Decision flowchart for troubleshooting high background fluorescence.
References
- 1. Blebbistatin - Wikipedia [en.wikipedia.org]
- 2. Properties of blebbistatin for cardiac optical mapping and other imaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. The Alexa Fluor Dye Series—Note 1.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Fluorophores [microscopy.unc.edu]
(S)-3'-Hydroxy blebbistatin stability in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (S)-3'-Hydroxy blebbistatin in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from standard Blebbistatin?
This compound is a derivative of (-)-blebbistatin, a selective cell-permeable inhibitor of non-muscle myosin II ATPases.[1] The addition of a 3'-hydroxy group makes it a more stable, less phototoxic, and more water-soluble form of the parent compound.[1][2][3] These characteristics make it a superior alternative for live-cell imaging applications where standard blebbistatin's phototoxicity and poor solubility can be problematic.[3][4][5]
Q2: Is there quantitative data on the stability and half-life of this compound in cell culture media?
Q3: What are the known stability issues with blebbistatin and its derivatives?
The parent compound, (-)-blebbistatin, is known to have several stability issues:
-
Phototoxicity: Exposure to blue light (around 450-490 nm) can lead to the degradation of blebbistatin into cytotoxic intermediates.[8][9][10] This is a significant concern for fluorescence microscopy studies.
-
Photoinactivation: Illumination can also lead to the loss of its pharmacological activity.[8]
-
Low Solubility: Blebbistatin has poor water solubility, which can lead to precipitation in aqueous buffers and cell culture media, affecting the effective concentration.[4][11]
This compound was developed to address these limitations, exhibiting improved stability and solubility.[1][3][4] However, the extent of its stability should still be empirically verified for long-term experiments.
Q4: What factors can influence the stability of this compound in my experiments?
Several factors can affect compound stability in cell culture:
-
Temperature: Standard incubator conditions of 37°C can accelerate the degradation of some compounds.[7]
-
pH: The typical pH of cell culture media (7.2-7.4) can influence hydrolysis and other pH-dependent degradation pathways.[7]
-
Media Components: Components within the media, such as serum proteins or amino acids, can interact with and potentially degrade the compound.[7]
-
Light Exposure: Although more photostable than its parent compound, prolonged exposure to high-intensity light should be minimized.
-
Enzymatic Degradation: If working with conditioned media or in the presence of cells, secreted enzymes could potentially metabolize the compound.[7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or weaker-than-expected biological effects. | Compound Degradation: The compound may be degrading over the course of the experiment, leading to a lower effective concentration. | Perform a stability study under your specific experimental conditions (see Experimental Protocols section). If unstable, consider replenishing the media with fresh compound at regular intervals.[12] |
| Precipitation: Despite improved solubility, precipitation may occur at high concentrations or in specific media formulations. | Visually inspect the media for any signs of precipitation. Consider performing a solubility assay to determine the practical working concentration range in your media. | |
| Adsorption to Plasticware: Hydrophobic compounds can bind to the surface of plastic culture plates, reducing the available concentration. | Consider using low-binding plates for your experiments.[12] | |
| High variability between replicate wells or experiments. | Inconsistent Sample Handling: Non-uniform mixing or pipetting errors can lead to variability. | Ensure the stock solution is fully dissolved and the media is thoroughly mixed after adding the compound. Use calibrated pipettes and proper techniques.[7] |
| Temperature Fluctuations: Variations in incubator temperature can affect degradation rates. | Ensure your incubator maintains a stable and uniform temperature.[7] | |
| Observed cytotoxicity, especially in imaging experiments. | Phototoxicity: Although reduced, some level of phototoxicity might still occur with prolonged or high-intensity light exposure. | Minimize light exposure to the cells. Use the lowest possible light intensity and exposure time required for imaging. |
| Formation of a Toxic Degradant: A breakdown product of the compound could be toxic to the cells. | Analyze the conditioned media for the presence of degradation products using techniques like LC-MS.[13] |
Experimental Protocols
Protocol 1: HPLC-Based Stability Assay in Cell Culture Medium
This protocol outlines a method to determine the chemical stability of this compound in your specific cell culture medium.
Materials:
-
This compound
-
Appropriate solvent for stock solution (e.g., DMSO)
-
Your complete cell culture medium (e.g., DMEM + 10% FBS)
-
Sterile microcentrifuge tubes or a multi-well plate
-
Incubator (37°C, 5% CO₂)
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system
Methodology:
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent like DMSO.
-
Spike the Media: Dilute the stock solution into pre-warmed cell culture media to your desired final experimental concentration. Ensure the final solvent concentration is low (typically <0.1%) and consistent across all samples.[6]
-
Aliquot Samples: Dispense the spiked media into sterile tubes, one for each time point.
-
Time Zero (T=0) Sample: Immediately take a sample from the spiked media. This will serve as your T=0 reference. Process this sample as described in step 6.[7][12]
-
Incubation: Place the remaining tubes in a 37°C, 5% CO₂ incubator.
-
Sample Collection: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one tube. To stop further degradation, either freeze the sample at -80°C immediately or perform a protein precipitation step.[12]
-
Sample Processing (for media with serum): Add a cold quenching solvent (e.g., 3 volumes of acetonitrile) to precipitate proteins. Vortex and centrifuge at high speed. Transfer the supernatant for analysis.[7]
-
Analysis: Analyze the concentration of this compound in the processed samples using a validated HPLC or LC-MS/MS method.[7][13]
-
Data Calculation: Calculate the percentage of the compound remaining at each time point relative to the T=0 concentration.
Visualizations
References
- 1. This compound - 上海一研生物科技有限公司 [m.elisa-research.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of (S)-3'-hydroxyblebbistatin and (S)-3'-aminoblebbistatin: polar myosin II inhibitors with superior research tool properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. core.ac.uk [core.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Phototoxicity and photoinactivation of blebbistatin in UV and visible light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Blebbistatin, a myosin inhibitor, is phototoxic to human cancer cells under exposure to blue light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A highly soluble, non-phototoxic, non-fluorescent blebbistatin derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Cell Viability with Myosin Inhibitors
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common cell viability issues encountered when working with myosin inhibitors.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing a significant decrease in cell viability after treating my cells with a myosin inhibitor?
A1: Decreased cell viability is a known potential side effect of some myosin inhibitors. This can be due to several factors:
-
On-target effects: Inhibition of myosin light chain kinase (MLCK), for example, can induce apoptosis (programmed cell death) by disrupting the cytoskeleton and activating caspase cascades.[1][2]
-
Off-target effects: Some inhibitors may have unintended effects on other cellular pathways that are critical for survival.
-
Compound-specific toxicity: Certain inhibitors, like Blebbistatin, are known to be cytotoxic, especially with long-term incubation or exposure to blue light.[3]
-
Solvent toxicity: The solvent used to dissolve the inhibitor (e.g., DMSO) can be toxic to cells at high concentrations.
-
Incorrect inhibitor concentration: Using a concentration that is too high can lead to widespread cell death.
Q2: My cells are detaching from the plate after treatment with a myosin inhibitor. Is this related to cell death?
A2: Cell detachment can be an indicator of reduced viability or apoptosis. Myosin II is crucial for maintaining cell adhesion and morphology. Inhibition of myosin II can weaken cell-matrix and cell-cell adhesions, leading to detachment. This loss of attachment can itself trigger a form of apoptosis known as anoikis.
Q3: Are there less toxic alternatives to commonly used myosin inhibitors like Blebbistatin?
A3: Yes, several derivatives of Blebbistatin have been developed to address its limitations. para-Aminoblebbistatin and para-nitroblebbistatin are photostable and have been shown to be significantly less cytotoxic and phototoxic than the parent compound.[4][5][6][7][8]
Q4: How can I distinguish between apoptosis and necrosis in my cell cultures?
A4: Several methods can be used to differentiate between apoptosis and necrosis. Apoptosis is a programmed process characterized by specific morphological and biochemical changes, including cell shrinkage, membrane blebbing, and activation of caspases. Necrosis is an uncontrolled form of cell death often caused by acute injury, leading to cell swelling and lysis. You can use assays that detect specific markers for each process, such as caspase activity assays for apoptosis or lactate dehydrogenase (LDH) release assays for necrosis.
Q5: Can the ROCK inhibitor Y-27632 affect cell viability?
A5: The effect of Y-27632 on cell viability can be context-dependent. While some studies show that high concentrations of Y-27632 can decrease cell viability and increase necrosis[9], it is also widely used to enhance cell survival and prevent dissociation-induced apoptosis (anoikis), particularly in stem cell applications.[10][11][12] It is reported to inhibit apoptosis by upregulating the anti-apoptotic protein BCL-2.[10]
Troubleshooting Guides
Issue 1: Unexpectedly High Cell Death
If you observe a significant decrease in cell viability, follow this troubleshooting workflow:
References
- 1. (-)-Blebbistatin | myosin II inhibitor | TargetMol [targetmol.com]
- 2. Cytotoxic Effects on HL-60 Cells of Myosin Light Chain Kinase Inhibitor ML-7 Alone and in Combination with Flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Blebbistatin, a myosin inhibitor, is phototoxic to human cancer cells under exposure to blue light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Motorpharma - Para-aminoblebbistatin [motorpharma.com]
- 7. A highly soluble, non-phototoxic, non-fluorescent blebbistatin derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 8. para-Nitroblebbistatin, the non-cytotoxic and photostable myosin II inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. devtoolsdaily.com [devtoolsdaily.com]
- 10. A Rho Kinase (ROCK) Inhibitor, Y-27632, Inhibits the Dissociation-Induced Cell Death of Salivary Gland Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.stemcell.com [cdn.stemcell.com]
- 12. ixcellsbiotech.com [ixcellsbiotech.com]
optimizing inhibitor concentration for complete myosin II blockade
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on achieving complete and specific myosin II blockade in experimental settings. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research.
Frequently Asked Questions (FAQs)
Q1: What are the most common inhibitors used for complete myosin II blockade, and what are their mechanisms of action?
A1: Several small molecule inhibitors are widely used to block myosin II activity. The choice of inhibitor often depends on the specific myosin II isoform being targeted and the experimental system.
-
Blebbistatin: A highly specific, non-competitive inhibitor of non-muscle myosin IIA and IIB. It binds to a pocket on the myosin head, trapping it in a low-affinity state for actin and inhibiting the release of ADP and phosphate, which ultimately blocks the ATPase cycle.[1][2]
-
Y-27632: An inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). ROCK is a key upstream activator of myosin II, and its inhibition prevents the phosphorylation of myosin light chain (MLC), which is necessary for myosin II activation and contraction.[3]
-
ML-7: A more direct inhibitor of myosin light chain kinase (MLCK), which is responsible for phosphorylating the regulatory light chain of myosin II, thereby activating its motor function.[4]
-
2,3-Butanedione monoxime (BDM): A low-affinity, non-competitive inhibitor of myosin ATPase activity. It is important to note that BDM's specificity has been debated, and it may have off-target effects.
Q2: How do I determine the optimal concentration of a myosin II inhibitor for my specific cell type and experiment?
A2: The optimal inhibitor concentration is highly dependent on the cell type, cell density, and the specific experimental assay. A dose-response experiment is crucial to determine the minimal concentration required for complete inhibition while minimizing off-target effects. A good starting point is to consult the literature for concentrations used in similar cell types and then perform a titration. The IC50 (half-maximal inhibitory concentration) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[5][6]
Q3: What are the potential off-target effects of commonly used myosin II inhibitors?
A3: While inhibitors like Blebbistatin are highly selective for myosin II, off-target effects can occur, especially at high concentrations.
-
Blebbistatin: Can be cytotoxic and phototoxic, and its fluorescence can interfere with imaging experiments.[1][7] Using a non-fluorescent, photostable analog like para-nitroblebbistatin can mitigate some of these issues.[8] It's also important to note that the inactive enantiomer, (+)-blebbistatin, can serve as a negative control to distinguish specific from non-specific effects.
-
Y-27632: As a ROCK inhibitor, it can affect other ROCK-mediated processes beyond myosin II activation, such as cell adhesion and gene expression.
-
ML-7: Can inhibit other kinases at higher concentrations.
-
BDM: Has been reported to affect other cellular processes, and its specificity for non-muscle myosin II is controversial.
Q4: How can I confirm that I have achieved complete myosin II blockade?
A4: Complete blockade can be confirmed through a combination of biochemical and cell-based assays:
-
Western Blotting for Phosphorylated Myosin Light Chain (pMLC): A significant reduction in the levels of phosphorylated MLC (at Ser19) is a direct indicator of myosin II inhibition.[9]
-
Cell Contraction Assays: A visible reduction or complete inhibition of cell-mediated contraction of a collagen gel matrix indicates effective blockade of myosin II function.[10][11][12][13]
-
Cell Migration/Invasion Assays: A significant decrease in cell migration through a Transwell insert is a functional readout of myosin II inhibition.[14][15][16]
-
ATPase Activity Assays: A direct measurement of the enzymatic activity of myosin II, showing a decrease in ATP hydrolysis upon inhibitor treatment.[17][18][19]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Incomplete Myosin II Inhibition | Inhibitor concentration is too low. | Perform a dose-response curve to determine the optimal concentration for your cell type and experimental conditions. Start with a range of concentrations reported in the literature for similar cells. |
| High baseline myosin II activity. | Serum-starve cells for 2-24 hours before inhibitor treatment to reduce baseline signaling through growth factor receptors that activate the Rho-ROCK pathway.[20] | |
| Inhibitor degradation. | Prepare fresh inhibitor solutions for each experiment. Check the manufacturer's instructions for proper storage of stock solutions. | |
| Cell type is resistant to the inhibitor. | Some cell lines may have higher levels of myosin II or compensatory mechanisms. Consider using a combination of inhibitors targeting different points in the pathway (e.g., Y-27632 and Blebbistatin). | |
| High Background in Western Blots for pMLC | Non-specific antibody binding. | Use a high-quality, validated antibody for pMLC. Block the membrane with 5% BSA in TBST instead of milk, as milk contains phosphoproteins that can increase background.[21] |
| Phosphatase activity during sample preparation. | Include phosphatase inhibitors in your lysis buffer and keep samples on ice. | |
| Inconsistent Results in Functional Assays | Variability in cell seeding density. | Ensure consistent cell numbers are used for each experiment, as cell density can affect contractility and migration. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate, which are more prone to evaporation and temperature fluctuations. | |
| Inhibitor incubation time is not optimal. | Perform a time-course experiment to determine the optimal incubation time for the desired effect. | |
| Observed Cell Toxicity | Inhibitor concentration is too high. | Use the lowest effective concentration determined from your dose-response experiments. |
| Prolonged inhibitor exposure. | Reduce the incubation time with the inhibitor to the minimum required to observe the desired effect. | |
| Off-target effects of the inhibitor. | Use a more specific inhibitor if available. Include a negative control, such as the inactive enantiomer of Blebbistatin, to confirm that the observed toxicity is due to myosin II inhibition. |
Quantitative Data: Recommended Inhibitor Concentrations
Note: These are starting recommendations. The optimal concentration should be determined empirically for each cell type and experimental setup.
| Inhibitor | Common Working Concentration Range | Cell Type Examples | Reference(s) |
| Blebbistatin | 5 - 50 µM | Glioma cells, Fibroblasts, Macrophages | [14][20][22][23] |
| Y-27632 | 10 - 50 µM | Human Umbilical Vein Endothelial Cells (HUVECs), Fibroblasts | [4][20][24] |
| ML-7 | 10 - 50 µM | HeLa cells, Smooth Muscle Cells | [9][22] |
| BDM | 1 - 20 mM | COS-7 cells | [10][11][12][13] |
Experimental Protocols
Western Blotting for Phosphorylated Myosin Light Chain (pMLC)
Objective: To quantify the level of active myosin II by detecting the phosphorylation of myosin light chain at Serine 19.
Materials:
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: anti-pMLC (Ser19) and anti-total MLC or a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After inhibitor treatment, wash cells with ice-cold PBS and lyse with ice-cold lysis buffer containing phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes at 95°C.
-
SDS-PAGE: Load equal amounts of protein per lane and run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[21]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add the chemiluminescent substrate and visualize the bands using an imaging system.
-
Quantification: Densitometry analysis can be performed to quantify the pMLC signal, normalized to total MLC or a loading control.
Cell Contraction Assay (Collagen Gel)
Objective: To visually and quantitatively assess the effect of myosin II inhibitors on cell contractility.
Materials:
-
Type I collagen solution
-
Cell culture medium
-
24-well plates
-
Myosin II inhibitor of choice
Procedure:
-
Cell Preparation: Harvest and resuspend cells in serum-free medium at a concentration of 2-5 x 10^6 cells/mL.[10][11][12][13]
-
Collagen Gel Preparation: On ice, mix the cell suspension with the collagen solution.
-
Plating: Add 0.5 mL of the cell-collagen mixture to each well of a 24-well plate and allow it to polymerize at 37°C for 1 hour.[10][11][12][13]
-
Inhibitor Treatment: After polymerization, add 1 mL of culture medium containing the desired concentration of the myosin II inhibitor (or vehicle control) to each well.
-
Gel Release: Gently detach the collagen gels from the sides of the wells using a sterile pipette tip.
-
Image Acquisition: Image the gels immediately after release and at subsequent time points (e.g., 1, 4, 24 hours).
-
Quantification: The area of the gel can be measured using image analysis software (e.g., ImageJ). The percentage of contraction is calculated relative to the initial gel area.
Transwell Migration Assay
Objective: To assess the impact of myosin II inhibition on cell migration towards a chemoattractant.
Materials:
-
Transwell inserts (e.g., 8 µm pore size)
-
24-well plates
-
Chemoattractant (e.g., FBS, specific growth factors)
-
Myosin II inhibitor of choice
-
Cotton swabs
-
Fixation and staining solution (e.g., methanol and crystal violet)
Procedure:
-
Plate Setup: Add medium containing a chemoattractant to the lower chamber of the 24-well plate.
-
Cell Preparation: Harvest cells and resuspend them in serum-free medium containing the myosin II inhibitor or vehicle control.
-
Cell Seeding: Add the cell suspension to the upper chamber of the Transwell insert.
-
Incubation: Incubate the plate at 37°C for a duration appropriate for your cell type (typically 4-24 hours).
-
Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber and use a cotton swab to gently wipe away the non-migrated cells from the top surface of the membrane.
-
Fixation and Staining: Fix the migrated cells on the bottom of the membrane with methanol and then stain with crystal violet.
-
Image Acquisition and Quantification: Take images of the stained cells and count the number of migrated cells per field of view.
Visualizations
Caption: Rho-ROCK-Myosin II signaling pathway and points of inhibitor action.
References
- 1. malnalab.hu [malnalab.hu]
- 2. Mechanism of blebbistatin inhibition of myosin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rho-associated protein kinase - Wikipedia [en.wikipedia.org]
- 4. Exploiting differential effects of actomyosin contractility to control cell sorting among breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. courses.edx.org [courses.edx.org]
- 7. researchgate.net [researchgate.net]
- 8. TWO CLASSES OF MYOSIN INHIBITORS, BLEBBISTATIN, AND MAVACAMTEN, STABILIZE β-CARDIAC MYOSIN IN DIFFERENT STRUCTURAL AND FUNCTIONAL STATES - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phospho-Myosin Light Chain 2 (Ser19) Antibody | Cell Signaling Technology [cellsignal.com]
- 10. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 11. cellbiolabs.com [cellbiolabs.com]
- 12. bioscience.co.uk [bioscience.co.uk]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. Direct inhibition of myosin II effectively blocks glioma invasion in the presence of multiple motogens - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Transwell Migration Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 16. corning.com [corning.com]
- 17. An optimized micro-assay of myosin II ATPase activity based on the molybdenum blue method and its application in screening natural product inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ohsu.edu [ohsu.edu]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. researchgate.net [researchgate.net]
- 21. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 22. Myosin II Activity Softens Cells in Suspension - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Softening of the actin cytoskeleton by inhibition of myosin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Experiments with Blebbistatin Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing blebbistatin and its derivatives while minimizing off-target effects. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to enhance the precision and reliability of your experiments.
Troubleshooting Guides
This section addresses common issues encountered during experiments with blebbistatin and its derivatives, offering potential causes and solutions in a question-and-answer format.
| Problem | Potential Cause | Suggested Solution |
| High background fluorescence in imaging experiments. | The intrinsic fluorescence of blebbistatin can interfere with fluorescent imaging, especially when using GFP or FRET.[1] | Use a photostable, non-fluorescent derivative like para-nitroblebbistatin or para-aminoblebbistatin .[1][2]If using blebbistatin, lower the concentration. For FRET imaging in cardiac muscle cells, concentrations as low as 6.25 µM have been effective.[1]For fixed-cell imaging, ensure thorough washing steps to remove unbound blebbistatin. |
| Observed cytotoxicity or cell death unrelated to myosin II inhibition. | Blebbistatin exhibits cytotoxicity, particularly with long-term incubation.[1][3][4] It is also phototoxic, meaning it becomes toxic when exposed to light, especially blue light (450-490 nm).[5][6][7] | Switch to a non-cytotoxic and non-phototoxic derivative such as para-nitroblebbistatin or para-aminoblebbistatin .[2][8]If using blebbistatin, minimize light exposure during live-cell imaging.[5] Use light filters to avoid excitation wavelengths below 500 nm.[9]Perform control experiments with the inactive enantiomer, (+)-blebbistatin , to distinguish between specific myosin II inhibition and off-target cytotoxic effects.[10][11]For long-term experiments, consider using a lower concentration of blebbistatin or a less toxic derivative.[12] |
| Precipitation of the compound in aqueous media. | Blebbistatin has poor water solubility (around 10 µM) and can precipitate at higher concentrations.[1][8][13] | Use a highly water-soluble derivative like para-aminoblebbistatin , which is soluble up to approximately 400-440 µM.[1][8][13]When using blebbistatin or para-nitroblebbistatin, prepare fresh solutions and avoid storing them for extended periods in aqueous buffers.[12]Use a minimal amount of an organic solvent like DMSO (generally below 1%) to aid dissolution, but be mindful of potential solvent-related artifacts.[3] |
| Inconsistent or weaker than expected inhibitory effects. | Photodegradation: Blebbistatin can be inactivated by exposure to UV and blue light.[5][7]Low Affinity/Solubility: For some myosin isoforms or in certain cellular contexts, achieving a sufficiently high intracellular concentration can be challenging due to poor solubility.[1]Precipitation: The compound may have precipitated out of the solution. | Protect solutions from light.Consider using a photostable derivative like para-nitroblebbistatin or para-aminoblebbistatin .[1][2]For applications requiring high concentrations, para-aminoblebbistatin is the preferred choice due to its high solubility.[8][13]Confirm the final concentration of the compound in your working solution. |
| Difficulty achieving isoform-specific inhibition. | Blebbistatin inhibits most myosin II isoforms, which can make it difficult to study the function of a specific isoform.[3][14] | Recent studies on D-ring substitutions of the blebbistatin scaffold show potential for fine-tuning isoform specificity.[15][16] Researchers may need to consult recent literature for the latest developments in isoform-selective inhibitors.Employ genetic approaches, such as siRNA or CRISPR-Cas9, to deplete specific myosin II isoforms in conjunction with inhibitor studies. |
Frequently Asked Questions (FAQs)
Q1: What are the main off-target effects of blebbistatin?
A1: The primary off-target effects of blebbistatin are:
-
Phototoxicity: Upon illumination with blue light (around 450-490 nm), blebbistatin can become toxic to cells.[5][6][7]
-
Cytotoxicity: Independent of light exposure, blebbistatin can cause cell damage and death during long-term incubation.[1][3][4]
-
Fluorescence: Blebbistatin is a fluorophore that can interfere with fluorescence microscopy, particularly with green fluorescent proteins.[1]
-
Poor Solubility: It has low solubility in aqueous solutions (around 10 µM), which can lead to precipitation and limit its effective concentration.[1][8][13]
Q2: Which blebbistatin derivative should I use for live-cell imaging?
A2: For live-cell imaging, especially experiments requiring fluorescence, para-nitroblebbistatin or para-aminoblebbistatin are highly recommended.[1][2] Both are photostable, non-fluorescent, and non-phototoxic.[1][2][8] Para-aminoblebbistatin offers the additional advantage of high water solubility.[1][8][13]
Q3: How can I control for off-target effects in my experiments?
A3: To ensure that the observed effects are due to specific inhibition of myosin II, it is crucial to include proper controls:
-
Inactive Enantiomer: Use the inactive enantiomer, (+)-blebbistatin , as a negative control.[10][11] It should not produce the same effects as the active (-)-blebbistatin if the observed phenotype is due to myosin II inhibition.
-
Rescue Experiments: If possible, perform rescue experiments by overexpressing a blebbistatin-resistant mutant of myosin II.
-
Alternative Inhibition: Use other methods to inhibit myosin II activity, such as RNAi or inhibitors that target upstream regulators like Rho-kinase (e.g., Y27632), to see if they phenocopy the effects of the blebbistatin derivative.[10]
Q4: What is the mechanism of action of blebbistatin?
A4: Blebbistatin is a non-competitive inhibitor of myosin II ATPase activity.[17] It binds to a hydrophobic pocket on the myosin motor domain, trapping it in a state with low affinity for actin and preventing the release of ADP and phosphate.[1][17][18] This action blocks the myosin power stroke and inhibits actomyosin contractility.[1][19]
Q5: Are there any blebbistatin derivatives with improved isoform specificity?
A5: While blebbistatin broadly inhibits myosin II isoforms, research into its derivatives has shown that substitutions on the D-ring of the blebbistatin scaffold can alter isoform specificity.[15][16] For example, para-nitroblebbistatin has been shown to be more potent in inhibiting skeletal muscle myosin than human β-cardiac myosin.[20] Researchers should consult the latest literature for specific IC50 values against different isoforms.
Data on Blebbistatin and Its Key Derivatives
The following tables summarize the key properties of blebbistatin and its commonly used derivatives to aid in selecting the appropriate compound for your experimental needs.
Table 1: Physicochemical and Photochemical Properties
| Compound | Water Solubility | Fluorescence | Phototoxicity | Cytotoxicity |
| (-)-Blebbistatin | ~10 µM[1][13] | High[1] | High[5][6][7] | Yes[1][2] |
| (S)-Nitroblebbistatin | Low[1] | Low[1] | Reduced[1] | Not specified |
| para-Nitroblebbistatin | ~5 µM[21] | Low[2][21] | No[2] | No[2] |
| para-Aminoblebbistatin | ~400-440 µM[1][8][13] | No[1][8] | No[1][8] | No[1][8] |
| para-Chloroblebbistatin | Not specified | Low (<1% of blebbistatin)[1] | High (more than blebbistatin)[1] | Not specified |
Table 2: Inhibitory Concentrations (IC50) for Myosin II ATPase Activity
| Compound | Myosin Isoform | IC50 (µM) |
| (-)-Blebbistatin | Non-muscle myosin IIA | 0.5 - 5[14][18] |
| Non-muscle myosin IIB | 0.5 - 5[14] | |
| Rabbit Skeletal Muscle Myosin S1 | 0.5 - 5[14] | |
| Smooth Muscle Myosin | ~80[14][18] | |
| (S)-Nitroblebbistatin | Non-muscle myosin IIA | 27[1] |
| para-Nitroblebbistatin | Rabbit Skeletal Muscle Myosin S1 | 0.4[21] |
| Human β-Cardiac Myosin S1 | 13[21] | |
| Human Non-muscle Myosin 2A/B/C motor domains | 18 / 14 / 5[21] | |
| para-Aminoblebbistatin | Rabbit Skeletal Muscle Myosin S1 | 1.3[1] |
| Dictyostelium discoideum Myosin II motor domain | 6.6[1] |
Key Experimental Protocols
Protocol 1: Preparation and Handling of Blebbistatin Derivatives
-
Stock Solution Preparation:
-
Working Solution Preparation:
-
On the day of the experiment, dilute the stock solution into your aqueous experimental buffer to the desired final concentration.[12]
-
To minimize precipitation, especially for blebbistatin and para-nitroblebbistatin, ensure the final concentration of the organic solvent is low (typically <1%).[3]
-
For para-aminoblebbistatin, its higher water solubility allows for direct dilution in aqueous buffers with minimal or no organic solvent.[8][13]
-
-
Handling Precautions:
Protocol 2: In Vitro Myosin ATPase Activity Assay (NADH-Coupled Assay)
This protocol is adapted from methodologies used to characterize myosin inhibitors.[18]
-
Reagents:
-
Purified myosin II motor domain (S1 fragment or heavy meromyosin).
-
F-actin.
-
Assay buffer (e.g., containing KCl, MgCl2, EGTA, and a buffer like Imidazole or Tris-HCl at a physiological pH).
-
ATP.
-
NADH-coupled enzyme system: Pyruvate kinase, lactate dehydrogenase, phosphoenolpyruvate, and NADH.
-
Blebbistatin derivative of choice.
-
-
Procedure:
-
In a spectrophotometer-compatible plate or cuvette, combine the assay buffer, NADH-coupled enzyme system, F-actin, and the myosin II protein.
-
Add the blebbistatin derivative at various concentrations (and a vehicle control). Incubate for a short period to allow for binding.
-
Initiate the reaction by adding ATP.
-
Monitor the decrease in NADH absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the rate of ATP hydrolysis by myosin.
-
Calculate the ATPase activity for each inhibitor concentration and determine the IC50 value by plotting the activity against the log of the inhibitor concentration.
-
Protocol 3: Assessing Cytotoxicity and Phototoxicity
-
Cell Culture:
-
Plate cells of interest at an appropriate density in a multi-well plate and allow them to adhere.
-
-
Treatment:
-
Viability Assay:
-
After the desired incubation period (e.g., 24-48 hours), assess cell viability using a standard method such as:
-
MTT or WST-1 assay: Measures metabolic activity.
-
Trypan blue exclusion: Counts viable versus non-viable cells.
-
Live/Dead staining (e.g., Calcein-AM/Ethidium Homodimer-1): Allows for visualization of viable and dead cells.
-
-
-
Data Analysis:
-
Compare the viability of cells treated with the compound in the dark versus those exposed to light to determine phototoxicity.
-
Compare the viability of treated cells to the vehicle control (in the dark) to assess general cytotoxicity.
-
Visualizations
Signaling Pathway: Myosin II ATPase Cycle and Blebbistatin Inhibition
Caption: Mechanism of myosin II inhibition by blebbistatin.
Experimental Workflow: Troubleshooting Phototoxicity
Caption: Decision tree for troubleshooting phototoxicity in blebbistatin experiments.
References
- 1. Blebbistatin - Wikipedia [en.wikipedia.org]
- 2. para-Nitroblebbistatin, the non-cytotoxic and photostable myosin II inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. malnalab.hu [malnalab.hu]
- 4. Targeting Myosin by Blebbistatin Derivatives: Optimization and Pharmacological Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phototoxicity and photoinactivation of blebbistatin in UV and visible light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Blebbistatin, a myosin inhibitor, is phototoxic to human cancer cells under exposure to blue light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A highly soluble, non-phototoxic, non-fluorescent blebbistatin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Exploiting differential effects of actomyosin contractility to control cell sorting among breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Specificity of blebbistatin, an inhibitor of myosin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Improved Inhibitory and Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADMET) Properties of Blebbistatin Derivatives Indicate That Blebbistatin Scaffold Is Ideal for drug Development Targeting Myosin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Small-molecule inhibitors of myosin proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. selleckchem.com [selleckchem.com]
- 19. biorxiv.org [biorxiv.org]
- 20. TWO CLASSES OF MYOSIN INHIBITORS, BLEBBISTATIN, AND MAVACAMTEN, STABILIZE β-CARDIAC MYOSIN IN DIFFERENT STRUCTURAL AND FUNCTIONAL STATES - PMC [pmc.ncbi.nlm.nih.gov]
- 21. para-Nitroblebbistatin - Wikipedia [en.wikipedia.org]
- 22. biorxiv.org [biorxiv.org]
Technical Support Center: Long-Term Cell Treatment with (S)-3'-Hydroxy blebbistatin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using (S)-3'-Hydroxy blebbistatin for long-term cell treatment.
Troubleshooting Guides
This section addresses specific issues that may arise during long-term experiments with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reduced Cell Viability or Cytotoxicity | High concentration of this compound. Off-target effects. Phototoxicity from prolonged exposure to certain light sources during imaging. | Determine the optimal, lowest effective concentration for your cell type and experimental duration through a dose-response curve. Use the inactive enantiomer, (+)-blebbistatin, as a negative control to assess non-myosin II related toxicity.[1] Minimize exposure to blue light (450-490 nm) during fluorescence microscopy.[2][3] If possible, use a less phototoxic derivative like para-aminoblebbistatin for applications requiring blue light.[4] |
| Precipitate Formation in Culture Media | Poor solubility of the compound. High concentration exceeding the solubility limit. Interaction with media components. | This compound has a higher water solubility (approximately 30-fold) than the parent compound, blebbistatin.[5] However, for preparing stock solutions, dissolve the compound in an organic solvent like DMSO or DMF first, and then dilute to the final concentration in the aqueous buffer or culture medium.[6] Avoid storing aqueous solutions for more than a day.[6][7] |
| Inconsistent or No Inhibitory Effect | Inactive enantiomer used. Degradation of the compound. Insufficient concentration. | Ensure you are using the active (S)-enantiomer. This compound is a specific inhibitor of non-muscle myosin II ATPase activity.[8] Prepare fresh stock solutions and working dilutions. Although more stable than blebbistatin, long-term stability in culture media at 37°C should be considered. Confirm the effective concentration for your specific cell line and experimental conditions. |
| Changes in Cell Morphology Unrelated to Myosin II Inhibition | Off-target effects. Cytotoxicity at high concentrations. | Compare results with cells treated with the inactive (+)-blebbistatin to distinguish specific myosin II inhibition effects from other cellular impacts.[1] Perform thorough morphological analysis at various concentrations to identify a window where specific inhibition is achieved without overt toxicity. |
| Reversibility Issues After Washout | Incomplete washout. Irreversible cellular changes at high concentrations or after prolonged exposure. | Ensure a thorough washout procedure with multiple media changes. The effects of blebbistatin are generally reversible within 24 hours for moderate concentrations.[9][10] Higher concentrations may require longer recovery times.[10] Assess reversibility by monitoring cell morphology and function after removal of the compound. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from standard blebbistatin?
This compound is a polar analog of (S)-blebbistatin, a well-known small-molecule inhibitor of non-muscle myosin II ATPase activity.[5][8] It functions by binding to the myosin-ADP-Pi complex, preventing the release of phosphate and trapping myosin in a state with low affinity for actin.[11] This leads to the inhibition of cellular processes dependent on myosin II, such as cytokinesis, cell migration, and contraction.[1][6][12] The primary advantages of this compound over the parent compound are its significantly higher water solubility and reduced phototoxicity, making it a superior tool for long-term cell culture experiments and fluorescence microscopy.[5]
Q2: What are the recommended storage and handling conditions for this compound?
For long-term storage, this compound should be stored as a solid at -20°C, where it is stable for at least two years.[6] Stock solutions are typically prepared by dissolving the compound in an organic solvent such as DMSO or dimethylformamide (DMF) at a concentration of approximately 10 mg/mL.[6][7] It is recommended to purge the solvent with an inert gas before dissolving the compound. Aqueous solutions are less stable and should ideally be prepared fresh for each experiment; it is not recommended to store aqueous solutions for more than one day.[6][7]
Q3: How can I mitigate phototoxicity during live-cell imaging with this compound?
While this compound is less phototoxic than blebbistatin, prolonged exposure to high-energy light, particularly in the blue spectrum (450-490 nm), can still lead to the generation of cytotoxic intermediates.[2][3][4] To minimize phototoxicity:
-
Use the lowest possible light intensity and exposure time required for image acquisition.
-
If possible, use illumination wavelengths above 500 nm.[2]
-
For experiments requiring extensive blue light exposure, consider using a non-phototoxic derivative such as para-aminoblebbistatin.[4]
Q4: What are the typical working concentrations for long-term cell treatment?
The effective concentration of this compound can vary depending on the cell type and the specific biological process being studied. Generally, concentrations in the low micromolar range are effective for inhibiting non-muscle myosin II. For example, the IC50 for non-muscle myosin IIA and IIB is typically between 0.5-5.0 µM.[6][7] However, for long-term treatments, it is crucial to perform a dose-response experiment to determine the lowest concentration that achieves the desired inhibitory effect without causing significant cytotoxicity. Some studies have used concentrations up to 50-100 µM for shorter-term treatments.[9][12]
Q5: Is the effect of this compound reversible?
Yes, the inhibitory effect of blebbistatin and its analogs is generally reversible.[6] After removing the compound from the culture medium, cells typically recover their normal morphology and function. The recovery time can depend on the concentration used and the duration of the treatment. For example, cells treated with 100 µM blebbistatin for 5 hours showed complete recovery within 24 hours of washout.[10]
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium or phosphate-buffered saline (PBS)
-
-
Stock Solution Preparation (e.g., 10 mM):
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Weigh out the desired amount of powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO or DMF to achieve a 10 mM stock solution. For example, for 1 mg of this compound (Molar Mass: ~308.34 g/mol ), add approximately 324 µL of solvent.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C.
-
-
Working Solution Preparation:
-
Thaw an aliquot of the stock solution at room temperature.
-
Dilute the stock solution directly into pre-warmed cell culture medium to the desired final concentration. For example, to prepare a 10 µM working solution from a 10 mM stock, add 1 µL of the stock solution to 1 mL of culture medium.
-
Mix well by gentle pipetting or inversion.
-
Use the working solution immediately. Do not store diluted aqueous solutions.
-
Protocol 2: Assessing Cytotoxicity using a WST-1 Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the treatment period.
-
Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
-
Treatment:
-
Prepare a serial dilution of this compound in culture medium to cover a range of concentrations (e.g., 0.1 µM to 100 µM).
-
Include a vehicle control (medium with the same concentration of DMSO or DMF as the highest drug concentration) and an untreated control.
-
Remove the old medium from the cells and add 100 µL of the prepared drug dilutions or control medium to the respective wells.
-
Incubate the plate for the desired long-term treatment duration (e.g., 24, 48, or 72 hours).
-
-
WST-1 Assay:
-
At the end of the treatment period, add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, or until a sufficient color change is observed.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.
-
Visualizations
Caption: Experimental workflow for long-term cell treatment.
Caption: Mechanism of action of this compound.
References
- 1. Blebbistatin - Wikipedia [en.wikipedia.org]
- 2. Phototoxicity and photoinactivation of blebbistatin in UV and visible light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A highly soluble, non-phototoxic, non-fluorescent blebbistatin derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. wahoo.nsm.umass.edu [wahoo.nsm.umass.edu]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. This compound|CAS 2097136-42-8|DC Chemicals [dcchemicals.com]
- 9. Blebbistatin, a novel inhibitor of myosin II ATPase activity, increases aqueous humor outflow facility in perfused enucleated porcine eyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. Blebbistatin and blebbistatin-inactivated myosin II inhibit myosin II-independent processes in Dictyostelium - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Blebbistatin inhibits contraction and accelerates migration in mouse hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
ensuring complete washout of (S)-3'-Hydroxy blebbistatin
Welcome to the technical support center for (S)-3'-Hydroxy blebbistatin. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing this potent myosin II inhibitor in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of this compound over standard (S)-blebbistatin?
This compound offers several key advantages over the parent compound, (S)-blebbistatin. Notably, it possesses significantly higher aqueous solubility, which is approximately 30-fold greater.[1][2][3] This improved solubility minimizes the risk of precipitation in aqueous buffers and cell culture media, a common issue with standard blebbistatin that can lead to inconsistent results and cellular toxicity.[1] Furthermore, this compound does not exhibit the intrinsic fluorescence that can interfere with imaging experiments, particularly those involving green fluorescent protein (GFP).[1][2][3]
Q2: How should I prepare and store stock solutions of this compound?
For long-term storage, this compound powder should be stored at -20°C, where it is stable for at least two years. To prepare a stock solution, dissolve the compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). While standard blebbistatin is soluble in DMSO at approximately 10 mg/mL, the hydroxylated form is more soluble.[1][4] We recommend preparing a concentrated stock solution (e.g., 10-20 mM in DMSO) and storing it in small aliquots at -20°C to avoid repeated freeze-thaw cycles. For aqueous working solutions, dilute the DMSO stock directly into your buffer or cell culture medium of choice. Due to the higher water solubility of this compound, the risk of precipitation upon dilution is significantly reduced compared to standard blebbistatin. However, it is always good practice to prepare fresh aqueous solutions for each experiment.
Q3: What is the recommended working concentration for this compound?
The optimal working concentration will vary depending on the cell type and the specific biological process being investigated. As a starting point, we recommend a concentration range similar to that used for standard (S)-blebbistatin, typically between 5 µM and 50 µM. The IC50 for non-muscle myosin IIA and IIB is in the low micromolar range.[5] It is advisable to perform a dose-response experiment to determine the lowest effective concentration that elicits the desired phenotype in your system, thereby minimizing potential off-target effects.
Q4: Is this compound phototoxic?
While this compound was developed to have superior properties to the parent compound, it is important to note that blebbistatin and its derivatives can be phototoxic, especially when exposed to blue light (450-490 nm).[4] This can lead to the generation of cytotoxic reactive oxygen species. For live-cell imaging experiments, it is recommended to use minimal light exposure or to use red-shifted fluorescent probes. Alternatively, consider using photostable derivatives such as para-nitroblebbistatin if prolonged imaging with blue light is necessary.
Troubleshooting Guide: Ensuring Complete Washout
Incomplete washout of myosin II inhibitors can lead to prolonged or confounding effects in subsequent experiments designed to study recovery or reversal of the phenotype. The enhanced solubility of this compound facilitates a more complete and rapid washout compared to standard blebbistatin.
Problem: Cells are not fully recovering their normal phenotype after washout.
Possible Cause 1: Insufficient washing.
-
Solution: Increase the number and duration of washes. A standard washout protocol should involve at least three to five washes with pre-warmed, fresh culture medium or buffer. For each wash, aspirate the medium completely and replace it with a generous volume of fresh medium. Allow the cells to incubate for 5-10 minutes during each wash to facilitate the diffusion of the inhibitor out of the cells and the culture vessel.
Possible Cause 2: Residual inhibitor adsorbed to the culture vessel.
-
Solution: The improved solubility of this compound reduces its propensity to adhere to plastic surfaces compared to standard blebbistatin. However, if you suspect residual binding, consider transferring the cells to a new culture dish after the initial washes.
Possible Cause 3: Slow kinetics of biological recovery.
-
Solution: The restoration of normal cellular function is not instantaneous and depends on the specific cellular process being examined. For example, the re-establishment of a robust stress fiber network and mature focal adhesions can take 15 to 60 minutes following blebbistatin washout.[6][7] Monitor the recovery over a time course to determine the optimal recovery period for your experimental system.
Problem: How can I be certain that the washout was complete?
Solution: Functional verification.
While morphological changes are a good indicator, functional assays provide more definitive evidence of complete washout.
-
Assess Myosin II-Dependent Cellular Processes: Monitor the recovery of a specific myosin II-dependent function. For example, in a wound healing assay, measure the restoration of collective cell migration into the cleared area after inhibitor removal.[2][8]
-
Observe Cytoskeletal Reorganization: Use immunofluorescence to visualize the re-formation of actin stress fibers and the re-localization of myosin II to these structures. A complete recovery should show a well-organized cytoskeleton comparable to untreated control cells.[3][9]
-
Measure Myosin II ATPase Activity: For a quantitative assessment, you can measure the recovery of myosin II ATPase activity in cell lysates. This directly measures the enzymatic function of the target protein.
Data Presentation
Table 1: Properties of this compound and Related Compounds
| Property | This compound | (S)-blebbistatin |
| Molecular Weight | 308.33 g/mol [10] | 292.33 g/mol [11] |
| Aqueous Solubility | ~30-fold higher than (S)-blebbistatin[1][2][3] | Sparingly soluble; ~0.5 mg/mL in 1:1 DMF:PBS[1][4] |
| IC50 (Non-muscle Myosin II) | In the low µM range (similar to (S)-blebbistatin) | 0.5 - 5 µM[4][5] |
| Fluorescence | Does not interfere with common fluorophores[1][2][3] | Fluorescent, can interfere with GFP imaging[1] |
| Phototoxicity | Potential for phototoxicity with blue light | Phototoxic with blue light exposure[4] |
Experimental Protocols
Protocol 1: Standard Washout Procedure for this compound
This protocol is designed for cells cultured in a 6-well plate. Volumes should be adjusted accordingly for other culture formats.
-
Aspirate Treatment Medium: Carefully aspirate the medium containing this compound from the well.
-
First Wash: Gently add 2 mL of pre-warmed (37°C) complete culture medium to the well.
-
Incubate: Place the plate back in the incubator for 5-10 minutes.
-
Aspirate and Repeat: Aspirate the wash medium. Repeat steps 2 and 3 for a total of three to five washes.
-
Add Fresh Medium: After the final wash, add 2 mL of fresh, pre-warmed complete culture medium.
-
Recovery Period: Return the cells to the incubator for the desired recovery time (e.g., 30-60 minutes) before proceeding with your experiment.
Protocol 2: Verification of Washout using a Wound Healing (Scratch) Assay
This assay assesses the recovery of collective cell migration, a myosin II-dependent process.
-
Cell Seeding: Seed cells in a 24-well plate and grow to a confluent monolayer.
-
Inhibitor Treatment: Treat the cells with the desired concentration of this compound for a sufficient time to induce the desired phenotype (e.g., 1-2 hours). Include a vehicle-treated control well.
-
Create Wound: Using a sterile p200 pipette tip, create a linear scratch in the monolayer.
-
Washout: Immediately perform the washout procedure as described in Protocol 1.
-
Imaging: Acquire images of the wound at time 0 (immediately after washout) and at regular intervals (e.g., every 2-4 hours) for up to 24 hours.
-
Analysis: Measure the area or width of the wound at each time point. Compare the rate of wound closure in the washout wells to the vehicle control and a positive control for migration (if applicable). A successful washout will result in a migration rate similar to the vehicle control.
Protocol 3: Immunofluorescence Staining for Stress Fiber Recovery
This protocol allows for the visualization of cytoskeletal reorganization after washout.
-
Cell Culture and Treatment: Grow cells on sterile glass coverslips. Treat with this compound as required for your experiment.
-
Washout and Recovery: Perform the washout procedure (Protocol 1) and allow cells to recover for various time points (e.g., 0, 15, 30, 60 minutes).
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 10 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
Blocking: Block with 1% BSA in PBS for 30 minutes.
-
Staining:
-
Stain for F-actin using a fluorescently-labeled phalloidin conjugate (e.g., Alexa Fluor 488 phalloidin) according to the manufacturer's instructions.
-
(Optional) Co-stain for non-muscle myosin IIA or IIB using a specific primary antibody followed by a fluorescently-labeled secondary antibody.
-
-
Mounting and Imaging: Mount the coverslips on microscope slides and image using a fluorescence microscope.
-
Analysis: Compare the organization of stress fibers in the washout samples to untreated control cells. Look for the reappearance of well-defined, bundled actin filaments.
Mandatory Visualizations
Caption: Experimental workflow for the washout of this compound.
Caption: Simplified signaling pathway of Myosin II regulation in cell migration.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Wound healing assay | Abcam [abcam.com]
- 3. researchgate.net [researchgate.net]
- 4. wahoo.nsm.umass.edu [wahoo.nsm.umass.edu]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Ventral stress fibers induce plasma membrane deformation in human fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medkoo.com [medkoo.com]
best practices for handling polar blebbistatin analogs
This guide provides researchers, scientists, and drug development professionals with best practices for handling and using polar blebbistatin analogs. It includes frequently asked questions, troubleshooting advice for common experimental issues, and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What is blebbistatin and why are polar analogs used?
Blebbistatin is a highly selective and cell-permeable inhibitor of non-muscle myosin II ATPases.[1] It is a crucial tool for studying the roles of myosin II in processes like cytokinesis, cell migration, and bleb formation.[1][2] However, the parent compound, (-)-blebbistatin, has several drawbacks that limit its use, including:
-
Photo-instability , leading to degradation into inactive and cytotoxic products[1][2]
-
Inherent fluorescence , which can interfere with imaging experiments[2][7]
Polar analogs like para-aminoblebbistatin and para-nitroblebbistatin were developed to overcome these limitations, offering improved solubility and photostability, and reduced cytotoxicity and fluorescence.[2][4][8]
Q2: What are the key differences between popular blebbistatin analogs?
para-aminoblebbistatin and para-nitroblebbistatin are the most common polar analogs designed for improved experimental utility. (+)-Blebbistatin, the inactive enantiomer, serves as an essential negative control.[2][9]
Q3: How should I store polar blebbistatin analogs?
Stock solutions should be prepared in an organic solvent like DMSO.[1][10][11] Aliquot the stock solution into light-protected tubes (e.g., amber tubes) and store at -20°C for long-term stability.[10][11][12] Avoid repeated freeze-thaw cycles.[10] Aqueous solutions are not recommended for storage and should be prepared fresh from the DMSO stock for each experiment.[1]
Q4: What is the mechanism of action for blebbistatin and its analogs?
Blebbistatin and its active analogs function by selectively inhibiting the ATPase activity of myosin II.[13][14] They bind to an allosteric pocket on the myosin motor domain, trapping it in a state with low affinity for actin.[13][14] This prevents the myosin head from proceeding through its force-generating power stroke, leading to the relaxation of the acto-myosin cytoskeleton.[2][13]
Data Presentation: Comparison of Blebbistatin Analogs
The following table summarizes the key quantitative and qualitative properties of (-)-blebbistatin and its improved polar analogs.
| Property | (-)-Blebbistatin (Parent Compound) | para-Nitroblebbistatin | para-Aminoblebbistatin |
| Water Solubility | < 10 µM[2][4] | ~3.6 µM[15] | ~400-440 µM[2][4] |
| Myosin II IC50 | ~0.5-5 µM (non-muscle)[1] | Similar to (-)-blebbistatin[8] | 1.3 µM (rabbit skeletal S1)[2][16] |
| Photostability | Unstable in blue light (450-490 nm)[1][6] | Photostable[2][8] | Photostable[2][4] |
| Phototoxicity | High (generates ROS)[2][5] | Not phototoxic[8] | Not phototoxic[2][4] |
| Cytotoxicity | High in long-term culture[2][8] | Not cytotoxic[8][11] | Not cytotoxic[2][3][4] |
| Fluorescence | Strong fluorophore; interferes with GFP[2][7] | Non-fluorescent[2] | Non-fluorescent[2][4] |
| Recommended Control | (+)-Blebbistatin (inactive enantiomer)[2] | (+)-Blebbistatin | (+)-Blebbistatin |
Visualized Signaling Pathway and Workflows
Troubleshooting Guide
This section addresses common problems encountered during experiments with polar blebbistatin analogs.
Q: My compound precipitated after I diluted it in my aqueous buffer/medium. What should I do?
A: Precipitation is a common issue, especially with (-)-blebbistatin and para-nitroblebbistatin due to their low aqueous solubility.[4][15]
-
Solution 1: Prepare Fresh Dilutions: Always dilute the DMSO stock into your aqueous solution immediately before use. Do not store aqueous dilutions.[1][11]
-
Solution 2: Check Final DMSO Concentration: Ensure the final DMSO concentration in your medium is low (typically ≤0.1%) to minimize solvent toxicity, but be aware that very low DMSO content can reduce the solubility of the compound.[10]
-
Solution 3: Use a More Soluble Analog: If precipitation persists and higher concentrations are needed, switch to para-aminoblebbistatin, which has significantly higher water solubility (~400 µM).[2][4]
-
Solution 4: Gentle Warming/Sonication: For the initial dissolution in DMSO, gentle warming or sonication can help, but avoid vortexing.[10]
Q: I'm observing significant cell death or morphological changes in my control group.
A: This could be due to solvent toxicity or issues with the compound itself.
-
Troubleshooting Step 1: Check Vehicle Control: Ensure your vehicle control (medium with the same final concentration of DMSO) shows healthy cells. If not, the DMSO concentration may be too high for your cell type.
-
Troubleshooting Step 2: Use the Inactive Control: The inactive enantiomer, (+)-blebbistatin, is the ideal negative control.[2] It helps determine if the observed effects are due to non-specific cytotoxicity rather than myosin II inhibition.[9] If (+)-blebbistatin causes similar cell death, the issue is not related to the compound's primary mechanism.
-
Troubleshooting Step 3: Switch to a Non-Cytotoxic Analog: Standard (-)-blebbistatin is known to be cytotoxic, especially with prolonged exposure.[2][8] Using para-nitroblebbistatin or para-aminoblebbistatin, which are designed to be non-cytotoxic, is highly recommended for long-term experiments.[4][8][11]
Q: My fluorescence imaging results are unclear, or the signal is weak after treatment.
A: This can be caused by the inherent fluorescence of the compound or phototoxicity.
-
Problem 1: Autofluorescence: Standard (-)-blebbistatin is fluorescent and its signal can interfere with GFP and other fluorophores.[2][7]
-
Problem 2: Phototoxicity: When using standard (-)-blebbistatin, exposure to blue light (e.g., from a fluorescence microscope's excitation lamp) generates reactive oxygen species that kill cells and degrade the compound.[2][6][17]
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Safety First: Handle the compound powder in a fume hood or designated weighing area. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Prepare Stock Solution:
-
Under dim light, weigh the desired amount of the blebbistatin analog.[10]
-
Dissolve the powder in 100% cell-culture grade DMSO to a final concentration of 10-50 mM.[10] Ensure complete dissolution; gentle warming or brief sonication can be used if necessary.[10]
-
Dispense into small-volume, light-protected (amber) aliquots.
-
Store aliquots at -20°C. Stability is typically guaranteed for at least 6-12 months.[12]
-
-
Prepare Working Solution:
-
On the day of the experiment, thaw a single aliquot of the DMSO stock.
-
Warm your cell culture medium to 37°C.
-
Serially dilute the stock solution directly into the pre-warmed medium to achieve the desired final concentration (e.g., 1-20 µM).[10][11]
-
Ensure the final concentration of DMSO is non-toxic to your cells (typically ≤0.1%).[10]
-
Use the working solution immediately. Do not store aqueous solutions.[1]
-
Protocol 2: Treatment of Adherent Cells for Microscopy
-
Cell Seeding: Plate cells on appropriate cultureware (e.g., glass-bottom dishes for imaging) and allow them to grow to the desired confluency.
-
Prepare Controls: Prepare three types of media:
-
Treated: Medium containing the desired final concentration of the active polar blebbistatin analog.
-
Vehicle Control: Medium containing the same final concentration of DMSO as the treated sample.
-
Negative Control: Medium containing the same final concentration of the inactive enantiomer, (+)-blebbistatin.
-
-
Cell Treatment:
-
Aspirate the old medium from the cells.
-
Gently wash the cells once with pre-warmed PBS.
-
Add the prepared media (Treated, Vehicle, or Negative Control) to the respective dishes.
-
-
Incubation:
-
Imaging:
-
Proceed with live-cell imaging or fix and stain the cells for endpoint analysis (e.g., with fluorescent phalloidin to visualize the actin cytoskeleton).[10]
-
When comparing results, the phenotype observed in the treated group should be absent in both the vehicle and negative control groups to confirm specific inhibition of myosin II.
-
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Blebbistatin - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. A highly soluble, non-phototoxic, non-fluorescent blebbistatin derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Blebbistatin, a myosin inhibitor, is phototoxic to human cancer cells under exposure to blue light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phototoxicity and photoinactivation of blebbistatin in UV and visible light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Properties of blebbistatin for cardiac optical mapping and other imaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. para-Nitroblebbistatin, the non-cytotoxic and photostable myosin II inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. desthiobiotin-16-utp.com [desthiobiotin-16-utp.com]
- 11. Para-nitroblebbistatin - Motorpharma Ltd. [motorpharma.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. Mechanism of blebbistatin inhibition of myosin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A simple and robust cell-based assay for the discovery of novel cytokinesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison: (S)-3'-Hydroxy blebbistatin Eclipses its Predecessor, (S)-blebbistatin, as a Superior Myosin II Inhibitor for Research
For researchers in cell biology and drug development, the specific and potent inhibition of non-muscle myosin II is crucial for dissecting a myriad of cellular processes. While (S)-blebbistatin has long been a staple tool, its utility has been hampered by significant drawbacks. The development of (S)-3'-Hydroxy blebbistatin marks a significant advancement, addressing the key limitations of the original compound. This guide provides a detailed comparison of these two myosin II inhibitors, supported by experimental data, to inform researcher choice and experimental design.
(S)-blebbistatin, a well-characterized small molecule, selectively inhibits the ATPase activity of non-muscle myosin II, effectively blocking its motor function. However, its practical application is fraught with challenges, including poor water solubility, phototoxicity upon exposure to blue light, and intrinsic fluorescence that can interfere with imaging studies. In response to these deficiencies, this compound was synthesized as a polar analog designed to offer superior properties as a research tool.[1][2]
At a Glance: Key Differences
| Feature | (S)-blebbistatin | This compound | Advantage |
| Myosin IIa Inhibition (IC50) | ~0.5-5 µM | Not explicitly found, but implied to be similar | - |
| Myosin IIb Inhibition (IC50) | ~0.5-5 µM | Not explicitly found, but implied to be similar | - |
| Water Solubility | Low (~10 µM) | ~30-fold higher than (S)-blebbistatin | This compound |
| Photostability | Unstable in blue light | Improved photostability | This compound |
| Phototoxicity | Phototoxic upon blue light illumination | Reduced phototoxicity | This compound |
| Intrinsic Fluorescence | Fluorescent, interferes with imaging | Does not interfere with fluorescence readouts | This compound |
Delving into the Data: A Performance Showdown
Myosin II Inhibition Potency
Solubility: A Clear Win for the Hydroxy Derivative
A major operational drawback of (S)-blebbistatin is its very low solubility in aqueous solutions, making the preparation of stock solutions and their use in cell culture challenging.[1] In a direct comparative study, this compound was found to have a 30-fold higher water solubility than its predecessor.[1][2][6][7] This significant improvement simplifies experimental workflows and reduces the risk of compound precipitation in aqueous media.
Phototoxicity and Photostability: Overcoming a Critical Hurdle
The use of (S)-blebbistatin in live-cell imaging has been severely limited by its phototoxicity. Upon illumination with blue light, often used for GFP and other common fluorophores, (S)-blebbistatin not only loses its inhibitory activity but also generates cytotoxic species that can compromise cell health and lead to experimental artifacts.[8] this compound was specifically designed to address this issue. While detailed quantitative photostability and phototoxicity comparisons are limited, the developing literature indicates that it is a more photostable and less phototoxic alternative, making it a far more suitable tool for fluorescence microscopy applications.[1][2]
Fluorescence Interference: Unmasking the True Signal
(S)-blebbistatin itself is a fluorescent molecule, which can create significant background noise and interfere with the detection of fluorescent probes used in imaging experiments. The development of this compound has successfully resolved this issue. Studies have confirmed that This compound does not cause interference in fluorescence readouts , ensuring a cleaner signal and more reliable data in imaging-based assays.[1][2][7]
Mechanism of Action: A Shared Pathway
Both (S)-blebbistatin and this compound target the ATPase activity of non-muscle myosin II. They bind to a specific allosteric pocket on the myosin motor domain, stabilizing the myosin-ADP-Pi complex and preventing the release of inorganic phosphate.[4][5] This action locks the myosin head in a state with low affinity for actin, thereby inhibiting the acto-myosin cross-bridge cycle and preventing force generation and cell contraction.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of (S)-3'-hydroxyblebbistatin and (S)-3'-aminoblebbistatin: polar myosin II inhibitors with superior research tool properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Specificity of blebbistatin, an inhibitor of myosin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of blebbistatin inhibition of myosin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of (S)-3′-hydroxyblebbistatin and (S)-3′-aminoblebbistatin : polar myosin II inhibitors with superior research tool properties [biblio.ugent.be]
- 7. core.ac.uk [core.ac.uk]
- 8. A highly soluble, non-phototoxic, non-fluorescent blebbistatin derivative - PMC [pmc.ncbi.nlm.nih.gov]
Validating Myosin II Inhibition: A Comparative Guide to (S)-3'-Hydroxy blebbistatin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (S)-3'-Hydroxy blebbistatin, a potent and highly soluble myosin II inhibitor, with other commonly used alternatives. We present supporting experimental data, detailed protocols for validation, and visual representations of the underlying signaling pathways and experimental workflows to aid in the objective assessment of this valuable research tool.
Introduction to Myosin II Inhibition
Non-muscle myosin II is a crucial motor protein involved in a plethora of cellular processes, including cell division, migration, and adhesion. Its inhibition is a key technique for dissecting these functions. (S)-blebbistatin is a well-established selective inhibitor of myosin II ATPase activity. However, its practical application in research is often hampered by low water solubility, photolability, and intrinsic fluorescence.[1][2] To overcome these limitations, derivatives have been developed, with this compound emerging as a superior alternative.[1][2]
This compound: An Improved Research Tool
This compound retains the potent inhibitory effect of its parent compound while offering significant advantages:
-
Enhanced Water Solubility: It is approximately 30 times more soluble in water than (S)-blebbistatin, simplifying its use in aqueous experimental setups.[1][2]
-
No Intrinsic Fluorescence: Unlike (S)-blebbistatin, it does not fluoresce, eliminating potential interference in fluorescence-based assays.[1][2]
-
Similar Inhibitory Profile: It exhibits a similar inhibitory profile against various myosin II isoforms.
Comparative Analysis of Myosin II Inhibitors
The selection of an appropriate myosin II inhibitor is critical for the success of an experiment. Below is a comparison of this compound with other commonly used inhibitors.
Quantitative Comparison of Inhibitor Properties
| Inhibitor | Target(s) | IC50 (Non-muscle Myosin IIA) | Water Solubility | Photostability | Fluorescence | Key Features |
| This compound | Myosin II | Similar to (S)-blebbistatin | High (~30-fold > (S)-blebbistatin)[1][2] | Improved | No | Excellent for live-cell imaging and aqueous assays.[1][2] |
| (S)-Blebbistatin | Myosin II | 0.5 - 5 µM[1][3] | Low | Low (photolabile)[1] | Yes (blue)[1] | Well-characterized, but with significant limitations.[1] |
| (S)-3'-Aminoblebbistatin | Myosin II | Similar to (S)-blebbistatin | High (~30-fold > (S)-blebbistatin)[1][2] | Improved | No | Another improved, highly soluble, non-fluorescent analog.[1][2] |
| para-Nitroblebbistatin | Myosin II | ~27 µM[4] | Low | High | No | Photostable but less potent than (S)-blebbistatin.[4] |
| (+)-Blebbistatin | Inactive enantiomer | Largely inactive | Low | Low | Yes (blue) | Ideal negative control for blebbistatin experiments. |
| Y-27632 | ROCK1/2 | Indirectly inhibits Myosin II | High | High | No | Inhibits an upstream kinase (ROCK), not a direct myosin II inhibitor. |
| ML-7 | MLCK | Indirectly inhibits Myosin II | High | High | No | Inhibits an upstream kinase (MLCK), not a direct myosin II inhibitor. |
Experimental Protocols for Validating Myosin II Inhibition
Accurate validation of myosin II inhibition is essential for interpreting experimental results. We provide detailed protocols for two key assays.
In Vitro Myosin II ATPase Activity Assay
This assay directly measures the enzymatic activity of purified myosin II in the presence of inhibitors.
Materials:
-
Purified non-muscle myosin IIA
-
Actin
-
ATP (radiolabeled [γ-³²P]ATP or non-radiolabeled for colorimetric assays)
-
Assay Buffer (e.g., 50 mM KCl, 10 mM MOPS pH 7.0, 3 mM MgCl₂, 0.1 mM EGTA)
-
This compound and other inhibitors
-
Malachite green reagent (for colorimetric assay) or scintillation counter (for radiolabeled assay)
-
96-well plates
Procedure:
-
Prepare Reagents:
-
Prepare a 2X stock of actin in assay buffer.
-
Prepare a range of concentrations of the inhibitor (this compound, etc.) in assay buffer.
-
Prepare a 2X stock of ATP in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 25 µL of the inhibitor solution at various concentrations. Include a vehicle control (e.g., DMSO).
-
Add 25 µL of a solution containing myosin II to each well.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to myosin.
-
Add 25 µL of the 2X actin solution to each well.
-
-
Initiate Reaction:
-
Start the reaction by adding 25 µL of 2X ATP solution to each well.
-
-
Incubation:
-
Incubate the plate at 37°C for 30 minutes.
-
-
Stop Reaction and Detection:
-
For Colorimetric Assay: Stop the reaction by adding 50 µL of malachite green reagent. Read the absorbance at 620 nm after 15 minutes. The amount of inorganic phosphate (Pi) released is proportional to the absorbance.
-
For Radiolabeled Assay: Stop the reaction by adding 100 µL of 1 M perchloric acid. Separate the unreacted [γ-³²P]ATP from the released ³²Pi using a charcoal separation method. Measure the radioactivity of the supernatant using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell Contractility Assay (Collagen Gel Contraction)
This assay assesses the effect of myosin II inhibitors on the ability of cells to contract a 3D collagen matrix.
Materials:
-
Fibroblast cell line (e.g., NIH 3T3)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Collagen I, rat tail
-
Neutralization buffer (e.g., 10X PBS, 1 N NaOH)
-
24-well plates
-
This compound and other inhibitors
-
Digital camera or scanner
Procedure:
-
Cell Preparation:
-
Culture fibroblasts to ~80% confluency.
-
Harvest the cells by trypsinization and resuspend them in serum-free medium at a concentration of 2 x 10⁶ cells/mL.
-
-
Collagen Gel Preparation:
-
On ice, mix collagen I, neutralization buffer, and cell culture medium to achieve a final collagen concentration of 2 mg/mL.
-
Add the cell suspension to the collagen solution to achieve a final cell density of 2 x 10⁵ cells/mL. Mix gently to ensure even cell distribution.
-
-
Gel Polymerization:
-
Pipette 0.5 mL of the cell-collagen mixture into each well of a 24-well plate.
-
Incubate at 37°C for 1 hour to allow the collagen to polymerize.
-
-
Inhibitor Treatment:
-
After polymerization, add 1 mL of cell culture medium containing the desired concentration of the myosin II inhibitor to each well. Include a vehicle control.
-
-
Contraction:
-
Gently detach the collagen gels from the sides of the wells using a sterile pipette tip.
-
Incubate the plate at 37°C and monitor the contraction of the gels over 24-48 hours.
-
-
Data Acquisition and Analysis:
-
At various time points, capture images of the wells using a digital camera or scanner.
-
Measure the area of the collagen gels using image analysis software (e.g., ImageJ).
-
Calculate the percentage of gel contraction relative to the initial area.
-
Compare the extent and rate of contraction between the different inhibitor treatments and the control.
-
Visualizing the Molecular Context
Understanding the signaling pathways that regulate myosin II and the experimental process for its validation is crucial. The following diagrams, generated using Graphviz, provide a visual representation of these concepts.
Myosin II Signaling Pathway
Caption: Myosin II is regulated by upstream signals that activate kinases like ROCK and MLCK, leading to phosphorylation of the myosin light chain and subsequent actomyosin contraction.
Experimental Workflow for Validating Myosin II Inhibition
Caption: A typical workflow for validating a myosin II inhibitor involves both in vitro biochemical assays to determine potency (IC50) and cell-based assays to assess its effect on cellular function.
Conclusion
This compound represents a significant advancement in the toolkit for studying myosin II function. Its superior physicochemical properties, combined with its potent and selective inhibitory activity, make it an ideal choice for a wide range of applications, particularly in live-cell imaging and high-throughput screening. By providing detailed comparative data and experimental protocols, this guide aims to facilitate the informed selection and effective validation of myosin II inhibitors in your research.
References
A Comparative Guide to the Potency of Blebbistatin Derivatives
For Researchers, Scientists, and Drug Development Professionals
Blebbistatin, a selective inhibitor of myosin II, has become an indispensable tool in cell biology and muscle physiology research. Its ability to reversibly block the ATPase activity of myosin II allows for the acute disruption of cellular processes dependent on actomyosin contractility, such as cytokinesis, cell migration, and muscle contraction. However, the parent compound, (-)-blebbistatin, suffers from several drawbacks, including phototoxicity, poor water solubility, and cytotoxicity upon illumination. These limitations have spurred the development of a range of derivatives designed to improve its experimental utility. This guide provides an objective comparison of the potency of key blebbistatin derivatives, supported by experimental data, to aid researchers in selecting the optimal compound for their specific applications.
Potency Comparison of Blebbistatin Derivatives
The inhibitory potency of blebbistatin and its derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against the actin-activated ATPase activity of various myosin II isoforms. The table below summarizes the reported IC50 values for (-)-blebbistatin and its prominent derivatives. It is important to note that these values can vary between studies due to differences in experimental conditions, such as the specific myosin II isoform, protein preparation, and assay components.
| Compound | Myosin II Isoform | IC50 (µM) | Key Properties |
| (-)-Blebbistatin | Non-muscle myosin IIA | 0.5 - 5[1][2][3] | Parent compound, phototoxic, poor water solubility |
| Non-muscle myosin IIB | 0.5 - 5[1][3] | ||
| Rabbit Skeletal Muscle Myosin S1 | ~0.4[4] | ||
| Smooth Muscle Myosin | ~80[1][2] | Low potency | |
| Dictyostelium discoideum Myosin II | ~7[2] | ||
| (+)-Blebbistatin | Non-muscle myosin II | Inactive enantiomer | Used as a negative control |
| para-Nitroblebbistatin | Rabbit Skeletal Muscle Myosin S1 | 0.4[5] | Photostable, non-cytotoxic, low fluorescence[5][6][7][8] |
| Dictyostelium discoideum Myosin II | 2.3[5] | ||
| Human β-Cardiac Myosin S1 | 13[5] | ||
| Chicken Skeletal Muscle HMM | 0.4[5] | ||
| Pig Cardiac Myosin | 3.9[5] | ||
| Chicken Gizzard Smooth Muscle Myosin S1 | 5.6[5] | ||
| Human Non-muscle Myosin IIA | 18[5] | ||
| Human Non-muscle Myosin IIB | 14[5] | ||
| Human Non-muscle Myosin IIC | 5[5] | ||
| para-Aminoblebbistatin | Rabbit Skeletal Muscle Myosin S1 | 1.3[9][10] | Water-soluble, photostable, non-fluorescent, non-cytotoxic[9][10] |
| Dictyostelium discoideum Myosin II | 6.6[9][10] | ||
| (S)-Nitroblebbistatin | Non-muscle myosin IIA | 27[9] | Photostable, reduced fluorescence, but significantly lower potency[9] |
| Azidoblebbistatin | Dictyostelium discoideum Myosin II | 5.2[11] | Photoreactive, forms a covalent bond with myosin upon UV activation[11] |
Mechanism of Action: Inhibition of the Myosin II ATPase Cycle
Blebbistatin and its derivatives share a common mechanism of action. They are uncompetitive inhibitors of the myosin II ATPase, meaning they do not bind to the active site in the absence of ATP and do not compete with ATP for binding.[4][12] Instead, they bind to a specific allosteric pocket on the myosin motor domain, trapping the myosin in a state with low affinity for actin.[4][12] This binding event occurs after ATP hydrolysis but before the release of inorganic phosphate (Pi), effectively stalling the motor protein in the myosin-ADP-Pi complex.[4][12][13] This prevents the power stroke and subsequent force generation.
Experimental Protocols
Actin-Activated Mg²⁺-ATPase Activity Assay
The potency of blebbistatin derivatives is determined by measuring their effect on the actin-activated Mg²⁺-ATPase activity of myosin II. A common method is the NADH-linked enzyme assay, which couples the release of ADP from the myosin to the oxidation of NADH.
Materials:
-
Myosin II subfragment 1 (S1) or heavy meromyosin (HMM)
-
Actin
-
Blebbistatin derivative stock solution (in DMSO)
-
Assay Buffer: e.g., 4 mM MOPS (pH 7.0), 2 mM MgCl₂, 0.1 mM EGTA
-
ATP solution
-
NADH
-
Lactate dehydrogenase
-
Pyruvate kinase
-
Phosphoenolpyruvate
Procedure:
-
Prepare the reaction mixture: In a cuvette, combine the assay buffer, NADH, lactate dehydrogenase, pyruvate kinase, phosphoenolpyruvate, actin, and the myosin fragment.
-
Add the inhibitor: Add the desired concentration of the blebbistatin derivative to the reaction mixture. For the control, add an equivalent volume of DMSO.
-
Initiate the reaction: Start the reaction by adding ATP.
-
Measure absorbance: Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer. The rate of NADH oxidation is proportional to the rate of ATP hydrolysis by myosin.
-
Data analysis: Calculate the initial velocity of the reaction for each inhibitor concentration. Plot the velocity as a function of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.[4][14]
Conclusion
The development of blebbistatin derivatives has significantly expanded the toolkit for researchers studying myosin II-dependent processes. While (-)-blebbistatin remains a potent inhibitor, its adverse properties can limit its application, particularly in live-cell imaging.
-
Para-nitroblebbistatin offers a photostable and non-cytotoxic alternative with comparable potency to the parent compound, making it an excellent choice for fluorescence microscopy studies.[5][6][7][8]
-
Para-aminoblebbistatin provides the key advantage of high water solubility, facilitating its use in a wider range of biological buffers and in vivo applications without the need for high concentrations of organic solvents.[9][10]
-
(S)-Nitroblebbistatin , while photostable, exhibits significantly lower potency, which may necessitate the use of higher concentrations.[9]
-
Azidoblebbistatin is a unique tool for experiments requiring irreversible inhibition, as it forms a covalent bond with myosin upon photoactivation.[11]
The choice of the most suitable blebbistatin derivative will depend on the specific experimental requirements, including the desired potency, the need for photostability, and the constraints of the biological system under investigation. This guide provides the necessary data to make an informed decision and advance research into the multifaceted roles of myosin II.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Blebbistatin and blebbistatin-inactivated myosin II inhibit myosin II-independent processes in Dictyostelium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Specificity of blebbistatin, an inhibitor of myosin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. para-Nitroblebbistatin - Wikipedia [en.wikipedia.org]
- 6. para-Nitroblebbistatin, the Non-Cytotoxic and Photostable Myosin II Inhibitor - Repository of the Academy's Library [real.mtak.hu]
- 7. researchgate.net [researchgate.net]
- 8. para-Nitroblebbistatin, the non-cytotoxic and photostable myosin II inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Blebbistatin - Wikipedia [en.wikipedia.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Azidoblebbistatin, a photoreactive myosin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanism of blebbistatin inhibition of myosin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mk-lab.org [mk-lab.org]
A Comparative Guide to the Myosin II Isoform Specificity of (S)-3'-Hydroxy blebbistatin and Other Blebbistatin Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction to Blebbistatins and Myosin II Inhibition
Myosin II is a crucial motor protein involved in a plethora of cellular processes, including muscle contraction, cell division, migration, and maintenance of cell shape. It exists in three main isoforms: non-muscle myosin IIA (NMIIA), IIB (NMIIB), and IIC (NMIIC), each with distinct cellular functions. Small molecule inhibitors of myosin II are invaluable tools for dissecting these functions and hold therapeutic potential for various diseases.
(S)-Blebbistatin is a well-established, potent, and selective inhibitor of myosin II.[1] It acts by binding to a pocket on the myosin head, trapping it in a state with low affinity for actin, thereby preventing force generation.[2] However, its utility is hampered by poor water solubility and phototoxicity.[3] (S)-3'-Hydroxy blebbistatin was developed to overcome these limitations, offering significantly higher water solubility while retaining its function as a myosin II inhibitor.[3]
Comparative Inhibitory Profile of Blebbistatin Analogs
The following table summarizes the available half-maximal inhibitory concentration (IC50) values for (-)-blebbistatin and its derivatives against various myosin II isoforms. This data is crucial for selecting the appropriate inhibitor for specific research applications.
| Inhibitor | Myosin IIA (NMIIA) | Myosin IIB (NMIIB) | Myosin IIC (NMIIC) | Skeletal Muscle Myosin II | Smooth Muscle Myosin II | Cardiac Muscle Myosin II | Reference |
| (-)-Blebbistatin | 0.5 - 5 µM | 0.5 - 5 µM | 1.57 µM | 0.5 - 5 µM | ~80 µM | 0.5 - 5 µM | [4][5][6][7] |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | |
| para-Nitroblebbistatin | ~18 µM | ~14 µM | ~5 µM | 0.4 µM | 5.6 µM | 3.9 µM | [8] |
| para-Aminoblebbistatin | Data not available | Data not available | Data not available | 1.3 µM | Data not available | Data not available | [8] |
Note: The IC50 values for (-)-blebbistatin can vary depending on the experimental conditions and the source of the myosin protein. The data for this compound is currently not available in the reviewed literature.
Signaling Pathway of Myosin II Inhibition by Blebbistatin
The following diagram illustrates the mechanism of action of blebbistatin in inhibiting the ATPase cycle of myosin II.
Caption: Mechanism of myosin II inhibition by blebbistatin analogs.
Experimental Workflow for Determining Myosin II Inhibitor Specificity
The following diagram outlines the typical workflow for assessing the specificity of a myosin II inhibitor.
Caption: Workflow for determining IC50 values of myosin II inhibitors.
Detailed Experimental Protocols
Actin-Activated Mg2+-ATPase Activity Assay
This protocol is a standard method for determining the inhibitory potency of compounds against myosin II isoforms.
1. Reagents and Buffers:
-
Myosin II Isoforms (IIA, IIB, IIC): Purified, recombinant or from tissue sources.
-
Actin: Purified from rabbit skeletal muscle or other sources.
-
Assay Buffer: 20 mM Imidazole (pH 7.5), 25 mM KCl, 4 mM MgCl2, 1 mM EGTA, 1 mM DTT.
-
ATP Stock Solution: 100 mM ATP in water, pH 7.0.
-
Inhibitor Stock Solution: this compound or other analogs dissolved in DMSO.
-
Malachite Green Reagent: Solution A (0.045% Malachite Green in water) and Solution B (4.2% ammonium molybdate in 4 N HCl). Mix 3 parts of Solution A with 1 part of Solution B. Add Triton X-100 to a final concentration of 0.01%.
-
Phosphate Standard: A series of known concentrations of KH2PO4.
2. Procedure:
-
Prepare Reaction Mixtures: In a 96-well plate, prepare reaction mixtures containing assay buffer, a fixed concentration of F-actin (e.g., 10 µM), and varying concentrations of the inhibitor.
-
Pre-incubation: Add a fixed concentration of the myosin II isoform (e.g., 50 nM) to each well and pre-incubate for 10 minutes at a controlled temperature (e.g., 37°C).
-
Initiate Reaction: Start the reaction by adding ATP to a final concentration of 1 mM.
-
Incubation: Incubate the plate at the same controlled temperature for a defined period (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by adding an equal volume of the Malachite Green Reagent.
-
Color Development: Allow the color to develop for 15-20 minutes at room temperature.
-
Measure Absorbance: Read the absorbance at 650 nm using a microplate reader.
-
Data Analysis:
-
Generate a standard curve using the phosphate standards.
-
Convert the absorbance readings of the samples to the amount of inorganic phosphate (Pi) released.
-
Plot the percentage of myosin ATPase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion
This compound represents a valuable advancement in the development of myosin II inhibitors due to its improved physicochemical properties. However, for researchers to fully leverage its potential, a comprehensive characterization of its inhibitory profile against all myosin II isoforms is essential. The data presented here for (-)-blebbistatin and its other analogs provides a useful benchmark for such future studies. The provided experimental protocol offers a standardized method for generating this critical data, which will ultimately enable more precise and reliable investigations into the specific roles of myosin II isoforms in health and disease.
References
- 1. Blebbistatin and blebbistatin-inactivated myosin II inhibit myosin II-independent processes in Dictyostelium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of (S)-3'-hydroxyblebbistatin and (S)-3'-aminoblebbistatin: polar myosin II inhibitors with superior research tool properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Specificity of blebbistatin, an inhibitor of myosin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Characterization of Blebbistatin Inhibition of Smooth Muscle Myosin and Nonmuscle Myosin-2 [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
(S)-3'-Hydroxy Blebbistatin: A Superior Myosin II Inhibitor for Research Applications
(S)-3'-Hydroxy blebbistatin has emerged as a compelling alternative to conventional myosin II inhibitors, offering significant advantages in key experimental parameters. This guide provides a detailed comparison with other widely used myosin inhibitors, supported by experimental data, to assist researchers in selecting the optimal tool for their studies.
This compound is a derivative of the well-known myosin II inhibitor, (-)-blebbistatin. While (-)-blebbistatin is a potent and specific inhibitor, its utility is often hampered by several unfavorable properties, including low water solubility, inherent fluorescence, and significant phototoxicity. These limitations can interfere with experimental readouts and induce cellular damage, particularly in live-cell imaging applications. This compound was developed to address these shortcomings, providing a more robust and reliable tool for investigating the diverse roles of non-muscle myosin II in cellular processes.
Comparative Analysis of Myosin Inhibitor Properties
To facilitate a direct comparison, the following tables summarize key quantitative data for this compound and other commonly used myosin inhibitors.
Table 1: Potency Against Non-Muscle Myosin IIA
| Inhibitor | IC50 (µM) vs. Non-Muscle Myosin IIA | Source |
| This compound | ~0.5-5 (retains activity of (-)-blebbistatin) | [1] |
| (-)-Blebbistatin | 0.5 - 5 | [2][3][4] |
| para-Nitroblebbistatin | ~0.1 | [5] |
| para-Aminoblebbistatin | ~0.47 | [5] |
| Azidoblebbistatin | 5.2 (vs. Dictyostelium myosin II) | [6] |
Note: IC50 values can vary depending on the specific experimental conditions, such as the source of the myosin protein and the assay buffer composition.
Table 2: Physicochemical and Photochemical Properties
| Inhibitor | Water Solubility (µM) | Inherent Fluorescence | Phototoxicity |
| This compound | ~300 (30-fold > (-)-Blebbistatin) | Decreased | Less phototoxic |
| (-)-Blebbistatin | 7-11 | High | High |
| para-Nitroblebbistatin | 3.6 | Non-fluorescent | Non-phototoxic |
| para-Aminoblebbistatin | 440 | Non-fluorescent | Non-phototoxic |
Key Advantages of this compound
The primary advantages of this compound lie in its improved physicochemical properties, which directly translate to more reliable and artifact-free experimental outcomes.
-
Enhanced Water Solubility: With a 30-fold higher water solubility than (-)-blebbistatin, this compound allows for the preparation of higher concentration stock solutions and reduces the risk of precipitation in aqueous experimental buffers.[7][8] This is particularly crucial for cellular assays where maintaining the desired inhibitor concentration is essential for accurate results.
-
Reduced Fluorescence Interference: A significant drawback of (-)-blebbistatin is its intrinsic fluorescence, which can interfere with the detection of fluorescent probes used in microscopy and other fluorescence-based assays.[9][10] this compound exhibits decreased inherent fluorescence, minimizing this interference and leading to a better signal-to-noise ratio in imaging experiments.[1]
-
Lower Phototoxicity: Exposure to blue light can cause (-)-blebbistatin to degrade into cytotoxic products, leading to cell death and confounding experimental results.[11][12] this compound is designed to be more stable and less phototoxic, making it a more suitable choice for live-cell imaging and other experiments involving prolonged light exposure.[1]
Mechanism of Action: Inhibition of Myosin II ATPase Activity
This compound, like its parent compound, is a non-competitive inhibitor of myosin II ATPase activity. It binds to a specific allosteric pocket on the myosin motor domain, trapping the myosin-ADP-Pi complex in a state with low affinity for actin. By preventing the release of inorganic phosphate (Pi), it stalls the myosin motor before its force-generating power stroke, effectively inhibiting actomyosin contractility.
Myosin II ATPase Cycle and Inhibition Point.
Experimental Protocols
Myosin II ATPase Activity Assay
This assay is used to determine the IC50 value of a myosin inhibitor.
-
Reagents: Purified non-muscle myosin IIA, F-actin, ATP, assay buffer (e.g., 25 mM Imidazole pH 7.5, 25 mM KCl, 5 mM MgCl₂, 1 mM DTT), inhibitor stock solution, and a phosphate detection reagent (e.g., Malachite Green).
-
Procedure:
-
Prepare serial dilutions of the inhibitor in the assay buffer.
-
In a 96-well plate, add the assay buffer, F-actin, and the inhibitor dilutions.
-
Initiate the reaction by adding myosin IIA to each well.
-
Start the ATPase reaction by adding ATP.
-
Incubate at a constant temperature (e.g., 37°C) for a set time.
-
Stop the reaction and measure the amount of inorganic phosphate released using the phosphate detection reagent and a microplate reader.
-
-
Data Analysis: Plot the rate of phosphate release against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[13]
Cellular Viability Assay (MTT Assay)
This assay assesses the cytotoxicity of the myosin inhibitor.
-
Reagents: Cell line (e.g., HeLa), complete culture medium, inhibitor stock solution, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilization solution (e.g., DMSO or acidified isopropanol).
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the inhibitor and a vehicle control for a specified period (e.g., 24-48 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the inhibitor concentration to determine the cytotoxic effects.[14][15]
Workflow for Comparing Myosin Inhibitors.
Conclusion
This compound represents a significant improvement over its predecessor, (-)-blebbistatin, for cell-based studies of myosin II function. Its enhanced water solubility, reduced fluorescence, and lower phototoxicity make it a more reliable and less intrusive tool, particularly for live-cell imaging and other sensitive applications. While other derivatives like para-nitroblebbistatin and para-aminoblebbistatin also offer advantages in terms of being non-fluorescent and non-phototoxic, this compound provides a valuable balance of retaining high potency while mitigating the key drawbacks of the original blebbistatin molecule. The choice of inhibitor will ultimately depend on the specific requirements of the experiment, but for researchers seeking a potent myosin II inhibitor with superior properties for cellular studies, this compound is an excellent candidate.
References
- 1. caymanchem.com [caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Specificity of blebbistatin, an inhibitor of myosin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A highly soluble, non-phototoxic, non-fluorescent blebbistatin derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Azidoblebbistatin, a photoreactive myosin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of (S)-3'-hydroxyblebbistatin and (S)-3'-aminoblebbistatin: polar myosin II inhibitors with superior research tool properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of (S)-3′-hydroxyblebbistatin and (S)-3′-aminoblebbistatin : polar myosin II inhibitors with superior research tool properties [biblio.ugent.be]
- 9. malnalab.hu [malnalab.hu]
- 10. researchgate.net [researchgate.net]
- 11. Phototoxicity and photoinactivation of blebbistatin in UV and visible light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Blebbistatin, a myosin inhibitor, is phototoxic to human cancer cells under exposure to blue light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
A Comparative Analysis of Water-Soluble Blebbistatin Analogs for Myosin II Inhibition
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of water-soluble blebbistatin analogs, supported by experimental data. It aims to aid in the selection of the most suitable non-muscle myosin II inhibitor for specific research applications.
Blebbistatin, a selective inhibitor of non-muscle myosin II, is a valuable tool in cell biology research. However, its low water solubility and phototoxicity have limited its application. To overcome these limitations, several water-soluble analogs have been developed. This guide provides a comparative analysis of three prominent analogs: para-aminoblebbistatin, para-nitroblebbistatin, and azidoblebbistatin, alongside the parent compound, (-)-blebbistatin.
Performance Comparison
The ideal blebbistatin analog should exhibit high water solubility, photostability, and low cytotoxicity while maintaining potent and specific inhibitory activity against non-muscle myosin II. The following tables summarize the key performance indicators of the analogs.
| Compound | Water Solubility | Photostability | Cytotoxicity | Fluorescence |
| (-)-Blebbistatin | Low (~10 µM)[1][2] | Unstable in blue light, phototoxic[3] | Cytotoxic with long-term incubation[1] | Strong fluorophore, interferes with GFP imaging[1] |
| para-Aminoblebbistatin | High (~400 µM)[1] | Photostable, non-phototoxic[4] | Non-cytotoxic in the dark[4] | Non-fluorescent[1] |
| para-Nitroblebbistatin | Low (~5 µM)[5] | Photostable, non-phototoxic[6] | Non-cytotoxic in the dark[7] | Low fluorescence[5] |
| Azidoblebbistatin | Low (similar to blebbistatin)[8] | Photoreactive, forms covalent bond with myosin upon UV irradiation[1][8][9] | UV-dependent, can be cytotoxic upon crosslinking[8] | Fluorescent[8] |
Table 1: Physicochemical and Cytotoxic Properties of Blebbistatin and its Analogs. This table provides a qualitative comparison of key properties relevant to experimental applications.
| Compound | Rabbit Skeletal Muscle Myosin S1 IC₅₀ (µM) | Dictyostelium discoideum Myosin II Motor Domain IC₅₀ (µM) | Human Non-muscle Myosin IIA IC₅₀ (µM) |
| (-)-Blebbistatin | 0.5 - 5[10] | 2.96 - 4.9[1] | ~2[11] |
| para-Aminoblebbistatin | ~1.3[1][12] | ~6.6[1][12] | No specific data found |
| para-Nitroblebbistatin | ~0.4[5] | ~2.3[5] | ~18[5] |
| Azidoblebbistatin | Not reported | ~5 (EC₅₀ for binding)[2][8] | Not reported |
Table 2: Inhibitory Potency (IC₅₀/EC₅₀) of Blebbistatin and its Analogs against various Myosin II Isoforms. This table summarizes the half-maximal inhibitory concentrations, indicating the potency of each compound. Lower values indicate higher potency.
Mechanism of Action and Signaling Pathway
Blebbistatin and its analogs inhibit the ATPase activity of non-muscle myosin II by binding to a pocket on the myosin motor domain when it is in a complex with ADP and inorganic phosphate (Pi).[13] This binding event traps the myosin in a state with low affinity for actin, thereby preventing the power stroke and subsequent force generation and cell contraction.[14] This mechanism effectively uncouples the myosin ATPase cycle from actin binding.
The inhibition of myosin II can have downstream effects on various cellular processes and signaling pathways. For instance, by reducing cytoskeletal tension, blebbistatin can modulate the GSK3β-NF-κB signaling pathway, which is involved in thrombosis.
References
- 1. Blebbistatin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Blebbistatin, a myosin inhibitor, is phototoxic to human cancer cells under exposure to blue light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Motorpharma - Para-aminoblebbistatin [motorpharma.com]
- 5. para-Nitroblebbistatin - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. para-Nitroblebbistatin, the non-cytotoxic and photostable myosin II inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Azidoblebbistatin, a photoreactive myosin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. caymanchem.com [caymanchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Accelerating effects of blebbistatin on relaxation process of cell membrane permeabilized trachea and taenia cecum from guinea pig - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Control Experiments for (S)-3'-Hydroxy blebbistatin Studies
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of (S)-3'-Hydroxy blebbistatin with its parent compound, (S)-blebbistatin, and outlines essential control experiments for robust and reliable study outcomes.
This compound has emerged as a valuable tool in the study of non-muscle myosin II (NMII), a key motor protein involved in a multitude of cellular processes, including cell migration, division, and adhesion. Developed as a derivative of the well-known myosin II inhibitor, (S)-blebbistatin, the hydroxylated form offers significant advantages in terms of its physicochemical properties, addressing some of the key limitations of the original compound. This guide details these advantages, provides a framework for essential control experiments, and offers standardized protocols for key assays.
Enhanced Properties of this compound
This compound was specifically designed to improve upon the experimental limitations of (S)-blebbistatin. Key enhancements include:
-
Increased Water Solubility: this compound exhibits a 30-fold higher water solubility compared to (S)-blebbistatin.[1][2] This property is critical for achieving effective concentrations in aqueous buffers and cell culture media without the use of high concentrations of organic solvents like DMSO, which can have off-target effects.
-
Reduced Phototoxicity: A major drawback of (S)-blebbistatin is its phototoxicity, particularly when exposed to blue light (450-490 nm), which is commonly used in fluorescence microscopy.[3][4] This can lead to the generation of cytotoxic intermediates and artifacts in live-cell imaging. This compound is designed to be more stable and less phototoxic, making it a more suitable tool for live-cell imaging studies.[5][6]
-
Lower Intrinsic Fluorescence: (S)-blebbistatin's inherent fluorescence can interfere with the detection of fluorescent probes used in cellular imaging.[1] The addition of the 3'-hydroxy group in this compound reduces this intrinsic fluorescence, leading to a better signal-to-noise ratio in fluorescence-based assays.[1][7]
Comparative Performance and Control Compounds
While direct, side-by-side quantitative comparisons of the inhibitory activity of this compound and (S)-blebbistatin are not extensively published, the former is reported to retain the inhibitory activity of the parent compound.[5] For context, the inhibitory concentrations (IC50) of (S)-blebbistatin for various myosin II isoforms are provided below. It is crucial to empirically determine the optimal concentration of this compound for each specific cell type and experimental condition.
To ensure the observed effects are specifically due to the inhibition of myosin II, appropriate negative controls are indispensable.
| Compound | Target | IC50 (µM) | Purpose in Experiments |
| (S)-(-)-Blebbistatin | Non-muscle Myosin IIA/IIB | 0.5 - 5[8] | Positive control for myosin II inhibition. |
| Smooth Muscle Myosin II | ~80[8] | ||
| (R)-(+)-Blebbistatin | Myosin II | Essentially inactive | Crucial Negative Control: To differentiate myosin II-specific effects from off-target or cytotoxic effects of the chemical scaffold. |
| This compound | Non-muscle Myosin II | Activity is retained from (S)-blebbistatin[5] | Test compound with improved physicochemical properties. |
| (R)-3'-Hydroxy blebbistatin | Myosin II | Presumed inactive | The logical, but currently not widely available, inactive control for this compound. In its absence, (R)-(+)-Blebbistatin is the recommended negative control. |
Note: The IC50 values for (S)-blebbistatin can vary depending on the specific myosin isoform and the experimental conditions.
Experimental Design and Controls
The following diagrams illustrate the logical framework for designing experiments with this compound, the signaling pathway it targets, and a general workflow for its application.
Key Experimental Protocols
Below are detailed methodologies for essential experiments to characterize the effects of this compound.
Myosin II ATPase Activity Assay
This assay directly measures the enzymatic activity of myosin II and is crucial for determining the IC50 of inhibitors.
Objective: To quantify the inhibition of myosin II ATPase activity by this compound.
Materials:
-
Purified non-muscle myosin II
-
F-actin
-
This compound, (S)-blebbistatin, and (R)-(+)-blebbistatin
-
Assay buffer (e.g., 20 mM imidazole, 25 mM KCl, 4 mM MgCl2, 1 mM DTT, pH 7.5)
-
ATP
-
Phosphate detection reagent (e.g., Malachite green)
-
96-well microplate
-
Plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test and control compounds in the assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1% DMSO).
-
Reaction Setup: In a 96-well plate, combine the assay buffer, F-actin, and myosin II.
-
Inhibitor Addition: Add the diluted compounds to the respective wells. Include a vehicle-only control.
-
Initiate Reaction: Start the reaction by adding a defined concentration of ATP to all wells.
-
Incubation: Incubate the plate at a constant temperature (e.g., 37°C) for a specific duration (e.g., 30-60 minutes).
-
Stop Reaction & Detection: Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a phosphate detection reagent according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell Migration Assays
Myosin II is a key regulator of cell migration. The following assays can be used to assess the impact of this compound on this process.
Objective: To assess the effect of this compound on collective cell migration.
Materials:
-
Cell line of interest
-
Culture plates (e.g., 24-well plates)
-
Pipette tip or cell scraper
-
Microscope with live-cell imaging capabilities
-
This compound and control compounds
Procedure:
-
Cell Seeding: Seed cells in a culture plate and grow to a confluent monolayer.
-
Wound Creation: Create a "scratch" or wound in the monolayer using a sterile pipette tip.
-
Treatment: Wash the wells to remove detached cells and add fresh media containing the test and control compounds at desired concentrations.
-
Imaging: Capture images of the wound at time zero and at regular intervals (e.g., every 2-4 hours) for up to 24-48 hours.
-
Data Analysis: Measure the area of the wound at each time point. Calculate the rate of wound closure for each condition and compare it to the vehicle control.
Objective: To evaluate the effect of this compound on single-cell migration towards a chemoattractant.
Materials:
-
Transwell inserts with a porous membrane (pore size appropriate for the cell type)
-
Culture plates
-
Chemoattractant (e.g., serum, growth factors)
-
This compound and control compounds
-
Cell stain (e.g., Crystal Violet or DAPI)
-
Microscope
Procedure:
-
Chamber Setup: Place the Transwell inserts into the wells of a culture plate. Add media containing a chemoattractant to the lower chamber.
-
Cell Seeding and Treatment: Resuspend cells in serum-free media containing the test and control compounds and seed them into the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate for a period sufficient for cell migration (e.g., 6-24 hours).
-
Cell Removal and Staining: After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab. Fix and stain the migrated cells on the lower surface of the membrane.
-
Quantification: Count the number of migrated cells in several fields of view for each membrane.
-
Data Analysis: Compare the number of migrated cells in the treated groups to the vehicle control.
Cytotoxicity Assay (MTT Assay)
It is essential to determine if the observed cellular effects are due to the specific inhibition of myosin II or a general cytotoxic effect of the compound.
Objective: To assess the cytotoxicity of this compound.
Materials:
-
Cell line of interest
-
96-well culture plates
-
This compound and control compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or a specialized buffer)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Replace the media with fresh media containing serial dilutions of the test and control compounds. Include a vehicle-only control.
-
Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Remove the media and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of ~570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the CC50 (50% cytotoxic concentration) if applicable.
References
- 1. Discovery of (S)-3'-hydroxyblebbistatin and (S)-3'-aminoblebbistatin: polar myosin II inhibitors with superior research tool properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. malnalab.hu [malnalab.hu]
- 3. Blebbistatin - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound | CAS#:2097136-42-8 | Chemsrc [chemsrc.com]
- 7. researchgate.net [researchgate.net]
- 8. Specificity of blebbistatin, an inhibitor of myosin II - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: (S)-3'-Hydroxy blebbistatin and (S)-3'-aminoblebbistatin as Superior Myosin II Inhibitors
For researchers in cell biology, muscle physiology, and drug development, the limitations of the widely used myosin II inhibitor, (S)-blebbistatin, have been a significant hurdle. Its poor water solubility, phototoxicity, and intrinsic fluorescence often compromise experimental outcomes. In a dedicated effort to overcome these challenges, (S)-3'-Hydroxy blebbistatin and (S)-3'-aminoblebbistatin have emerged as superior alternatives. This guide provides an objective comparison of these two analogs, supported by experimental data, to aid researchers in selecting the optimal tool for their specific needs.
This compound and (S)-3'-aminoblebbistatin were developed to address the shortcomings of the parent compound, (S)-blebbistatin. Both derivatives have been shown to retain the potent inhibitory effect on non-muscle myosin II ATPase activity while offering significantly improved physicochemical properties. These enhancements make them more reliable and versatile tools for studying the diverse roles of myosin II in cellular processes such as cytokinesis, cell migration, and contractility.
Quantitative Performance Data
A direct comparison of the key performance indicators reveals the advantages of this compound and (S)-3'-aminoblebbistatin over the original (S)-blebbistatin. The data, primarily sourced from the pivotal study by Verhasselt et al. (2017), is summarized below.
| Property | (S)-blebbistatin | This compound | (S)-3'-aminoblebbistatin |
| Myosin II ATPase Inhibition (IC50) | ~2 µM | Slightly higher than (S)-blebbistatin | Slightly higher than (S)-blebbistatin |
| Water Solubility | Low | ~30-fold higher than (S)-blebbistatin | ~30-fold higher than (S)-blebbistatin |
| Fluorescence Interference | High | None | None |
| Phototoxicity | High | Reduced | Reduced |
Mechanism of Action: Selective Inhibition of Myosin II
Both this compound and (S)-3'-aminoblebbistatin share the same mechanism of action as their parent compound. They are selective inhibitors of the Mg-ATPase activity of non-muscle myosin IIA and IIB.[1] By binding to a specific allosteric pocket on the myosin motor domain, they trap the myosin in a state with low affinity for actin, thereby preventing the force-producing power stroke. This leads to the disruption of actomyosin-based contractility.
Caption: Inhibition of the Myosin II ATPase cycle by blebbistatin analogs.
Experimental Protocols
To ensure reproducibility and facilitate the adoption of these improved inhibitors, detailed experimental protocols for key assays are provided below.
Myosin II ATPase Activity Assay
This assay quantifies the inhibitory potency of the compounds by measuring the rate of ATP hydrolysis by purified myosin II.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and (S)-3'-aminoblebbistatin.
Materials:
-
Purified non-muscle myosin II (e.g., from platelets or recombinant sources)
-
F-actin
-
Assay Buffer: 20 mM MOPS (pH 7.0), 5 mM MgCl2, 100 mM KCl, 0.1 mM EGTA
-
ATP solution
-
This compound and (S)-3'-aminoblebbistatin stock solutions (in DMSO)
-
Phosphate detection reagent (e.g., Malachite Green-based)
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare serial dilutions of the inhibitors in the assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
In a 96-well plate, add the myosin II solution.
-
Add the inhibitor dilutions or vehicle control (DMSO) to the respective wells.
-
Initiate the reaction by adding a mixture of F-actin and ATP.
-
Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding the phosphate detection reagent.
-
Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm for Malachite Green).
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: Step-by-step workflow of the myosin II ATPase inhibition assay.
Cell Migration (Wound Healing) Assay
This assay assesses the effect of the inhibitors on collective cell migration.
Objective: To evaluate the impact of this compound and (S)-3'-aminoblebbistatin on the closure of a "wound" in a confluent cell monolayer.
Materials:
-
Adherent cell line (e.g., HeLa, fibroblasts)
-
Culture medium
-
This compound and (S)-3'-aminoblebbistatin stock solutions (in DMSO)
-
24-well culture plates
-
Sterile 200 µL pipette tip or a dedicated wound-making tool
-
Microscope with a camera
Procedure:
-
Seed cells in 24-well plates and grow them to a confluent monolayer.
-
Create a "wound" by scratching the monolayer with a sterile pipette tip.
-
Wash the wells with fresh medium to remove detached cells.
-
Add fresh medium containing different concentrations of the inhibitors or vehicle control (DMSO).
-
Capture images of the wound at time zero.
-
Incubate the plates at 37°C in a CO2 incubator.
-
Capture images of the same wound area at regular intervals (e.g., every 6-12 hours) for 24-48 hours.
-
Measure the width or area of the wound at each time point using image analysis software.
-
Calculate the rate of wound closure for each condition.
Conclusion
This compound and (S)-3'-aminoblebbistatin represent a significant advancement in the toolset available for studying myosin II. Their enhanced water solubility and lack of fluorescence interference overcome the major limitations of (S)-blebbistatin, enabling more accurate and reproducible experiments, particularly in live-cell imaging applications. While their potency is slightly lower than the parent compound, it remains in a useful range for most research purposes. The choice between this compound and (S)-3'-aminoblebbistatin may depend on specific experimental requirements and commercial availability. Ultimately, both compounds are superior research tools that promise to facilitate new discoveries in the field of cytoskeletal dynamics and cell motility.
References
A Comparative Guide to Novel Myosin II Inhibitors: Validating Improved Properties
For Researchers, Scientists, and Drug Development Professionals
The landscape of myosin II inhibitors is rapidly evolving, moving beyond the foundational tool of blebbistatin to a new generation of compounds with enhanced properties. This guide provides a comprehensive comparison of these novel inhibitors, focusing on their improved efficacy, selectivity, and reduced off-target effects. We present quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows to aid researchers in selecting the optimal inhibitor for their specific experimental needs.
I. Quantitative Comparison of Myosin II Inhibitors
The following tables summarize the key quantitative data for a selection of established and novel myosin II inhibitors. Direct comparison of IC50 and Ki values should be approached with caution, as experimental conditions can vary between studies.
Table 1: Potency and Selectivity of Myosin II Inhibitors
| Inhibitor | Myosin II Isoform | IC50 / Ki (µM) | Selectivity Profile | Key Features |
| Blebbistatin | Non-muscle IIA/IIB, Striated Muscle | 0.5 - 5[1][2] | Poorly inhibits smooth muscle myosin II[1][2]. | Pan-myosin II inhibitor, but suffers from phototoxicity, cytotoxicity, and low solubility[3]. |
| para-Nitroblebbistatin | Non-muscle IIA/IIB | ~2.37 (basal ATPase)[4] | Similar to blebbistatin. | Photostable and non-phototoxic alternative to blebbistatin[3]. |
| para-Aminoblebbistatin | Non-muscle IIA/IIB | - | Similar to blebbistatin. | Highly water-soluble, non-fluorescent, and photostable[3]. |
| MT-228 | Non-muscle II (NMII) | Ki = 1.5[5] | 17-fold selective for NMII over cardiac myosin II (CMII)[3][5][6][7]. | Brain-penetrant, improved cardiac safety profile compared to blebbistatin[5][6]. |
| Skeletostatins (e.g., MT-134) | Skeletal Muscle (SkMII) | - | 40- to 170-fold selective for SkMII over other myosin II isoforms[8][9]. | High potency, solubility, and photostability with no cytotoxicity[8][9]. |
| Sevasemten (EDG-5506) | Fast Myofiber (Type II) | - | Selective for fast skeletal myosin[10]. | Orally administered, in clinical development for muscular dystrophies[10][11][12]. |
| CK-2018571 | Smooth Muscle (SMM) | IC50 = 0.009 | Highly selective for SMM over skeletal muscle myosin[13]. | Binds to a novel allosteric pocket[13]. |
| N-benzyl-p-toluene sulphonamide (BTS) | Fast-twitch Skeletal Muscle II | ~5[1] | Highly specific for fast-twitch skeletal muscle myosin II[1][14]. | Reversibly inhibits force production in skeletal muscle fibers[1][14]. |
II. Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of myosin II inhibitors. Below are representative protocols for key experiments.
A. Myosin ATPase Activity Assay
This assay measures the enzymatic activity of myosin II and its inhibition by various compounds.
1. Principle: The rate of ATP hydrolysis by myosin is determined by measuring the amount of inorganic phosphate (Pi) released over time.
2. Materials:
-
Purified myosin II protein
-
Actin filaments
-
ATP solution (spiked with [γ-32P]ATP for radioactive detection, or non-radioactive for colorimetric methods)
-
Assay Buffer (e.g., 15 mM HEPES pH 7.5, 1 mM MgCl2, 0.1 mM EGTA, 50 mM KCl)
-
Test inhibitors at various concentrations
-
Quenching solution (e.g., perchloric acid or a stop solution for colorimetric assays)
-
Detection reagent (e.g., malachite green for colorimetric assay, or scintillation cocktail for radioactive assay)
3. Procedure (Colorimetric Method):
-
Prepare a reaction mixture containing assay buffer, actin, and the test inhibitor at the desired concentration.
-
Initiate the reaction by adding purified myosin II.
-
Incubate the reaction at a controlled temperature (e.g., 37°C).
-
At specific time points, take aliquots of the reaction and stop the reaction by adding a quenching solution.
-
Add the detection reagent (e.g., malachite green solution) to the quenched reaction to quantify the amount of free phosphate.
-
Measure the absorbance at a specific wavelength (e.g., 620 nm for malachite green).
-
Calculate the rate of ATP hydrolysis and determine the IC50 value of the inhibitor.
4. Data Analysis: Plot the percentage of myosin ATPase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
B. Cell Migration Assay (Transwell Assay)
This assay is used to evaluate the effect of myosin II inhibitors on the migratory capacity of cells.
1. Principle: Cells migrate through a porous membrane in a Transwell insert towards a chemoattractant. The number of migrated cells is quantified to assess the inhibitory effect of a compound.
2. Materials:
-
Transwell inserts with appropriate pore size (e.g., 8 µm)
-
Cell culture plates
-
Cell line of interest (e.g., glioma cells, fibroblasts)
-
Cell culture medium
-
Chemoattractant (e.g., serum, specific growth factors)
-
Test inhibitors at various concentrations
-
Staining solution (e.g., crystal violet)
-
Microscope
3. Procedure:
-
Seed cells in the upper chamber of the Transwell insert in a serum-free medium containing the test inhibitor.
-
Add a medium containing a chemoattractant to the lower chamber.
-
Incubate the plate for a sufficient time to allow for cell migration (e.g., 6-24 hours).
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane with a staining solution.
-
Count the number of migrated cells in several fields of view under a microscope.
4. Data Analysis: Compare the number of migrated cells in the presence of the inhibitor to the control (vehicle-treated) to determine the percentage of inhibition.
C. Cytotoxicity and Phototoxicity Assays
These assays are critical for evaluating the safety profile of new inhibitors.
1. Principle (MTT Assay for Cytotoxicity): The metabolic activity of viable cells reduces a yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
2. Materials:
-
Cell line of interest
-
96-well plates
-
Cell culture medium
-
Test inhibitors at various concentrations
-
MTT solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Plate reader
3. Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitor for a specified period (e.g., 24-72 hours).
-
Add MTT solution to each well and incubate for a few hours.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm).
4. Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the CC50 (50% cytotoxic concentration) value.
5. Phototoxicity Assay (3T3 Neutral Red Uptake Assay):
-
Follow a similar procedure to the cytotoxicity assay, but with two parallel sets of plates.
-
After treating the cells with the inhibitor, expose one set of plates to a controlled dose of UVA light, while keeping the other set in the dark.
-
After incubation, assess cell viability using the neutral red uptake method.
-
Compare the viability of irradiated versus non-irradiated cells to determine the phototoxic potential. A significant decrease in viability in the irradiated group indicates phototoxicity.[15]
III. Signaling Pathways and Experimental Workflows
Understanding the cellular context in which myosin II operates is crucial for interpreting inhibitor effects. The following diagrams illustrate key signaling pathways and a typical experimental workflow for inhibitor validation.
References
- 1. Small-molecule inhibitors of myosin proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Specificity of blebbistatin, an inhibitor of myosin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. TWO CLASSES OF MYOSIN INHIBITORS, BLEBBISTATIN, AND MAVACAMTEN, STABILIZE β-CARDIAC MYOSIN IN DIFFERENT STRUCTURAL AND FUNCTIONAL STATES - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MT-228 | non-muscle myosin II inhibitor | Probechem Biochemicals [probechem.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Development of Clinically Viable Non-Muscle Myosin II Small Molecule Inhibitors with Broad Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of Selective Inhibitors for In Vitro and In Vivo Interrogation of Skeletal Myosin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sec.gov [sec.gov]
- 11. thepharmaletter.com [thepharmaletter.com]
- 12. edgewisetx.com [edgewisetx.com]
- 13. Highly selective inhibition of myosin motors provides the basis of potential therapeutic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A small-molecule inhibitor of skeletal muscle myosin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. fda.gov [fda.gov]
Safety Operating Guide
Essential Procedures for the Proper Disposal of (S)-3'-Hydroxy blebbistatin
(S)-3'-Hydroxy blebbistatin , a derivative of Blebbistatin, is utilized as a myosin II inhibitor in research settings.[1][2] While its Safety Data Sheet (SDS) indicates that it is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is imperative to follow rigorous disposal procedures to ensure laboratory safety and environmental protection. This document outlines the essential, immediate safety and logistical information for the proper disposal of this compound, catering to researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Although not classified as hazardous, general laboratory safety protocols should be strictly adhered to when handling this compound. The parent compound, Blebbistatin, is known to have cytotoxic effects, and therefore, a cautious approach is recommended.[3][4]
Personal Protective Equipment (PPE):
-
Gloves: Always wear appropriate chemical-resistant gloves.
-
Eye Protection: Safety glasses or goggles are mandatory.
-
Lab Coat: A standard laboratory coat should be worn.
Spill Management: In the event of a spill, avoid generating dust. For a small spill (less than 5g), gently sweep the material into a designated container for chemical waste.[5] For larger spills, follow your institution's specific protocols for chemical spill cleanup. Ensure the area is well-ventilated.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and its parent compound, (-)-Blebbistatin.
| Property | This compound | (-)-Blebbistatin |
| CAS Number | 2097136-42-8 | 856925-71-8 |
| Molecular Weight | Not specified in snippets | 292.34 g/mol |
| GHS Classification | Not classified as hazardous | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause an allergic skin reaction and respiratory irritation.[6] |
| Water Solubility | More water-soluble than Blebbistatin[1][2] | Poorly water soluble[3] |
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural guide for the disposal of this compound.
-
Waste Segregation:
-
Solid Waste: Place any unused or expired this compound solid, along with any contaminated consumables (e.g., weigh boats, pipette tips), into a clearly labeled, sealed container for non-hazardous chemical waste.
-
Liquid Waste: If this compound has been dissolved in a solvent, the resulting solution should be disposed of as chemical waste. The specific waste stream will depend on the solvent used. Consult your institution's chemical hygiene plan for guidance on solvent waste disposal. Do not dispose of down the drain.[7]
-
Contaminated PPE: Dispose of gloves and other contaminated personal protective equipment in the appropriate solid waste stream for chemically contaminated items.[5]
-
-
Container Labeling:
-
All waste containers must be clearly labeled with the full chemical name: "this compound".
-
Indicate the approximate amount of the chemical in the container.
-
Follow your institution's specific labeling requirements for chemical waste.
-
-
Storage of Waste:
-
Store the sealed waste container in a designated, well-ventilated chemical waste storage area, away from incompatible materials.
-
Ensure the storage area is secure and accessible only to authorized personnel.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the chemical waste.
-
Provide the EHS department with all necessary information about the waste, including the chemical name and quantity.
-
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
This comprehensive guide ensures that the disposal of this compound is handled in a manner that prioritizes safety and regulatory compliance, thereby building trust and providing value beyond the product itself. Always consult your institution's specific safety and disposal protocols.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|CAS 2097136-42-8|DC Chemicals [dcchemicals.com]
- 3. Targeting Myosin by Blebbistatin Derivatives: Optimization and Pharmacological Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. malnalab.hu [malnalab.hu]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. benchchem.com [benchchem.com]
Essential Safety and Logistics for Handling (S)-3'-Hydroxy blebbistatin
For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This document provides essential, immediate safety and logistical information for handling (S)-3'-Hydroxy blebbistatin, a myosin II inhibitor.[1][2][3] While a specific Safety Data Sheet (SDS) for this compound states that the substance is not classified as hazardous under the Globally Harmonized System (GHS), it is prudent to handle it with a high degree of caution, taking into account the hazard profile of its parent compound, (-)-Blebbistatin.[4]
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is recommended. The following table summarizes the recommended PPE based on a conservative assessment of potential risks, drawing from guidelines for similar chemical compounds.
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or other appropriate material | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | Conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US)[5] | To protect eyes from splashes or airborne particles. |
| Skin and Body Protection | Laboratory coat | Standard protective laboratory coat | To prevent contamination of personal clothing. |
| Respiratory Protection | Not generally required | Use in a well-ventilated area. A respirator may be necessary for bulk quantities or when generating dust or aerosols. | To minimize inhalation exposure. |
Operational Plan: Safe Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling:
-
Work in a well-ventilated area, such as a chemical fume hood, especially when handling the solid form to avoid dust inhalation.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
-
As a general precaution, avoid eating, drinking, or smoking in the laboratory area.
Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated place.
-
Refer to the product's certificate of analysis for specific storage temperature recommendations, which is often at room temperature for this compound.[1]
Disposal Plan
Unused this compound and any contaminated materials should be treated as chemical waste.
Waste Disposal:
-
Dispose of the substance and its container in accordance with local, state, and federal regulations.
-
It is recommended to use a licensed professional waste disposal service.[6]
-
Contaminated packaging should be disposed of as unused product.[6] For instance, one should offer surplus and non-recyclable solutions to a licensed disposal company or transfer the material to a suitable container for collection by a specialized disposal company.[6]
Experimental Workflow
The following diagram illustrates a standard workflow for the safe handling and disposal of this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
